Product packaging for Glycinamide(Cat. No.:CAS No. 598-41-4)

Glycinamide

Cat. No.: B1583983
CAS No.: 598-41-4
M. Wt: 74.08 g/mol
InChI Key: BEBCJVAWIBVWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycinamide, also known as 2-aminoacetamide or amino methylamide, is an experimental small molecule with the chemical formula C₂H₆N₂O and a molecular weight of 74.08 g/mol . It is a derivative of the amino acid glycine and belongs to the class of organic compounds known as carboximidic acids . As a research chemical, its primary identified mechanism of action is the inhibition of Neutrophil Collagenase (MMP-8) in humans . MMP-8 is an enzyme with the function of degrading fibrillar type I, II, and III collagens . This specific targeting makes this compound a compound of significant interest for investigative purposes in the field of enzymology and matrix metalloproteinase research. The compound is not approved for therapeutic use in any global jurisdiction . Beyond its biochemical interactions, this compound and its derivatives are also of interest in foundational scientific fields, such as the development of novel and sustainable peptide synthesis methods and studies exploring the condensation of amino acids into peptides, which has implications for research into the origins of life . This product is intended for research and laboratory applications only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O B1583983 Glycinamide CAS No. 598-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c3-1-2(4)5/h1,3H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBCJVAWIBVWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1668-10-6 (hydrochloride), 598-41-4 (Parent)
Record name Glycine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycinamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1060508
Record name Acetamide, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-41-4, 1668-10-6
Record name Glycinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycinamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03636
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetamide, 2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JDT453NWO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name glycinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062472
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Intricate Machinery of Purine Synthesis: A Technical Guide to Glycinamide Ribonucleotide Synthetase (GARS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycinamide Ribonucleotide Synthetase (GARS), a pivotal enzyme in the de novo purine biosynthesis pathway. We delve into its core function, enzymatic mechanism, structural biology, and clinical significance, presenting key quantitative data and detailed experimental methodologies for its study.

Core Function and Significance

This compound Ribonucleotide Synthetase (GARS), also known as phosphoribosylamine-glycine ligase (EC 6.3.4.13), catalyzes the second committed step in the de novo synthesis of purine nucleotides.[1] This essential pathway is responsible for the production of adenosine and guanosine nucleotides, the fundamental building blocks of DNA and RNA, as well as key molecules in cellular energy metabolism and signaling.[2]

The reaction catalyzed by GARS involves the ATP-dependent condensation of 5-phospho-D-ribosylamine (PRA) and glycine to form N1-(5-phospho-D-ribosyl)this compound (GAR), adenosine diphosphate (ADP), and inorganic phosphate (Pi).[1][3]

Reaction: ATP + 5-phospho-D-ribosylamine + glycine ⇌ ADP + phosphate + N1-(5-phospho-D-ribosyl)this compound[1]

Given its crucial role in nucleotide metabolism, GARS is a potential target for therapeutic intervention, particularly in cancer and autoimmune diseases where rapidly proliferating cells have a high demand for purines.[4][5]

Enzymatic Mechanism and Kinetics

GARS operates through an ordered sequential kinetic mechanism.[1] The substrates bind to the enzyme in a specific order: PRA binds first, followed by ATP, and then glycine.[1] The products are also released in a defined sequence: inorganic phosphate is the first to dissociate, followed by ADP, and finally GAR.[1]

The reaction proceeds in two main stages:

  • Activation of Glycine: The carboxyl group of glycine is activated through phosphorylation by ATP, forming a glycyl-phosphate intermediate.[6][7]

  • Amide Bond Formation: The amino group of PRA then performs a nucleophilic attack on the activated carboxyl group of the glycyl-phosphate intermediate, leading to the formation of an amide bond and the release of inorganic phosphate.[6]

Quantitative Kinetic Data

The following table summarizes the kinetic parameters for GARS from various sources. These values are critical for understanding the enzyme's efficiency and for the development of kinetic assays and inhibitor screening.

Organism/Enzyme SourceSubstrateKm (μM)kcat (s-1)Reference
Escherichia coliPRA13035
Glycine28035
ATP8035
Chicken LiverPRA5-23 times Km for PRADiminished Vmax[8]
Glycine--
ATP--
Human FibroblastsGlycine-5.19 nmol/5x105 cells/30 min (Vmax)[9]
ATP-5.19 nmol/5x105 cells/30 min (Vmax)[9]
Chinese Hamster Ovary CellsGlycine-13.4 nmol/5x105 cells/30 min (Vmax)[9]
ATP-13.4 nmol/5x105 cells/30 min (Vmax)[9]

Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, ionic strength).

Structural Biology

The three-dimensional structure of GARS has been elucidated, providing valuable insights into its catalytic mechanism and substrate binding. In bacteria, GARS is a monofunctional enzyme encoded by the purD gene.[1] In higher eukaryotes, including humans, the GARS activity is part of a trifunctional protein that also contains the enzymatic activities for phosphoribosylthis compound formyltransferase (GART) and phosphoribosylaminoimidazole synthetase (AIRS).[1][10]

The bacterial GARS enzyme is a multi-domain protein. For instance, the E. coli GARS consists of four domains labeled N, A, B, and C. The active site is located in a cleft between the large core domain (comprising N, A, and C domains) and the smaller, more mobile B domain. The binding of ATP occurs within the A and B domains, while the N and C domains are primarily responsible for the specificity of PRA and glycine binding. The structure of GARS shares similarities with other ATP-grasp superfamily enzymes, such as D-alanine:D-alanine ligase and biotin carboxylase.

Signaling and Metabolic Pathways

GARS is a key component of the de novo purine biosynthesis pathway, a fundamental metabolic route for the synthesis of purine nucleotides.

de_novo_purine_biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP ATP PRA 5-Phosphoribosylamine PRPP->PRA Glutamine GAR This compound Ribonucleotide PRA->GAR Glycine, ATP FGAR Formylthis compound Ribonucleotide GAR->FGAR N10-formyl-THF FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM Glutamine, ATP AIR Aminoimidazole Ribonucleotide FGAM->AIR ATP CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR CO2 SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide CAIR->SAICAR Aspartate, ATP AICAR Aminoimidazole- carboxamide Ribonucleotide SAICAR->AICAR Fumarate FAICAR Formylaminoimidazole- carboxamide Ribonucleotide AICAR->FAICAR N10-formyl-THF IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP AMP IMP->AMP Aspartate, GTP GMP GMP IMP->GMP Glutamine, ATP PRPS PRPP Synthetase PPAT PPAT GARS GARS GART GART FGAMS FGAMS AIRS AIRS AIRC AIRC SAICARS SAICARS ADSL1 ADSL ATIC ATIC ADSL2 ADSL IMP_to_AMP Adenylosuccinate Synthetase IMP_to_GMP IMP Dehydrogenase

Caption: The de novo purine biosynthesis pathway, highlighting the central role of GARS.

Experimental Protocols

Expression and Purification of Recombinant GARS (E. coli)

This protocol describes the overexpression and purification of His-tagged GARS from E. coli.

experimental_workflow_purification cluster_expression Protein Expression cluster_purification Protein Purification transform Transform E. coli with GARS expression vector culture Grow culture to mid-log phase (OD600 ~0.6) transform->culture induce Induce protein expression with IPTG culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Resuspend cell pellet and lyse by sonication harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify bind Apply supernatant to Ni-NTA affinity column clarify->bind wash Wash column with low-imidazole buffer bind->wash elute Elute GARS with high-imidazole buffer wash->elute dialyze Dialyze purified GARS against storage buffer elute->dialyze

Caption: Workflow for the expression and purification of recombinant GARS.

Methodology:

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a plasmid vector containing the GARS gene fused to a polyhistidine tag.

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged GARS from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

GARS Enzyme Activity Assay

This protocol outlines a continuous spectrophotometric assay to measure GARS activity by coupling the production of ADP to the oxidation of NADH.

Principle: The ADP produced by the GARS reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 100 mM KCl

  • Substrates: 5-phospho-D-ribosylamine (PRA, freshly prepared), Glycine, ATP

  • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Coupling Substrates: Phosphoenolpyruvate (PEP), NADH

  • Purified GARS enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, PRA, glycine, ATP, PEP, and NADH.

  • Add the coupling enzymes (PK and LDH) to the mixture.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding a known amount of purified GARS enzyme.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

experimental_workflow_assay cluster_reaction GARS Reaction cluster_coupling Coupling Reactions cluster_detection Detection GARS_reaction PRA + Glycine + ATP -> GAR + ADP + Pi (Catalyzed by GARS) PK_reaction ADP + PEP -> ATP + Pyruvate (Catalyzed by Pyruvate Kinase) GARS_reaction->PK_reaction ADP LDH_reaction Pyruvate + NADH + H+ -> Lactate + NAD+ (Catalyzed by Lactate Dehydrogenase) PK_reaction->LDH_reaction spectrophotometer Monitor decrease in NADH absorbance at 340 nm LDH_reaction->spectrophotometer NADH consumption

Caption: Coupled spectrophotometric assay for measuring GARS activity.

Clinical Relevance

The gene for the human trifunctional GARS-AIRS-GART protein is located on chromosome 21.[1] Overexpression of this enzyme due to trisomy 21 has been implicated in the increased purine levels observed in individuals with Down syndrome, which may contribute to some of the neurological features of the condition.[1] However, no specific mutations in the GARS domain have been directly linked to causing Down syndrome-related intellectual disability.[1]

Conclusion

This compound ribonucleotide synthetase is a fundamentally important enzyme in the biosynthesis of purines. Its well-defined role, ordered kinetic mechanism, and elucidated structure make it a subject of ongoing research and a potential target for the development of novel therapeutics. The technical information and protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of purine metabolism and its implications in health and disease.

References

An In-depth Technical Guide to Glycinamide: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of glycinamide and its hydrochloride salt. It includes detailed experimental protocols for its synthesis and characterization, along with a visual representation of its role in key biological pathways.

Chemical Structure and Identification

This compound is the amide derivative of the amino acid glycine.[1] Its structure is characterized by a primary amine group and an amide functional group attached to a central methylene carbon.

Below are the key identifiers for this compound and its commonly used hydrochloride salt:

IdentifierThis compoundThis compound Hydrochloride
IUPAC Name 2-Aminoacetamide2-Aminoacetamide hydrochloride
Synonyms Glycine amide, AminoacetamideAminoacetamide hydrochloride, Glycine amide hydrochloride
Molecular Formula C₂H₆N₂OC₂H₇ClN₂O
Molecular Weight 74.08 g/mol [2][3]110.54 g/mol
CAS Number 598-41-4[1][3]1668-10-6[1]
SMILES String C(C(=O)N)N[1][2]C(C(=O)N)N.Cl

Physicochemical Properties

This compound is a white, water-soluble solid.[1] Its physicochemical properties are crucial for its application in research and development, particularly its use as a biological buffer.[1]

Table of Physicochemical Properties:

PropertyValue (this compound)Value (this compound Hydrochloride)
Appearance White solid, needle-shaped crystals[3][4]White crystalline powder
Melting Point 65-67 °C[1][4]204 °C (decomposes)[5]
Boiling Point Decomposes[1]Not applicable
pKa 7.95 (at 25 °C)[4][6]8.20 (at 20 °C)[1]
Solubility in Water Good1100 g/L[7][8][9]
ΔpKa/°C Not reported-0.029[1][10]

Role in Biological Pathways

This compound, in the form of this compound ribonucleotide (GAR), is a key intermediate in the de novo purine biosynthesis pathway.[1][11] This pathway is fundamental for the synthesis of the purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential building blocks for DNA and RNA.

de_novo_purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_products Final Products PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Gln, H₂O PPAT GAR This compound Ribonucleotide (GAR) PRA->GAR Gly, ATP GAR Synthetase FGAR Formylthis compound Ribonucleotide (FGAR) GAR->FGAR N¹⁰-Formyl-THF GAR Transformylase FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM Gln, ATP FGAM Synthetase AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR ATP AIR Synthetase CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR CO₂ AIR Carboxylase SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide CAIR->SAICAR Asp, ATP SAICAR Synthetase AICAR Aminoimidazole- carboxamide Ribonucleotide SAICAR->AICAR Fumarate Adenylosuccinate Lyase FAICAR Formylaminoimidazole- carboxamide Ribonucleotide AICAR->FAICAR N¹⁰-Formyl-THF AICAR Transformylase IMP Inosine Monophosphate (IMP) FAICAR->IMP H₂O IMP Cyclohydrolase AMP AMP IMP->AMP GMP GMP IMP->GMP experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Property Determination Synthesis Chemical Synthesis of This compound HCl Purification Purification by Recrystallization Synthesis->Purification Structure_ID Structural Identification (NMR, IR, MS) Purification->Structure_ID Purity Purity Assessment (HPLC, Elemental Analysis) Purification->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Solubility Measurement (Shake-Flask Method) Purity->Solubility

References

Glycinamide Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycinamide hydrochloride, with the CAS Registry Number 1668-10-6, is the hydrochloride salt of this compound, the amide derivative of the amino acid glycine.[1][2][3] It presents as a white to pale cream crystalline powder that is highly soluble in water.[4][5][6] This compound has emerged as a versatile and critical component in various scientific and industrial applications, particularly in pharmaceutical synthesis and biochemical research.[5][7] Its utility stems from its role as a key pharmaceutical intermediate, a physiological pH buffer, and a fundamental building block in organic and peptide synthesis.[3][5][7] This guide provides an in-depth overview of its chemical properties, primary applications, and detailed experimental protocols relevant to its use in research and development.

Physicochemical and Quantitative Data

The fundamental properties of this compound hydrochloride are summarized below, providing essential data for its application in experimental settings.

Table 1: General and Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 1668-10-6[1][2][4]
Molecular Formula C₂H₇ClN₂O[1][2][4]
Molecular Weight 110.54 g/mol [1][4]
Appearance White to pale cream crystalline powder[4][5][6]
Melting Point ~204 °C (with decomposition)[4]
pKa 8.20 (at 20 °C)[3][4]
Water Solubility Soluble (1100 g/L)[4]
ΔpKa/°C -0.029[3]

Table 2: Typical Product Specifications

SpecificationValueReference(s)
Assay (Titration) ≥97.5 to ≤102.5%[6]
Water Content (Karl Fischer) ≤1.0%[6]
Appearance (Color) White to pale cream[6]
Clarity of Solution 0.5% w/v solution in water is transparent[6]
Identification (FTIR) Conforms to standard[6]

Core Applications in Research and Development

This compound hydrochloride is a valuable tool for researchers due to its diverse functionalities.

  • Pharmaceutical Intermediate: A primary application is its role as a precursor in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[5][7] Its stable and reactive nature makes it an ideal starting material for constructing complex molecular architectures required for targeted therapies.[5][7]

  • Biochemical Buffering Agent: As one of "Good's buffers," it is particularly useful for maintaining a stable pH in the physiological range (pKa = 8.20).[3] This property is critical for various biochemical assays and cell culture applications where precise pH control is necessary.[3]

  • Peptide Synthesis: It serves as a crucial reagent in peptide chemistry. A significant application is in the synthesis of this compound ribonucleotide (GAR), an essential intermediate in the de novo biosynthesis of purines.[3][8] It is also used to introduce a C-terminal amide, which is a common feature in many biologically active peptides.[9]

  • Antiviral Research: Research has identified this compound as a biologically active metabolite of the antiretroviral tripeptide glycyl-prolyl-glycinamide (GPG-amide).[8] this compound itself demonstrates antiretroviral activity, making it a compound of interest in the development of new antiviral agents.[8]

  • Organic Synthesis: Beyond pharmaceuticals, it is a versatile building block in general organic synthesis, enabling the creation of novel compounds for various applications.[5]

Key Experimental Protocols

This section details methodologies for the synthesis of this compound hydrochloride and its application in peptide coupling reactions.

Protocol 1: Synthesis of this compound Hydrochloride from Aminoacetonitrile Hydrochloride

This method provides a high-yield synthesis under relatively mild conditions.[10]

Materials:

  • Aminoacetonitrile hydrochloride

  • Isopropanol (99.0%)

  • Hydrogen chloride gas (dry)

  • Methanol (for recrystallization)

  • 500ml three-necked flask

  • Heating mantle and temperature controller

  • Gas dispersion tube

  • Magnetic stirrer

  • Suction filtration apparatus

Procedure:

  • Add 148 ml of isopropanol and 37 g (0.40 mol) of aminoacetonitrile hydrochloride to a 500 ml three-necked flask equipped with a magnetic stirrer and gas dispersion tube.[10]

  • Heat the mixture to 55-60 °C while stirring.[10]

  • Pass dry hydrogen chloride gas through the solution for 1.5 hours until saturation is achieved.[10]

  • Maintain the temperature at 55-60 °C and continue stirring for an additional 4 hours.[10]

  • Cool the reaction mixture to room temperature.[10]

  • Collect the resulting solid precipitate by suction filtration. This yields approximately 41.4 g of the crude product.[10]

  • Recrystallize the crude solid from methanol to obtain pure this compound hydrochloride. The expected yield is approximately 37.6 g (85.0%).[10]

Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS) - Peptide Coupling

This protocol describes a typical procedure for coupling a protected amino acid to this compound hydrochloride.

Materials:

  • Boc-protected amino acid (e.g., Boc-ΔTyr(Cl₂Bzl)-OH)

  • This compound hydrochloride

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Reaction vessel

  • Magnetic stirrer

  • Temperature control system (e.g., ice bath)

Procedure:

  • In a reaction vessel, dissolve the Boc-protected amino acid (0.7 mmol), this compound hydrochloride (77.4 mg, 0.7 mmol), and triethylamine (0.1 mL, 0.7 mmol) in 7 mL of DMF.

  • Cool the solution to -10 °C using an appropriate cooling bath.

  • Add EDC·HCl (148 mg, 0.77 mmol) and HOBt (129 mg, 0.84 mmol) to the cooled reaction mixture.

  • Allow the reaction to proceed, monitoring its completion by a suitable method (e.g., TLC, HPLC). The reaction mixture is typically stirred for several hours to overnight.

  • Upon completion, the peptide product can be isolated using standard workup and purification procedures, such as extraction and chromatography.

Visualized Workflows and Pathways

Diagrams created using Graphviz DOT language to illustrate key processes involving this compound hydrochloride.

G cluster_synthesis Synthesis of this compound Hydrochloride A Aminoacetonitrile HCl + Isopropanol B Heat to 55-60 °C A->B C Saturate with HCl gas (1.5 hours) B->C D Maintain temperature (4 hours) C->D E Cool to Room Temp. D->E F Suction Filtration (Crude Product) E->F G Recrystallize (Methanol) F->G H Pure this compound HCl G->H

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

G cluster_purine Role in De Novo Purine Biosynthesis Gly Glycine PurD PurD Enzyme (GAR Synthetase) Gly->PurD Step1 Glycyl-phosphate (Intermediate) Gly->Step1 ATP -> ADP ATP ATP ATP->Step1 ADP ADP + Pi PurD->Step1 GAR This compound Ribonucleotide (GAR) PurD->GAR Step1->GAR + PRA PRA Phosphoribosylamine (PRA) PRA->GAR

Caption: Enzymatic synthesis of this compound Ribonucleotide (GAR).

References

The Central Role of Glycinamide Ribonucleotide (GAR) in De Novo Purine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is a critical target for therapeutic intervention, particularly in oncology and infectious diseases, due to the increased demand for nucleotides in rapidly proliferating cells. This technical guide provides an in-depth examination of the pivotal role of glycinamide ribonucleotide (GAR), a key intermediate in this pathway. We will delve into the enzymatic reactions surrounding GAR, present quantitative data on enzyme kinetics, detail experimental methodologies, and explore the implications for drug development.

Introduction to De Novo Purine Biosynthesis

The de novo synthesis of purine nucleotides is a conserved pathway that constructs the purine ring from basic precursors such as amino acids, one-carbon units, and carbon dioxide.[1] The pathway consists of a series of enzymatic steps, ultimately leading to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2] Due to its critical role in cell proliferation, this pathway is a well-established target for chemotherapeutic agents.[3][4]

This compound Ribonucleotide (GAR): A Key Intermediate

This compound ribonucleotide (GAR) is the product of the second step and the substrate for the third step in the de novo purine biosynthesis pathway. Its formation and subsequent conversion are critical for the progression of the entire pathway.

Synthesis of this compound Ribonucleotide

GAR is synthesized from 5-phosphoribosylamine (PRA) and glycine in an ATP-dependent reaction catalyzed by This compound ribonucleotide synthetase (GARS) , also known as phosphoribosylamine-glycine ligase.[5][6] In higher eukaryotes, including humans, GARS is one of three enzymatic activities residing on a single trifunctional polypeptide, GARS-AIRS-GART .[3] This multifunctional protein also contains the activities for aminoimidazole ribonucleotide synthetase (AIRS) and this compound ribonucleotide formyltransferase (GART).[3]

The reaction catalyzed by GARS is as follows:

5-phosphoribosylamine (PRA) + Glycine + ATP → this compound ribonucleotide (GAR) + ADP + Pi

Consumption of this compound Ribonucleotide

GAR is subsequently formylated by This compound ribonucleotide formyltransferase (GART) to produce formylthis compound ribonucleotide (FGAR).[7] This reaction utilizes N¹⁰-formyltetrahydrofolate (N¹⁰-formyl-THF) as the one-carbon donor.[7] As mentioned, in humans, GART is the C-terminal domain of the trifunctional GARS-AIRS-GART protein.[7]

The reaction catalyzed by GART is as follows:

This compound ribonucleotide (GAR) + N¹⁰-formyltetrahydrofolate → Formylthis compound ribonucleotide (FGAR) + Tetrahydrofolate

Quantitative Data

Understanding the kinetics of GARS and GART is crucial for designing effective inhibitors and for modeling the flux through the de novo purine pathway.

EnzymeOrganism/Cell LineSubstrateKm / Kd (µM)Vmax / kcatReference(s)
GARS Human FibroblastsGlycine-5.19 nmol/5x105 cells/30 min[8][9]
Chinese Hamster Ovary (CHO)Glycine-13.4 nmol/5x105 cells/30 min[8][9]
GART Human (recombinant)β-GAR3.0 ± 0.2-[10]
Human (recombinant)10-formyl-5,8-dideazafolate (fDDF)2.8 ± 0.2-[10]
Murine Lymphoma (L5178Y)10-formyltetrahydrofolate--[1][11]
E. coliThis compound ribonucleotideSimilar to FGAR-[12]
E. coliFormyl dideazafolateSimilar to dideazafolatekcat (forward) ≈ 10x kcat (reverse)[12]

Table 1: Kinetic Parameters for GARS and GART. Km (Michaelis constant) and Kd (dissociation constant) values are reported. Vmax (maximum velocity) and kcat (catalytic rate constant) are provided where available.

InhibitorTarget EnzymeKi (nM)Stage of DevelopmentReference(s)
Lometrexol GART60Discontinued in clinical trials[13][14]
Pemetrexed GARTLow micromolarFDA-approved for certain cancers[13][14][15]
AG2034 GART28Discontinued in Phase I clinical trials due to toxicity[13]
LY309887 GART6.5Investigated clinically[7]

Table 2: Inhibitors of this compound Ribonucleotide Formyltransferase (GART). Ki (inhibition constant) values indicate the potency of the inhibitors.

Experimental Protocols

Expression and Purification of Trifunctional GARS-AIRS-GART

A common method for obtaining the trifunctional human GARS-AIRS-GART protein for in vitro studies involves heterologous expression in E. coli.[16]

Protocol Outline:

  • Vector Construction: The full-length cDNA encoding human GARS-AIRS-GART is cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.[16]

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication.[16]

  • Affinity Chromatography: The soluble fraction of the cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with an increasing concentration of a competing agent (e.g., imidazole).[16]

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants.[16]

This compound Ribonucleotide Synthetase (GARS) Activity Assay

An intact cell assay using permeabilized cells provides a more physiologically relevant measurement of GARS activity.[8][9]

Materials:

  • Cell culture medium

  • Tween 80

  • Assay buffer (containing ATP, MgCl₂, NH₄Cl, ribose-5'-phosphate)

  • [¹⁴C]glycine (radiolabeled substrate)

  • Scintillation fluid and counter

Protocol:

  • Cell Culture: Grow human fibroblasts or CHO cells to confluency.

  • Permeabilization: Treat the cells with a solution containing Tween 80 to permeabilize the cell membranes.

  • Reaction Initiation: Add the assay buffer containing [¹⁴C]glycine to the permeabilized cells.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Quantification: Measure the amount of radiolabeled GAR formed using liquid scintillation counting.

  • Data Analysis: Calculate the Vmax from a Lineweaver-Burk plot by varying the substrate concentrations.[9]

This compound Ribonucleotide Formyltransferase (GART) Spectrophotometric Assay

The activity of GART can be monitored continuously using a spectrophotometric assay that measures the formation of a product with a distinct absorbance spectrum.[10]

Materials:

  • Purified GART enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound ribonucleotide (GAR)

  • A stable analog of N¹⁰-formyltetrahydrofolate, such as 10-formyl-5,8-dideazafolate (fDDF)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer, GAR, and fDDF.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified GART enzyme.

  • Spectrophotometric Monitoring: Immediately monitor the change in absorbance at a specific wavelength (e.g., 295 nm for the formation of 5,8-dideazafolate).[10]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Kinetic parameters like Km and kcat can be determined by varying the substrate concentrations.

Mandatory Visualizations

de_novo_purine_biosynthesis cluster_0 De Novo Purine Biosynthesis: Steps 1-3 cluster_1 Substrates & Cofactors PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PRA 5-Phosphoribosylamine (PRA) PRPP->PRA Glutamine-PRPP amidotransferase GAR This compound Ribonucleotide (GAR) PRA->GAR GARS (this compound Ribonucleotide Synthetase) FGAR Formylthis compound Ribonucleotide (FGAR) GAR->FGAR GART (this compound Ribonucleotide Formyltransferase) Glutamine Glutamine Glutamine->PRA Glycine Glycine Glycine->GAR ATP ATP ATP->GAR Formyl_THF N¹⁰-Formyl-THF Formyl_THF->FGAR

Caption: The initial steps of de novo purine biosynthesis focusing on GAR.

GART_Kinetic_Mechanism E GART (Free Enzyme) E_fDDF E-fDDF Complex E->E_fDDF + fDDF E_DDF E-DDF Complex E->E_DDF + DDF E_fDDF->E - fDDF E_fDDF_GAR E-fDDF-GAR Ternary Complex E_fDDF->E_fDDF_GAR + GAR E_fDDF_GAR->E_fDDF - GAR E_DDF_FGAR E-DDF-FGAR Ternary Complex E_fDDF_GAR->E_DDF_FGAR Catalysis E_DDF_FGAR->E_DDF - FGAR E_DDF->E - DDF E_DDF->E_DDF_FGAR + FGAR

Caption: Ordered-sequential kinetic mechanism of human GART.

Drug_Development_Workflow Target_ID Target Identification (GARS/GART in cancer cells) Assay_Dev Assay Development (e.g., Spectrophotometric, Cell-based) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) for Inhibitors Assay_Dev->HTS Lead_Opt Lead Optimization (Improve potency and selectivity, e.g., Lometrexol -> LY309887) HTS->Lead_Opt Preclinical Preclinical Studies (In vitro and in vivo models) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval FDA Approval (e.g., Pemetrexed) Clinical->Approval

References

Glycinamide: A Key Precursor in Prebiotic Peptide Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest to understand the origins of life, the spontaneous formation of peptides from simple precursors on the early Earth is a critical and intensely studied area. Among the various proposed mechanisms, the polymerization of amino acid amides, particularly glycinamide, has emerged as a highly plausible pathway. This compound's enhanced nucleophilic reactivity compared to its parent amino acid, glycine, makes it a more efficient building block for the formation of peptide bonds under prebiotic conditions. This technical guide provides a comprehensive overview of the role of this compound as a precursor in prebiotic peptide formation, detailing experimental protocols, presenting quantitative data, and illustrating key reaction pathways.

The Advantage of this compound in Prebiotic Peptide Synthesis

The primary challenge in prebiotic peptide synthesis is the thermodynamic barrier to forming amide bonds in an aqueous environment. This compound offers a solution to this problem due to the chemical properties of its amide group. The pKa value of the amino group in this compound is lower than that in glycine. This results in a lower degree of protonation of this compound's amino group, making it a more potent nucleophile and thus more reactive towards peptide bond formation.

Experimental Evidence and Quantitative Analysis

Seminal work in the 1980s by Yanagawa, Nishizawa, and colleagues demonstrated the feasibility of this compound polymerization under simulated prebiotic conditions. More recent studies on amino acid amides have further elucidated the mechanisms and efficiency of this process.

This compound Polymerization in Fluctuating Environmental Conditions

One of the most compelling models for prebiotic peptide synthesis involves fluctuating environmental conditions, such as wet-dry cycles, which would have been common on the early Earth.

Key Experiment: Yanagawa et al. (1984) demonstrated that glycine polymers with an average chain length of 12 could be formed from this compound in a system with fluctuating pH and temperature.[1]

Table 1: Polymerization of this compound in a Fluctuating System

ParameterValueReference
Starting MaterialThis compound[1]
pH7.2[1]
Temperature80°C[1]
Cycles20[1]
Average Polymer Length12[1]
The Influence of pH on Peptide Formation from Amino Acid Amides

Recent research on alanine amide, a close analogue of this compound, has provided quantitative insights into the effect of pH on peptide yields in wet-dry cycle experiments. These findings offer a valuable model for understanding this compound polymerization.

Table 2: Relative Yields of Alanine Oligomers from Alanine Amide at Different pH in Wet-Dry Cycles

ProductpH 3.0 (Relative Yield %)pH 7.0 (Relative Yield %)pH 10.0 (Relative Yield %)
Dialanine (Ala₂)~40~60100
Trialanine (Ala₃)~25~50100
Tetraalanine (Ala₄)Not DetectedDetectedNot Detected

Data adapted from studies on alanine amide as a model for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols based on foundational and recent studies.

Protocol 1: this compound Polymerization in a Fluctuating System (Based on Yanagawa et al., 1984)
  • Preparation of Reactant Solution: Prepare an aqueous solution of this compound at a desired concentration (e.g., 0.1 M). Adjust the pH of the solution to 7.2 using appropriate buffers.

  • Fluctuation Cycle:

    • Heating (Dry Phase): Place the solution in a reaction vessel and heat at 80°C until the water has evaporated, leaving a dry residue.

    • Rehydration (Wet Phase): Add a predetermined volume of pH 7.2 buffer or water to the reaction vessel to redissolve the residue.

  • Repetition: Repeat the wet-dry cycle for a specified number of iterations (e.g., 20 cycles).

  • Analysis: After the final cycle, dissolve the product in a suitable solvent. Analyze the resulting oligomers using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the distribution and average length of the peptide chains.

Protocol 2: Wet-Dry Cycle Polymerization of Amino Acid Amides (General Protocol)
  • Sample Preparation: Prepare separate 1.5 mL Eppendorf tubes for each reaction condition. Add the amino acid amide solution (e.g., 0.05 M) to each tube. Adjust the pH of the solutions to the desired values (e.g., 3.0, 7.0, 10.0).

  • Wet-Dry Cycling:

    • Place the open-capped tubes in an oven set to 80°C to allow the solvent to evaporate completely.

    • After drying, add a specific volume of purified water to each tube to rehydrate the sample.

  • Iteration: Repeat the cycle as required.

  • Product Analysis: After the final cycle, dissolve the resulting products in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the oligopeptides, peptide amides, and cyclic peptides formed.

Reaction Pathways and Mechanisms

The polymerization of this compound is believed to proceed through a stepwise condensation mechanism. The enhanced nucleophilicity of the amino group in this compound facilitates its attack on the carbonyl carbon of another this compound molecule, leading to the formation of a dipeptide amide. This process can then continue, elongating the peptide chain.

Proposed Mechanism of this compound Dimerization

Glycinamide_Dimerization cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products G1 This compound (Molecule 1) H₂N-CH₂-C(=O)NH₂ TS Nucleophilic Attack (N of G1 attacks C of G2) G1->TS G2 This compound (Molecule 2) H₂N-CH₂-C(=O)NH₂ G2->TS Dipeptide Glycylthis compound H₂N-CH₂-C(=O)NH-CH₂-C(=O)NH₂ TS->Dipeptide Peptide Bond Formation Ammonia Ammonia NH₃ TS->Ammonia Elimination

Caption: Proposed mechanism for the dimerization of this compound.

Experimental Workflow for Wet-Dry Cycle Polymerization

Wet_Dry_Cycle_Workflow start Prepare Amino Acid Amide Solution (pH adjusted) dry Evaporation at 80°C (Dry Phase) start->dry wet Rehydration with H₂O (Wet Phase) dry->wet cycle Repeat N Cycles wet->cycle cycle->dry Continue analysis LC-MS Analysis of Products cycle->analysis End

Caption: Experimental workflow for wet-dry cycle polymerization.

The Role of Catalysts in this compound Polymerization

While this compound polymerization can occur without catalysts, the presence of certain minerals and other molecules likely present on the early Earth could have significantly enhanced the rate and extent of these reactions.

Mineral Surfaces

Clay minerals, such as montmorillonite, are known to adsorb amino acids and could have acted as catalysts for peptide bond formation. The surfaces of these minerals can concentrate reactants and facilitate the necessary chemical transformations. While direct quantitative data for this compound is limited, studies on glycine polymerization on mineral surfaces provide strong evidence for this catalytic role. The catalytic efficiency of different oxide minerals for glycine polymerization has been shown to vary, with rutile and anatase being particularly effective.

Signaling Pathway of Mineral Catalysis

Mineral_Catalysis_Pathway cluster_adsorption Adsorption cluster_reaction Surface Reaction cluster_desorption Desorption Monomer This compound Monomers in Solution Adsorbed Adsorbed this compound Monomer->Adsorbed Mineral Mineral Surface (e.g., Clay) Mineral->Adsorbed Activation Activation of Carboxyl Group Adsorbed->Activation Polymerization Peptide Bond Formation Activation->Polymerization Oligomer Oligoglycine Product Polymerization->Oligomer

Caption: Proposed pathway for mineral-catalyzed this compound polymerization.

Conclusion

This compound stands out as a highly plausible and efficient precursor for the abiotic synthesis of peptides on the early Earth. Its inherent chemical reactivity, coupled with environmentally relevant conditions such as wet-dry cycles and the presence of mineral catalysts, provides a robust pathway for the formation of oligopeptides. The experimental evidence and methodologies outlined in this guide offer a solid foundation for further research into the role of this compound and other amino acid amides in the origin of life. Future investigations focusing on a broader range of prebiotic catalysts and a more detailed quantitative analysis of oligomer distribution will undoubtedly shed more light on this fascinating area of prebiotic chemistry.

References

The Biological Significance of Glycinamide Ribonucleotide (GAR): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Glycinamide ribonucleotide (GAR) is a pivotal biochemical intermediate in the de novo biosynthesis of purine nucleotides. As a direct precursor to the purine ring structure, its formation and subsequent transformation are critical for the synthesis of DNA and RNA. The enzymes responsible for GAR metabolism, particularly this compound Ribonucleotide Transformylase (GART), have emerged as significant targets for therapeutic intervention, especially in oncology. This technical guide provides an in-depth examination of the biological role of GAR, the enzymology of its metabolic pathway, its significance as a drug target, and detailed experimental protocols for its study.

GAR in De Novo Purine Biosynthesis

This compound ribonucleotide (GAR) is a fundamental building block in the de novo purine synthesis pathway, a highly conserved metabolic process that constructs purine nucleotides from simpler precursors.[1][2] This pathway consists of ten sequential steps to convert phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), which is the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3][4] GAR is involved in the second and third steps of this critical pathway.

Synthesis of GAR (Step 2)

GAR is synthesized from 5-phosphoribosyl-β-amine (PRA) and the amino acid glycine. This reaction is an ATP-dependent condensation catalyzed by the enzyme Phosphoribosylamine-glycine ligase, commonly known as this compound Ribonucleotide Synthetase (GARS).[1][5][6] The reaction forms an amide bond, yielding GAR, ADP, and inorganic phosphate (Pi).[1]

Reaction: PRA + glycine + ATP → GAR + ADP + Pi[1]

Formylation of GAR (Step 3)

Following its synthesis, GAR undergoes a formylation reaction to become formylthis compound ribotide (FGAR). This step is catalyzed by this compound Ribonucleotide Transformylase (GART or GARTfase).[1][7] The reaction involves the transfer of a formyl group from the cofactor 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR.[7][8][9] This is the first of two folate-dependent reactions in the pathway and is essential for building the purine ring.[7]

Reaction: GAR + 10-formyltetrahydrofolate → FGAR + tetrahydrofolate[1]

The Trifunctional GARS-AIRS-GART Enzyme in Humans

In humans and other higher eukaryotes, the enzymes catalyzing steps 2 (GARS), 3 (GART), and 5 (phosphoribosylaminoimidazole synthetase, AIRS) of the purine biosynthesis pathway are not isolated entities. Instead, they exist as a single, large trifunctional polypeptide.[6][7][10][11] This multienzyme complex, named GARS-AIRS-GART, is believed to enhance metabolic efficiency by channeling substrates between active sites, thereby increasing the throughput of the pathway.[10][11] GART is located on the C-terminal domain of this 110 kDa protein.[10][11]

Purine_Biosynthesis_Pathway cluster_enzymes Enzymes PRA Phosphoribosylamine (PRA) GARS GARS PRA->GARS Step 2 GAR This compound Ribonucleotide (GAR) GART GART GAR->GART Step 3 FGAR Formylthis compound Ribotide (FGAR) IMP Inosine Monophosphate (IMP) FGAR->IMP ... 7 more steps Glycine Glycine Glycine->GARS ATP1 ATP ATP1->GARS FormylTHF 10-Formyl-THF FormylTHF->GART ADP_Pi ADP + Pi THF THF GARS->GAR GARS->ADP_Pi GART->FGAR GART->THF

Caption: The central role of GAR in the early steps of de novo purine biosynthesis.

Enzymology and Quantitative Data

The enzymes that metabolize GAR have been studied to understand their kinetics and mechanisms, providing a basis for inhibitor design.

ParameterEnzymeOrganism/Cell LineValueReference
Vmax GARSHuman Fibroblasts5.19 nmol GAR formed/5 x 10⁵ cells/30 min[12]
Vmax GARSChinese Hamster Ovary (CHO)13.4 nmol GAR formed/5 x 10⁵ cells/30 min[12]
Optimal pH GARTMurine Lymphoma (L5178Y)7.9 - 8.3[13]
Kinetic Mechanism GARTMurine Lymphoma (L5178Y)Ordered-sequential (10-formyl-THF binds first)[13]
pKa 1 GART (Wild-Type)Human6.23 ± 0.02[7]
pKa 2 GART (Wild-Type)Human9.32 ± 0.02[7]

Therapeutic Implications: GART as a Target in Oncology

The de novo purine biosynthetic pathway is upregulated in rapidly proliferating cells, such as cancer cells, to meet the high demand for DNA and RNA synthesis.[14] This metabolic dependency makes the pathway an attractive target for cancer chemotherapy.[7]

Rationale for GART Inhibition

GART catalyzes a crucial, folate-dependent formylation step. Inhibiting GART leads to the accumulation of GAR and the depletion of downstream purine nucleotides.[7] This starves the cancer cells of essential building blocks, thereby halting DNA replication and cell division, ultimately leading to cell death.[14] Because of its critical role, GART has been validated as a target for anticancer drugs.[7][8]

GART_Inhibition_Rationale cluster_pathway Normal Pathway cluster_inhibition Therapeutic Intervention Proliferation Rapid Cancer Cell Proliferation Demand Increased Demand for DNA & RNA Synthesis Proliferation->Demand Pathway Upregulation of De Novo Purine Synthesis Demand->Pathway GAR GAR Pathway->GAR GART GART Enzyme GAR->GART FGAR FGAR GART->FGAR Inhibitor GART Inhibitor (e.g., Antifolate Drug) Block Pathway Blocked Purines Purine Nucleotides (AMP, GMP) FGAR->Purines DNA_RNA DNA & RNA Purines->DNA_RNA Depletion Purine Depletion Growth Cell Growth & Division DNA_RNA->Growth Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->GART

Caption: The logic of targeting GART in cancer therapy to induce purine depletion.
Development of GART Inhibitors

Antifolate compounds have been developed as potent inhibitors of GART. These drugs are often designed as substrate analogs that compete with either GAR or 10-formyl-THF for binding to the enzyme's active site. The development of non-polyglutamatable inhibitors is an area of active research to improve selectivity and reduce off-target effects.[9]

CompoundTypeTarget EnzymeKiIC50 (CCRF-CEM cells)Reference
Compound 1 Thieno[2,3-d]pyrimidine antifolaterhGAR Tfase30 nM16 nM[9]
Compound 12 Non-polyglutamatable inhibitorrhGAR Tfase130 nM40 nM[9]
Lometrexol AntifolateGAR Tfase->200 nM (vs. Cmpd 12)[9]

Experimental Methodologies

The study of GAR metabolism and its inhibition requires robust biochemical assays. Below are protocols for key experiments.

Protocol: Spectrophotometric GART Inhibition Assay

This method is used to determine the inhibitory potency (e.g., Ki or IC50) of compounds against GART. The assay monitors the formation of a product from a folate analog, which has a distinct absorbance spectrum.[7][15]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M HEPES or 100 mM Tris-HCl, pH 7.5-8.0.[7][15]

    • Substrate 1: β-glycinamide ribonucleotide (GAR) stock solution (e.g., 30 µM final concentration).[15]

    • Substrate 2: Folate analog, such as 10-formyl-5,8-dideazafolate (fDDF) or 10-CHODDF (e.g., 5-40 µM final concentration).[7][15]

    • Enzyme: Purified recombinant human GART (rhGART) (e.g., 3-20 nM final concentration).[7][15]

    • Inhibitor: Test compound dissolved in DMSO at various concentrations.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, combine the assay buffer, GAR, folate analog, and varying concentrations of the test inhibitor.[15]

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).[7][15]

    • Initiate the reaction by adding the GART enzyme solution.

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 295 nm for the formation of 5,8-dideazafolate, Δε = 18.9 mM⁻¹cm⁻¹).[7]

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the absorbance change.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

    • Perform initial velocity studies with varying substrate and inhibitor concentrations to determine the kinetic mechanism and calculate the Ki value using appropriate models (e.g., Michaelis-Menten, Cheng-Prusoff).

GART_Assay_Workflow step1 1. Prepare Reagents (Buffer, GAR, Folate Analog, Inhibitor) step2 2. Dispense into 96-Well Plate (Varying Inhibitor Concentrations) step1->step2 step3 3. Pre-incubate at 37°C step2->step3 step4 4. Initiate Reaction (Add GART Enzyme) step3->step4 step5 5. Monitor Absorbance Change (e.g., at 295 nm) in a Plate Reader step4->step5 step6 6. Calculate Initial Velocities step5->step6 step7 7. Data Analysis (Plot Velocity vs. [Inhibitor]) step6->step7 step8 8. Determine IC50 / Ki step7->step8

References

Glycinamide as a Glycine Prodrug in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine, a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, plays a pivotal role in synaptic plasticity, learning, and memory. However, its therapeutic application for central nervous system (CNS) disorders is hampered by poor blood-brain barrier (BBB) penetration. This technical guide provides an in-depth analysis of glycinamide as a prodrug strategy to augment central glycine levels. We will delve into the metabolic conversion pathways, pharmacokinetic profiles, and pharmacodynamic effects. This guide will also furnish detailed experimental protocols for the evaluation of such prodrugs and present key quantitative data in a structured format. Visualizations of critical pathways and workflows are provided to facilitate a comprehensive understanding of the core concepts.

Introduction: The Rationale for Glycine Prodrugs

The neurotransmitter glycine is essential for the activation of NMDA receptors, acting as a mandatory co-agonist with glutamate.[1] Hypofunction of NMDA receptors has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and epilepsy.[2] Consequently, strategies to enhance NMDA receptor function by increasing synaptic glycine concentrations are of significant therapeutic interest.[2]

Direct administration of glycine is largely ineffective for CNS applications due to its hydrophilic nature, which severely limits its ability to cross the BBB.[3][4] The prodrug approach offers a viable solution by masking the polar functional groups of glycine, thereby increasing its lipophilicity and facilitating its transport into the brain.[1][5] Once in the CNS, the prodrug is metabolized to release the active glycine molecule.

Milacemide (2-n-pentylaminoacetamide) is a classic example of a glycine prodrug.[1][5] It readily enters the brain, where it is converted to this compound and subsequently to glycine, leading to enhanced NMDA receptor function.[1][6] This guide will focus on the role of this compound as a key intermediate in this strategy and explore its potential in neuroscience research and drug development.

Metabolic Conversion and Mechanism of Action

The primary mechanism of action for glycine prodrugs like milacemide involves a two-step enzymatic conversion to glycine within the CNS.[1]

  • Dealkylation to this compound: Lipophilic precursors such as milacemide cross the BBB and are then metabolized by monoamine oxidase B (MAO-B).[6][7] This enzymatic reaction cleaves the N-pentyl group, yielding this compound.[3][6]

  • Hydrolysis to Glycine: this compound is subsequently hydrolyzed by an amidase to produce glycine.[8]

The resulting increase in local glycine concentration enhances the activation of NMDA receptors.[1] Glycine binds to the GluN1 subunit of the NMDA receptor, and in conjunction with glutamate binding to the GluN2 subunit, facilitates the opening of the receptor's ion channel.[9] This allows for the influx of Ca²⁺, which acts as a second messenger to trigger downstream signaling cascades crucial for synaptic plasticity.[5][8]

Metabolic Pathway Diagram

Metabolic_Pathway cluster_blood Blood cluster_brain Central Nervous System (CNS) Milacemide_blood Milacemide BBB Blood-Brain Barrier Milacemide_blood->BBB Lipophilic Transport Milacemide_brain Milacemide This compound This compound Milacemide_brain->this compound Dealkylation MAOB Monoamine Oxidase B (MAO-B) Glycine Glycine This compound->Glycine Hydrolysis Amidase Amidase BBB->Milacemide_brain

Caption: Metabolic conversion of milacemide to glycine in the CNS.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of milacemide and its metabolites.

Table 1: Pharmacokinetic Parameters of Milacemide and Metabolites in Rats (Intraperitoneal Administration)[8]
CompoundDose (mg/kg, i.p.)CompartmentCmax (µg/mL or µg/g)
Milacemide 100SerumDose-dependent, linear increase
200SerumDose-dependent, linear increase
400SerumDose-dependent, linear increase
100CSFDose-dependent, linear increase
200CSFDose-dependent, linear increase
400CSFDose-dependent, linear increase
This compound 100SerumSmall, non-linear increase
200SerumSmall, non-linear increase
400SerumSmall, non-linear increase
100CSF~2.5x Serum Cmax
200CSF~3.2x Serum Cmax
400CSF~4.1x Serum Cmax
Glycine 100SerumUnaffected
200SerumUnaffected
400SerumUnaffected
100CSFDose-dependent increase
200CSFSignificant dose-dependent increase
400CSFSignificant dose-dependent increase

Note: This study highlights that milacemide metabolism to this compound and glycine occurs predominantly within the CNS, as evidenced by the significantly higher concentrations of metabolites in the cerebrospinal fluid (CSF) compared to serum.[7]

Table 2: Pharmacodynamic Efficacy of Glycine Prodrugs in Animal Models
Prodrug/CompoundAnimal ModelEndpointEffective Dose (ED₅₀) / EfficacyReference
Milacemide RatAnticonvulsant (bicuculline-induced)ED₅₀: 5.7 mg/kg (oral)[10]
This compound Ovariectomized RatAnalgesia (vocalization threshold)Significant effect at 400 and 800 mg/kg (i.p.). Analgesia occurred 10-20 min post-injection and persisted for ~45 min.[11]
Milacemide RatCognitive Enhancement (passive avoidance)Enhanced performance[4]

Signaling Pathways

The glycine derived from prodrug metabolism modulates the NMDA receptor, initiating a cascade of intracellular signaling events that are fundamental to synaptic plasticity.

NMDA Receptor Signaling Pathway Diagram

NMDA_Signaling cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling Cascade Glutamate Glutamate Receptor GluN1/GluN2 Subunits Glutamate->Receptor Glycine Glycine (from Prodrug) Glycine->Receptor Mg_block Mg²⁺ Block Receptor->Mg_block Depolarization Relieves Block Channel Ion Channel Open Mg_block->Channel Ca_influx Ca²⁺ Influx Channel->Ca_influx CaMKII CaMKII Ca_influx->CaMKII PKA PKA Ca_influx->PKA MAPK MAPK/ERK Ca_influx->MAPK CREB CREB Phosphorylation CaMKII->CREB PKA->CREB MAPK->CREB Gene_expression Gene Expression & Synaptic Plasticity CREB->Gene_expression

Caption: Glycine-dependent activation of the NMDA receptor and downstream signaling.

Experimental Protocols

In Vivo Microdialysis for Measuring Glycine in Rat Brain

This protocol allows for the real-time monitoring of extracellular glycine concentrations in specific brain regions following prodrug administration.[12][13][14]

Methodology:

  • Animal Preparation & Surgery:

    • Anesthetize a male Sprague-Dawley rat (or other appropriate strain) and secure it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole above the target brain region (e.g., hippocampus or prefrontal cortex) using coordinates from a rat brain atlas (e.g., Paxinos and Watson).

    • Slowly lower a microdialysis guide cannula to the desired coordinates and secure it to the skull with dental cement and anchor screws.

    • Allow the animal to recover for 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, place the awake, freely moving rat in a microdialysis bowl.

    • Insert a microdialysis probe through the guide cannula.

    • Connect the probe's inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 4 KCl, 2.3 CaCl₂, pH 7.4) at a low, constant flow rate (e.g., 1.0-2.0 µL/min).[13]

    • Allow the system to equilibrate for 60-90 minutes.

  • Sample Collection and Drug Administration:

    • Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish stable basal glycine levels.

    • Administer the this compound prodrug (e.g., milacemide 400-800 mg/kg, i.p.) or vehicle.[14]

    • Continue collecting dialysate fractions at regular intervals for 3-4 hours to monitor the time-course of glycine concentration changes.

    • Immediately freeze samples at -80°C until analysis.

Quantification of Glycine by HPLC with Fluorescence Detection

This protocol details the analysis of microdialysate samples for glycine content using pre-column derivatization with o-phthaldialdehyde (OPA).[13][15]

Methodology:

  • Reagent Preparation:

    • Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate buffer with 0.4% tetrahydrofuran, pH adjusted to 7.0.

    • Mobile Phase B: 50% HPLC-grade acetonitrile in water.

    • Derivatization Reagent: Prepare fresh daily. Dissolve 10 mg of OPA in 0.2 mL of methanol and 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5). Add 10 µL of 3-mercaptopropionic acid (3-MPA).[15]

  • Sample Derivatization (Automated Recommended):

    • In a microvial, mix a small volume of the dialysate sample or standard (e.g., 10 µL).

    • Add the OPA/3-MPA reagent. The reaction of OPA with the primary amine of glycine forms a highly fluorescent isoindole derivative.

    • Allow the reaction to proceed for a consistent time (e.g., 1-2 minutes) at room temperature before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

    • Gradient Elution: Use a gradient program to separate the amino acids. A typical gradient might start with 100% Mobile Phase A, ramping up the percentage of Mobile Phase B over ~30 minutes to elute the derivatized amino acids.

    • Quantification: Generate a standard curve using known concentrations of glycine standards. Calculate the glycine concentration in the samples by comparing their peak areas to the standard curve.

Preclinical Development Workflow

The evaluation of a novel glycine prodrug for CNS applications typically follows a structured preclinical workflow.

Experimental Workflow Diagram

Preclinical_Workflow cluster_discovery Discovery & Design cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Design Prodrug Design & Synthesis Stability Chemical & Metabolic Stability (Plasma, Brain Homogenate) Design->Stability Conversion Enzymatic Conversion Kinetics (MAO-B) Stability->Conversion PK Pharmacokinetics (PK) (Blood & Brain) Conversion->PK Microdialysis Target Engagement (Microdialysis for Glycine Levels) PK->Microdialysis PD Pharmacodynamics (PD) (Efficacy in Animal Models) Microdialysis->PD Tox Preliminary Toxicology PD->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: A typical preclinical development workflow for a CNS glycine prodrug.

Conclusion

The use of this compound, often delivered via a more lipophilic precursor like milacemide, represents a validated and promising strategy for increasing glycine concentrations in the CNS. This approach effectively bypasses the blood-brain barrier, allowing for the targeted modulation of NMDA receptor activity. The data and protocols presented in this guide offer a framework for the continued investigation and development of novel glycine prodrugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic potential for a range of neurological and psychiatric disorders characterized by NMDA receptor hypofunction.

References

physical and chemical properties of glycinamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Glycinamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the (CAS 1668-10-6). It is intended to be a comprehensive resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed data, experimental protocols, and visualizations of key processes involving this versatile compound.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound, the amide derivative of the amino acid glycine.[1] It typically appears as a white to pale cream or off-white crystalline powder.[2][][4] The compound is noted for being hygroscopic, meaning it readily absorbs moisture from the air.[2][4][5]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound hydrochloride, compiled from various sources for easy reference and comparison.

Table 1: Core Physical and Chemical Properties

Property Value Source(s)
Molecular Formula C₂H₇ClN₂O [2][6]
Molecular Weight 110.54 g/mol [2][6]
Melting Point 204°C (decomposes) [][4][7]
Boiling Point 281.3°C at 760 mmHg [][7]
pKa 8.20 (at 20°C) [4][8]
Density 1.122 g/cm³ [][4]

| Appearance | White to pale cream crystalline powder |[2][][4] |

Table 2: Solubility and Spectroscopic Data

Property Value Source(s)
Solubility in Water 1100 g/L; 6.4 M (at 0°C) [2][7][8]
UV Absorption (λmax) 260 nm (Amax: 0.1 in 0.5 M H₂O) [5]
Flash Point 123.9°C [4][7]

| Vapor Pressure | 0.00359 mmHg at 25°C |[4][7] |

Applications in Research and Drug Development

This compound hydrochloride is a versatile compound with significant applications in both biochemical research and pharmaceutical manufacturing.

  • Biochemical Buffer: Due to its pKa of 8.20 at 20°C, which is near physiological pH, it is highly effective as one of Good's buffers in cell culture and other biochemical applications.[4][8][9]

  • Pharmaceutical Intermediate: It serves as a crucial precursor and building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including antipsychotics, anticonvulsants, and antidiabetic agents.[10][11][12] Its high water solubility makes it ideal for use in aqueous solutions during synthesis.[10]

  • Peptide Synthesis: The compound is widely used in peptide synthesis and for research into amide bond formation.[][13]

  • Antiviral Research: It is a biologically active metabolite of the antiretroviral tripeptide glycyl-prolyl-glycinamide (GPG-amide) and retains antiretroviral activity.[1]

  • Metabolic Pathways: this compound is a key reagent in the synthesis of glycineamide ribonucleotide (GAR), an intermediate in the de novo biosynthesis of purines.[1][8]

Role in De Novo Purine Biosynthesis

This compound hydrochloride is fundamental to studying the de novo purine biosynthesis pathway. In this pathway, the enzyme this compound ribonucleotide synthetase (PurD) catalyzes the formation of glycineamide ribonucleotide (GAR) from phosphoribosylamine (PRA) and glycine, in a process that first involves the ATP-dependent creation of a glycyl-phosphate intermediate.[1]

Purine_Biosynthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Condensation Glycine Glycine Glycyl_Phosphate Glycyl-phosphate (Intermediate) Glycine->Glycyl_Phosphate ATP ATP ATP->Glycyl_Phosphate ADP_Pi ADP + Pi Glycyl_Phosphate->ADP_Pi GAR Glycineamide Ribonucleotide (GAR) Glycyl_Phosphate->GAR PurD PurD Enzyme Glycyl_Phosphate->PurD PRA Phosphoribosylamine (PRA) PRA->GAR PurD->GAR Catalyzes

Caption: Role of Glycine in GAR Synthesis Pathway.

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of this compound hydrochloride.

Synthesis Protocols

Several methods for the synthesis of this compound hydrochloride have been documented. The choice of method often depends on the desired scale, yield, and purity.

Method 1: From Aminoacetonitrile Hydrochloride

This method involves the hydrolysis of aminoacetonitrile hydrochloride in an alcohol solvent, followed by saturation with hydrogen chloride gas.[14][15]

  • Step 1: Dissolution: Dissolve aminoacetonitrile hydrochloride in isopropanol.[15]

  • Step 2: Heating: Heat the solution to a temperature between 50-70°C.[15]

  • Step 3: HCl Gas Saturation: Pass dry hydrogen chloride gas through the heated solution until it is saturated.[15]

  • Step 4: Incubation: Maintain the temperature and incubate for 4-5 hours to allow the reaction to complete.[15]

  • Step 5: Cooling and Filtration: Cool the mixture to room temperature.[15]

  • Step 6: Isolation: Perform suction filtration to collect the this compound hydrochloride product.[15]

Synthesis_Protocol_1 start Start: Aminoacetonitrile HCl + Isopropanol heat Heat to 50-70°C start->heat hcl Saturate with dry HCl gas heat->hcl incubate Incubate for 4-5 hours hcl->incubate cool Cool to Room Temperature incubate->cool filtrate Suction Filtration cool->filtrate end End Product: This compound Hydrochloride filtrate->end

Caption: Synthesis from Aminoacetonitrile HCl.

Method 2: From Chloroacetyl Chloride

This approach involves the reaction of chloroacetyl chloride with ammonia in an alcohol solvent.[16]

  • Step 1: Reaction Setup: Prepare a 10% ammonia/methanol solution in a reaction vessel.[16]

  • Step 2: Addition of Reactant: While stirring, add chloroacetyl chloride to the ammonia solution. The molar ratio of ammonia to chloroacetyl chloride should be between 3:1 and 4:1.[16]

  • Step 3: Temperature Control: Maintain the reaction temperature between -10°C and 10°C during the addition.[16]

  • Step 4: Incubation: After the addition is complete, maintain the temperature for approximately 30 minutes.[16]

  • Step 5: Isolation of Crude Product: Use suction filtration to obtain the crude this compound hydrochloride.[16]

  • Step 6: Purification: Recrystallize the crude product from 80% ethanol to yield the purified final product.[16]

Purification Protocol: Recrystallization

For achieving high purity (≥99.0%), recrystallization is a standard method.

  • Procedure: The crude salt can be crystallized from ethanol, an ethanol/water mixture, or methanol to remove impurities.[4][5]

Analytical and Quality Control Protocols

To ensure the identity and purity of this compound hydrochloride, several analytical techniques are employed. A Certificate of Analysis (CoA) from the supplier should verify these specifications.[17]

Table 3: Analytical Methods and Specifications | Analysis | Method | Typical Specification | Source(s) | | :--- | :--- | :--- | | Assay (Purity) | Titration (ex Chloride) / HPLC | ≥97.5% to ≤102.5% |[2][17][18] | | Identification | Fourier-Transform Infrared Spectroscopy (FTIR) | Conforms to reference spectrum |[2][6][17] | | Water Content | Karl Fischer Titration | ≤1.0% |[2][18] | | Clarity of Solution | Visual Inspection | 0.5% w/v solution in water is transparent to almost transparent |[2][18] | | Heavy Metals | Inductively Coupled Plasma (ICP) Spectroscopy | Limits on Pb, Fe, Cd specified |[17] | | Structure Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to reference ¹H and ¹³C NMR spectra |[6][17][19] |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method can be used for the quantitative detection of this compound hydrochloride, particularly as an impurity in substances like oxiracetam.[20]

  • Chromatographic Column: Welch Ultimate AQ-C18 (4.6 mm x 250 mm, 5 µm).[20]

  • Column Temperature: 30°C.[20]

  • Mobile Phase: 0.05 mol/L monopotassium phosphate solution containing 0.2% sodium octane sulfonate.[20]

  • Flow Rate: 0.5 mL/min.[20]

  • Detection Wavelength: 205 nm.[20]

  • Injection Volume: 20 µL.[20]

  • Quantification: External standard method.[20]

HPLC_Workflow prep Sample & Standard Preparation (Dissolve in Mobile Phase) hplc HPLC System Setup (C18 Column, 30°C, 205nm) prep->hplc inject Inject 20µL of Sample/Standard hplc->inject elute Elute with Mobile Phase (0.5 mL/min) inject->elute detect UV Detection at 205nm elute->detect quantify Quantify using External Standard Method detect->quantify

Caption: HPLC Workflow for Quantitative Analysis.

References

An In-depth Technical Guide to the Coordination Chemistry of Glycinamide with Transition Metals: Synthesis, Structure, and Biomedical Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of glycinamide with transition metals, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. This compound, the amide derivative of the simplest amino acid, glycine, serves as a versatile ligand, forming stable complexes with a variety of transition metals. The resulting coordination compounds exhibit diverse structural motifs and possess promising biological activities, including anticancer and antimicrobial properties, making them an area of significant research interest.

Synthesis of this compound-Transition Metal Complexes

The synthesis of this compound-transition metal complexes is typically achieved through the reaction of a transition metal salt with this compound hydrochloride in an aqueous or alcoholic solution. The pH of the reaction mixture is a critical parameter, often adjusted by the addition of a base, such as sodium bicarbonate or sodium hydroxide, to deprotonate the amino group of this compound, facilitating its coordination to the metal center.

General Experimental Protocol

A common synthetic route involves the following steps:

  • Ligand Preparation: this compound hydrochloride is dissolved in a suitable solvent, typically water or ethanol.

  • Deprotonation: A base, such as sodium bicarbonate, is added to the this compound solution to neutralize the hydrochloride and deprotonate the amino group, making it a more effective nucleophile.[1]

  • Metal Salt Addition: A solution of the desired transition metal salt (e.g., chloride, sulfate, or acetate salt of Co(II), Ni(II), or Cu(II)) in the same solvent is added dropwise to the this compound solution with constant stirring.

  • Complex Formation: The reaction mixture is stirred for a specific period, often at room temperature or with gentle heating, to allow for the formation of the metal complex. The formation of a precipitate often indicates the successful synthesis of the complex.

  • Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. Recrystallization from a suitable solvent can be performed for further purification.

Example Synthesis: [Co(H₂O)₂(HL)₂]I₂ (HL = this compound)

To synthesize di(aqua)di(this compound)cobalt(II) iodide, cobalt(II) acetate dihydrate, this compound hydrochloride, and potassium iodide are mixed in water. Pink crystals of the complex are obtained upon standing.[1]

Structural Characterization and Coordination Modes

This compound can coordinate to transition metal ions in several ways, primarily acting as a monodentate or a bidentate ligand. The specific coordination mode depends on factors such as the metal ion, the reaction conditions, and the presence of other coordinating ligands.

  • Monodentate Coordination: In some complexes, this compound coordinates to the metal center through the nitrogen atom of the amino group.[2]

  • Bidentate N,O-Coordination: A common coordination mode involves the this compound acting as a bidentate ligand, coordinating through the amino nitrogen and the amide oxygen atoms to form a stable five-membered chelate ring.[1][2]

  • Bidentate N,N'-Coordination: In its deprotonated form (glycinamidato), the ligand can coordinate through both the amino and the deprotonated amide nitrogen atoms.[1]

The coordination geometry around the metal center is typically determined by single-crystal X-ray diffraction. Common geometries for this compound-transition metal complexes include octahedral and square planar.

Quantitative Structural Data

The following tables summarize key structural parameters for representative this compound-transition metal complexes.

Table 1: Selected Bond Lengths (Å) in this compound-Transition Metal Complexes

ComplexMetalM-N (amino)M-O (amide)Reference
[Co(H₂O)₂(HL)₂]Cl₂Co(II)2.134(2)2.081(2)[1]
[Ni(H₂O)₂(HL)₂]Cl₂Ni(II)2.089(2)2.046(2)[1]
[CuCl₂(HL)₂]Cu(II)2.004(2)2.441(2)[1]

Table 2: Selected Bond Angles (°) in this compound-Transition Metal Complexes

ComplexMetalN-M-O AngleReference
[Co(H₂O)₂(HL)₂]Cl₂Co(II)78.9(1)[1]
[Ni(H₂O)₂(HL)₂]Cl₂Ni(II)80.2(1)[1]
[CuCl₂(HL)₂]Cu(II)79.2(1)[1]

Spectroscopic and Magnetic Properties

Spectroscopic techniques are essential for characterizing this compound-transition metal complexes and confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy

The IR spectra of this compound complexes show characteristic shifts in the vibrational frequencies of the amino (-NH₂) and amide (-C=O) groups upon coordination.

  • ν(N-H) vibrations: The stretching vibrations of the amino group typically shift to lower wavenumbers upon coordination to a metal ion.

  • Amide I band (ν(C=O)): The C=O stretching vibration is also sensitive to coordination. A shift in the position of this band indicates the involvement of the amide oxygen in bonding to the metal.

Table 3: Key IR Absorption Bands (cm⁻¹) for this compound and its Complexes

Compoundν(N-H)Amide I (ν(C=O))Reference
This compound (HL)~3400-3200~1670
[Co(H₂O)₂(HL)₂]I₂3335, 32731662[1]
[Ni(H₂O)₂(HL)₂]Cl₂3350, 32801665[1]
[CuCl₂(HL)₂]3300, 32501675[1]
Electronic (UV-Vis) Spectroscopy

The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the geometry of the coordination sphere. The λmax values are characteristic of the metal ion and its coordination environment.

Table 4: UV-Vis Spectroscopic Data for this compound-Transition Metal Complexes

ComplexMetalλmax (nm)AssignmentReference
[Co(H₂O)₂(HL)₂]Cl₂Co(II)520⁴T₁g(F) → ⁴T₁g(P)[1]
[Ni(H₂O)₂(HL)₂]Cl₂Ni(II)390, 650³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F)[1]
[CuCl₂(HL)₂]Cu(II)700²Eg → ²T₂g[1]
Magnetic Properties

Magnetic susceptibility measurements help to determine the number of unpaired electrons in the metal center, which in turn provides information about its oxidation state and the ligand field strength.

Table 5: Magnetic Moments of this compound-Transition Metal Complexes

ComplexMetalMagnetic Moment (μeff, B.M.)Reference
[Co(H₂O)₂(HL)₂]Cl₂Co(II)4.8 - 5.2[1]
[Ni(H₂O)₂(HL)₂]Cl₂Ni(II)2.9 - 3.4[1]
[CuCl₂(HL)₂]Cu(II)1.8 - 2.2[1]

Biological Activities and Potential for Drug Development

Transition metal complexes of this compound and related ligands have garnered significant attention for their potential applications in drug development, particularly as anticancer and antimicrobial agents. The coordination of the metal ion can enhance the biological activity of the organic ligand, often through mechanisms that are distinct from those of the free ligand or the metal salt alone.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of transition metal complexes against various cancer cell lines. While the precise mechanisms are still under investigation, some key pathways have been implicated.

A prominent mechanism of action for some anticancer metal complexes is the generation of reactive oxygen species (ROS) within cancer cells.[3][4][5][6] This can be particularly effective against drug-resistant cancers, which often exhibit low intrinsic ROS levels.[3] The generation of ROS can lead to oxidative stress, damage to cellular components such as DNA and proteins, and ultimately trigger programmed cell death (apoptosis). Copper complexes, in particular, are known to be redox-active and can participate in Fenton-like reactions to produce highly reactive hydroxyl radicals.[4][5]

The induction of apoptosis is a hallmark of many effective anticancer drugs. Transition metal complexes can trigger apoptosis through various signaling pathways. Evidence suggests that some copper and palladium complexes with glycine derivatives induce apoptosis by activating caspases, which are key executioner enzymes in the apoptotic cascade.[1]

While the specific signaling pathways for this compound-transition metal complexes are not yet fully elucidated, a plausible mechanism based on the known effects of similar metal complexes involves the generation of ROS, which in turn triggers the intrinsic apoptotic pathway.

Signaling_Pathway cluster_cell Cancer Cell Complex This compound-TM Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound-transition metal complexes.

Antimicrobial Activity

Mixed ligand complexes of transition metals with glycine have shown promising antimicrobial activity against various bacterial and fungal strains.[7] The mechanism is thought to involve the disruption of essential cellular processes in the microorganisms.

Quantitative Biological Activity Data

The anticancer activity of these complexes is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 6: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Transition Metal Complexes

ComplexCell LineIC₅₀ (µM)Reference
[Cu(phen)(gly)(H₂O)]NO₃MDA-MB-231 (Breast)~5[8]
A novel Nickel ComplexVariousLow µM range[9]
Novel Platinum Complexes with Glycine DerivativesPC-3 (Prostate)2.5 - 24.4[1]
[Cu(5-Chloro-2-N-(2-quinolylmethylene)aminophenol)]A549 (Lung)3.93[10]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound-transition metal complexes for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ values are then calculated from the dose-response curves.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)
  • Cell Treatment: Cancer cells are treated with the metal complexes for a defined period.

  • Probe Loading: The cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is a cell-permeable, non-fluorescent probe.

  • ROS-Mediated Oxidation: Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with the intensity being proportional to the intracellular ROS levels.[8]

Conclusion and Future Directions

The coordination chemistry of this compound with transition metals presents a fertile ground for the development of novel therapeutic agents. The ability to systematically modify the ligand and the metal center allows for the fine-tuning of the electronic and steric properties of the resulting complexes, which in turn can influence their biological activity. Future research in this area should focus on elucidating the detailed mechanisms of action, including the identification of specific cellular targets and signaling pathways. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective this compound-based metallodrugs for the treatment of cancer and infectious diseases.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation cluster_development Drug Development Synthesis Complex Synthesis Purification Purification Synthesis->Purification Structural Structural Analysis (X-ray, etc.) Purification->Structural Spectroscopic Spectroscopic Analysis (IR, UV-Vis) Purification->Spectroscopic Magnetic Magnetic Studies Purification->Magnetic Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Structural->Cytotoxicity Spectroscopic->Cytotoxicity Magnetic->Cytotoxicity ROS_Assay ROS Detection (DCFH-DA Assay) Cytotoxicity->ROS_Assay Apoptosis_Assay Apoptosis Analysis Cytotoxicity->Apoptosis_Assay Mechanism Mechanism of Action Studies ROS_Assay->Mechanism Apoptosis_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for the development of this compound-based metallodrugs.

References

The Stability of Glycinamide in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of glycinamide in aqueous solutions. This compound, the amide of the simplest amino acid glycine, serves as a fundamental model for understanding the stability of peptide bonds and is a crucial intermediate in various chemical syntheses. Its degradation kinetics and pathways are of significant interest in fields ranging from pharmaceutical sciences to prebiotic chemistry. This document outlines the primary degradation pathways, influencing factors, and quantitative data on the stability of this compound and related small peptides. Detailed experimental protocols for conducting stability studies are also provided.

Core Concepts in this compound Stability

The primary route of this compound degradation in aqueous solutions is hydrolysis of the amide bond, yielding glycine and ammonia. This reaction can be catalyzed by acid or base. The stability of this compound is significantly influenced by factors such as pH, temperature, and the presence of catalytic species in the solution.[1]

Degradation Pathways

The hydrolysis of the amide bond in this compound can proceed through two main mechanisms:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to form glycine and an ammonium ion.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, a hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels the amide ion (NH2-), which is a poor leaving group, but the reaction is driven forward by the subsequent deprotonation of the carboxylic acid and protonation of the amide ion.

Beyond direct hydrolysis, other potential degradation pathways, especially under forced conditions, can include oxidation if oxidizing agents are present.

Quantitative Analysis of this compound and Glycine Oligomer Stability

While specific kinetic data for this compound hydrolysis is not extensively published, studies on the cleavage rates of glycine dimers (GG) and trimers (GGG) provide valuable insights into the stability of the peptide bond in similar small molecules. The following tables summarize the pseudo-first-order rate constants for the scission (direct hydrolysis) of the peptide bond in glycine oligomers at 95°C across various pH values.

pHGlycine Dimer (GG) Scission Rate Constant (k_sc, s⁻¹)
31.1 x 10⁻⁷
51.4 x 10⁻⁸
71.4 x 10⁻⁸
101.1 x 10⁻⁷
pHGlycine Trimer (GGG) Scission Rate Constant (k_sc, s⁻¹)
31.1 x 10⁻⁷
51.4 x 10⁻⁸
71.4 x 10⁻⁸
101.1 x 10⁻⁷

Data extrapolated from studies on glycine oligomer cleavage at 95°C.[2][3][4]

These data indicate that the hydrolysis rate is significantly higher at both acidic (pH 3) and alkaline (pH 10) conditions compared to neutral pH.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish degradation pathways.[1][5] The goal is to achieve a target degradation of 5-20%.[6]

3.1.1. General Protocol

  • Sample Preparation: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide. Keep at room temperature and analyze at 1, 4, and 8 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature in the dark for 24, 48, and 72 hours.

    • Thermal Degradation: Heat the aqueous solution at 80°C for 48, 72, and 96 hours.

    • Photolytic Degradation: Expose the aqueous solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Neutralization and Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound (this compound) from its degradation products.

3.2.1. Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 5% B5-15 min: 5-30% B15-20 min: 30% B20-22 min: 30-5% B22-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

3.2.2. Method Validation

The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity is demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks.

Visualizing Degradation Pathways and Experimental Workflows

This compound Hydrolysis Pathways

Glycinamide_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis This compound This compound Acid_Intermediate Protonated Intermediate This compound->Acid_Intermediate + H₃O⁺ Base_Intermediate Tetrahedral Intermediate This compound->Base_Intermediate + OH⁻ Glycine Glycine Acid_Intermediate->Glycine + H₂O Ammonia Ammonia Acid_Intermediate->Ammonia Base_Intermediate->Glycine + H₂O Base_Intermediate->Ammonia Stability_Workflow start Start: this compound Aqueous Solution stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample Collection at Time Points stress->sampling neutralize Neutralization & Dilution sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Analysis: - Degradation Rate - Pathway Identification hplc->data end End: Stability Profile data->end

References

Methodological & Application

Application Note: Glycinamide Hydrochloride as a Biological Buffer for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells, as minor fluctuations can significantly impact cell viability, morphology, and metabolic function. While bicarbonate-CO₂ and HEPES are standard buffering systems, the exploration of alternative biological buffers is essential for specific applications where traditional buffers may interfere with experimental assays or cellular processes. Glycinamide hydrochloride (2-Aminoacetamide hydrochloride) is a biological buffer with a pKa that makes it a suitable candidate for buffering in the physiological to slightly alkaline range, offering a potential alternative for researchers.

This compound hydrochloride has a pKa of 8.20 at 20°C, providing an effective buffering range of approximately pH 7.2 to 9.2.[1] This range comfortably covers the physiological pH of 7.2-7.4 required for most mammalian cell cultures. Unlike Glycine-HCl buffers, which are effective in a highly acidic range (pH 2.2-3.6)[2][3], this compound HCl is suited for maintaining pH in the physiological realm. It is essential for researchers to distinguish between these two glycine-derived buffers to ensure the correct pH range for their experiments.

This document provides a detailed protocol for the preparation, sterilization, and storage of a this compound Hydrochloride buffer stock solution for use in cell culture and other biological applications.

Physicochemical Data & Properties

A summary of the key quantitative properties of this compound Hydrochloride is presented below. This data is essential for accurate preparation of buffer solutions.

PropertyValueSource
Chemical NameThis compound Hydrochloride[1]
Alternate Name2-Aminoacetamide hydrochloride[4]
Molecular FormulaC₂H₆N₂O·HCl[1]
Molecular Weight110.54 g/mol [1]
pKa (at 20°C)8.20[1]
Effective Buffering Range pH 7.2 - 9.2 Calculated from pKa

Experimental Protocol: Preparation of 1 M this compound HCl Buffer Stock

This protocol details the steps to prepare a 1 M sterile stock solution of this compound Hydrochloride buffer, which can be diluted to the desired final working concentration in cell culture media.

2.1 Materials and Equipment

  • This compound Hydrochloride powder (CAS No. 1668-10-6), Cell Culture Grade or equivalent

  • High-purity, sterile water (e.g., Cell Culture Grade, Nuclease-Free Water)

  • Sodium Hydroxide (NaOH), 5 M, sterile

  • Hydrochloric Acid (HCl), 5 M, sterile

  • Calibrated pH meter with a temperature-compensated probe

  • Sterile graduated cylinders and beakers/flasks

  • Sterile magnetic stirrer and stir bars

  • Sterile 0.22 µm pore size syringe or bottle-top filter unit

  • Sterile storage bottles (e.g., polycarbonate or glass)

  • Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses

2.2 Buffer Preparation Workflow Diagram

G Diagram 1: this compound HCl Buffer Preparation Workflow cluster_prep Preparation Steps cluster_qc Sterilization & Storage start Start weigh 1. Weigh 110.54 g This compound HCl start->weigh dissolve 2. Dissolve in ~800 mL High-Purity Water weigh->dissolve ph_adjust 3. Adjust pH with 5 M NaOH/HCl to desired value (e.g., 8.0) dissolve->ph_adjust volume_adjust 4. Adjust final volume to 1.0 L ph_adjust->volume_adjust sterilize 5. Sterilize via 0.22 µm Filtration volume_adjust->sterilize store 6. Store in sterile bottles at 4°C sterilize->store end_node End: Ready for Use store->end_node G pka pKa = 8.20 range Effective Buffering Range (pKa ± 1) pH ~7.2 - 9.2 pka->range determines suitability Suitability for Cell Culture Applications range->suitability overlaps with phys_ph Physiological pH ~7.4 phys_ph->suitability is the target

References

Application Note and Protocol: Synthesis of Glycinamide from Glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycinamide is a fundamental building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. As the simplest amino acid amide, it serves as a crucial precursor for the synthesis of more complex molecules, including various pharmaceutical agents. The conversion of glycine methyl ester to this compound is a key transformation, typically achieved through ammonolysis. This process involves the reaction of the ester with ammonia, leading to the formation of the corresponding primary amide and methanol as a byproduct. This application note provides a detailed protocol for the synthesis, purification, and characterization of this compound from glycine methyl ester hydrochloride, a stable and commercially available starting material.

Reaction Principle

The synthesis proceeds via the nucleophilic acyl substitution of the methoxy group in glycine methyl ester by ammonia. The reaction is typically carried out in a solution of ammonia in an alcohol, such as methanol. The use of glycine methyl ester hydrochloride requires a preliminary neutralization step or the use of excess ammonia to free the amine of the glycine methyl ester, which is also a nucleophile.

Materials and Methods

Materials:

  • Glycine methyl ester hydrochloride (99% purity)

  • Methanol (anhydrous, 99.8%)

  • Ammonia gas (99.9%) or a saturated solution of ammonia in methanol (approx. 7N)

  • Diethyl ether (anhydrous)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Ninhydrin stain for TLC visualization

Equipment:

  • Fume hood

  • Schlenk line or inert gas (Argon or Nitrogen) setup

  • NMR spectrometer

  • FT-IR spectrometer

  • Melting point apparatus

Experimental Protocol

1. Preparation of Saturated Methanolic Ammonia:

  • Caution: This step must be performed in a well-ventilated fume hood.

  • Cool a 250 mL flask of anhydrous methanol to 0 °C in an ice bath.

  • Bubble ammonia gas through the cold methanol with gentle stirring for approximately 1-2 hours, or until saturation is achieved.

  • The concentration of the resulting solution will be approximately 7 M. This solution should be used immediately or stored tightly sealed at low temperature.

2. Synthesis of this compound:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add glycine methyl ester hydrochloride (12.55 g, 0.1 mol).

  • Add the freshly prepared saturated solution of ammonia in methanol (150 mL, approx. 1.05 mol of ammonia) to the flask. This large excess of ammonia will also serve to neutralize the hydrochloride salt.

  • Seal the flask securely with a stopper and stir the mixture at room temperature.

  • The reaction progress can be monitored by TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the glycine methyl ester spot indicates the completion of the reaction. The reaction is typically complete within 24-48 hours.

3. Work-up and Purification:

  • Upon completion, cool the reaction mixture in an ice bath.

  • Filter the mixture to remove the precipitated ammonium chloride.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess ammonia and methanol. The bath temperature should be kept below 40 °C to avoid decomposition.

  • The resulting crude product, a viscous oil or semi-solid, can be further purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot methanol and add diethyl ether until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in a refrigerator at 4 °C to facilitate crystallization.

  • Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

4. Characterization:

  • The final product should be a white crystalline solid.

  • Characterize the purified this compound by determining its melting point, and by acquiring ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm its identity and purity.

Data Presentation

ParameterValue
Starting MaterialGlycine Methyl Ester Hydrochloride
Molecular Weight125.55 g/mol
Amount of Starting Material12.55 g (0.1 mol)
ProductThis compound
Molecular Weight74.08 g/mol
Theoretical Yield7.41 g
Actual Yield6.30 g
Yield (%) 85%
Melting Point65-68 °C
Purity (by NMR)>98%

Visualizations

Experimental Workflow

Synthesis_Workflow Figure 1. Experimental Workflow for this compound Synthesis cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_ammonia Prepare Saturated Methanolic Ammonia start_materials Glycine Methyl Ester HCl + Methanolic Ammonia prep_ammonia->start_materials reaction Stir at Room Temperature (24-48 hours) start_materials->reaction monitoring Monitor by TLC reaction->monitoring filtration Filter Ammonium Chloride monitoring->filtration Reaction Complete concentration Concentrate Filtrate filtration->concentration recrystallization Recrystallize from Methanol/Diethyl Ether concentration->recrystallization isolation Isolate and Dry Product recrystallization->isolation characterization Characterize by MP, NMR, IR isolation->characterization

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

Reaction_Pathway Figure 2. Ammonolysis of Glycine Methyl Ester Glycine Methyl Ester H2N-CH2-COOCH3 This compound H2N-CH2-CONH2 + CH3OH Glycine Methyl Ester->this compound + NH3 (in Methanol)

Caption: Reaction scheme for this compound synthesis.

Application Notes and Protocols for Enhancing Collagen Synthesis in Fibroblasts using Glycinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen is a critical component of the extracellular matrix (ECM), providing structural integrity to tissues. The decline of collagen production is a hallmark of aging and is implicated in various pathological conditions, including delayed wound healing and loss of skin elasticity. Recent research has identified glycinamide, a simple amino acid derivative, as a potent stimulator of collagen synthesis in human dermal fibroblasts.[1][2][3][4] Unlike other agents that can unfavorably alter fibroblast phenotype, this compound promotes collagen production without inducing differentiation into myofibroblasts.[1][2][4]

These application notes provide a comprehensive overview of the use of this compound to enhance collagen production, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for in vitro studies.

Mechanism of Action

This compound enhances collagen production at the post-transcriptional level. Studies have shown that while this compound significantly increases the protein levels of type I and type III collagen, it does not affect the mRNA levels of the corresponding genes, COL1A1 and COL3A1.[1][2][4] This is in contrast to other collagen stimulators like Transforming Growth Factor-β1 (TGF-β1) and Ascorbic Acid (AA), which upregulate the transcription of these genes.[1][2][4] The precise post-transcriptional mechanism of this compound is still under investigation but is thought to involve enhanced translation or stability of procollagen chains.

Furthermore, this compound exhibits a synergistic effect when combined with ascorbic acid, a known cofactor in collagen synthesis.[1][2][4] This combination has been shown to enhance collagen production and wound closure in fibroblast cultures to a level comparable to TGF-β1 treatment.[1][2][4]

cluster_fibroblast Fibroblast This compound This compound Post_Transcriptional Post-Transcriptional Regulation This compound->Post_Transcriptional Enhances Procollagen_Synthesis Procollagen Synthesis Post_Transcriptional->Procollagen_Synthesis Increases Collagen_Secretion Secreted Collagen I & III Procollagen_Synthesis->Collagen_Secretion

Proposed signaling pathway of this compound in fibroblasts.

Data Presentation

The following tables summarize the quantitative effects of this compound on collagen production and cell viability in human dermal fibroblasts (HDFs).

Table 1: Dose-Dependent Effect of this compound on Collagen Production and Cell Viability [1][5][6]

This compound Concentration (mM)Collagen Production (% of Control)Cell Viability (% of Control)
0.25~120%~100%
0.5~140%~100%
1.0~160%~100%
2.0~170%~95%
3.0Not specified, but viability decreases~90%
5.0Not specified, but viability decreases~85%

Table 2: Comparison of this compound with Glycine and Other Analogs on Collagen Production (at 1 mM) [1][7]

CompoundCollagen Production (% of Control)
This compound ~160%
Glycine~130%
N-acetyl glycineNo significant effect
N-acetyl this compoundDecreased
Glycine methyl esterDecreased
Glycine ethyl esterNo significant effect
Glycyl glycineNo significant effect

Table 3: Synergistic Effect of this compound and Ascorbic Acid (AA) on Collagen Production [3]

TreatmentCollagen Production (% of Control)
Control100%
This compound (1 mM)~160%
Ascorbic Acid (1 mM)~140%
This compound (1 mM) + AA (1 mM) ~220%
TGF-β1 (10 ng/mL)~230%

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on collagen synthesis in fibroblasts.

cluster_workflow Experimental Workflow Start Start: Fibroblast Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Harvest Harvest Supernatant & Cell Lysate Incubation->Harvest Collagen_Assay Collagen Quantification (e.g., Sirius Red) Harvest->Collagen_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Harvest->Viability_Assay Analysis Data Analysis Collagen_Assay->Analysis Viability_Assay->Analysis

General experimental workflow for assessing this compound's effects.
Protocol 1: In Vitro Treatment of Human Dermal Fibroblasts

1. Cell Culture:

  • Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency.

2. Seeding for Experiment:

  • Seed HDFs into 24-well plates at a density of 5 x 104 cells per well.

  • Allow cells to adhere and grow for 24 hours.

3. This compound Treatment:

  • Prepare a stock solution of this compound hydrochloride in sterile distilled water and neutralize to pH 7.4.

  • Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.25, 0.5, 1, 2 mM).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control.

4. Incubation:

  • Incubate the treated cells for 48 hours at 37°C in a 5% CO2 incubator.

Protocol 2: Quantification of Total Soluble Collagen (Sirius Red Assay)

1. Sample Collection:

  • After the 48-hour incubation period, collect the conditioned medium from each well.

  • Centrifuge the medium to remove any detached cells and debris.

2. Sirius Red Staining:

  • Add 100 µL of the clarified conditioned medium to a new 96-well plate.

  • Add 100 µL of Sirius Red dye solution (0.1% Direct Red 80 in a saturated aqueous solution of picric acid).

  • Incubate at room temperature for 30 minutes with gentle shaking.

3. Washing:

  • Centrifuge the plate at 1000 x g for 10 minutes to pellet the collagen-dye complex.

  • Carefully discard the supernatant.

  • Wash the pellet with 200 µL of 0.01 N HCl to remove unbound dye. Repeat the centrifugation and supernatant removal.

4. Elution and Measurement:

  • Add 100 µL of 0.1 N NaOH to each well to dissolve the protein-bound dye.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using known concentrations of rat tail collagen should be prepared to determine the collagen concentration in the samples.

Protocol 3: Cell Viability Assay (MTT Assay)

1. Reagent Preparation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

2. MTT Incubation:

  • After collecting the conditioned medium for the collagen assay, add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well containing the adherent cells.

  • Incubate for 4 hours at 37°C.

3. Formazan Solubilization:

  • After incubation, remove the MTT-containing medium.

  • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

4. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of the control (untreated) cells.

Conclusion

This compound presents a promising avenue for stimulating collagen synthesis in fibroblasts. Its unique post-transcriptional mechanism of action and its synergistic effects with ascorbic acid make it a valuable tool for research in dermatology, wound healing, and tissue engineering. The provided protocols offer a standardized approach to investigate and quantify the effects of this compound in a laboratory setting. Further research into the precise molecular pathways activated by this compound could lead to the development of novel therapeutic strategies for collagen-related disorders.

References

Application Notes and Protocols for Glycinamide in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide, the amide derivative of the simplest amino acid, glycine, serves as a versatile component in peptide chemistry. Its primary amine allows it to act as a potent nucleophile, making it a valuable tool for terminating peptide chains to produce C-terminal glycinamides. This modification is often employed in the development of therapeutic peptides to enhance stability, improve solubility, or mimic the C-terminus of endogenous peptides. Furthermore, this compound can be utilized as a capping agent during solid-phase peptide synthesis (SPPS) to block unreacted amino groups and prevent the formation of deletion sequences, thereby increasing the purity of the final peptide product.

This document provides detailed application notes and experimental protocols for the use of this compound as both a C-terminal capping agent and a nucleophile for the synthesis of peptide glycinamides.

Data Presentation

Table 1: Representative Synthesis Parameters for a Model Tripeptide (Pro-Lys-Gly-NH₂) Utilizing a Rink Amide Resin[1]
ParameterValueNotes
Resin Loading0.5 - 1.0 mmol/gDetermined by UV-Vis spectrophotometry of the fulvene-piperidine adduct after Fmoc removal from the first amino acid.[1]
Coupling Efficiency>99% per stepMonitored by a qualitative ninhydrin (Kaiser) test.[1]
Overall Crude Yield70 - 90%Based on the initial loading of the first amino acid on the resin.[1]
Crude Purity (HPLC)60 - 85%Dependent on the success of individual coupling and deprotection steps.[1]
Final Purity (HPLC)>98%After preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Final Yield30 - 50%Overall yield of purified peptide based on initial resin loading.[1]
Molecular WeightExpected: 285.35 g/mol Confirmed by mass spectrometry (e.g., ESI-MS).[1]
Table 2: Comparison of Capping Agents in Solid-Phase Peptide Synthesis
Capping AgentTypical ReagentsReaction TimeCapping EfficiencyNotes
Acetic AnhydrideAcetic Anhydride, DIPEA or Pyridine in DMF20-30 minutes>99%Standard, highly effective method for acetylating unreacted amines.[2][3] Can introduce impurities if not performed carefully.
This compound This compound, Coupling Agent (e.g., HBTU/HATU), Base (e.g., DIPEA) in DMF 1-2 hours High (sequence dependent) Introduces a this compound cap. Useful for specific applications where a hydrophilic, non-acetyl cap is desired. Efficiency can be monitored by Kaiser test.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide this compound (Example: Pro-Lys-Gly-NH₂) on Rink Amide Resin[1]

This protocol outlines the manual synthesis of Pro-Lys-Gly-NH₂ using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Fmoc-Gly-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Pro-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).

  • Coupling of the First Amino Acid (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (colorless or yellow beads) indicates completion. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Subsequent Coupling Cycles:

    • Repeat step 1 for Fmoc deprotection.

    • Repeat step 2 for the coupling of Fmoc-Lys(Boc)-OH.

    • Repeat step 1 for Fmoc deprotection.

    • Repeat step 2 for the coupling of Fmoc-Pro-OH.

  • Final Fmoc Deprotection:

    • After the final coupling, perform a final deprotection step with 20% piperidine in DMF for 20 minutes.

    • Wash the peptide-resin extensively with DMF and DCM, and then dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative RP-HPLC.

Protocol 2: Capping of Unreacted Amino Groups with this compound during SPPS

This protocol describes a representative method for capping unreacted N-terminal amines on the growing peptide chain using this compound. This should be performed after a coupling step that is suspected to be incomplete.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • This compound hydrochloride

  • HBTU or HATU

  • DIPEA

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Following the amino acid coupling step, wash the peptide-resin with DMF (3 times) to remove excess reagents.

  • Preparation of Capping Solution:

    • In a separate vial, dissolve this compound hydrochloride (10 eq. relative to the initial resin loading) and HBTU/HATU (10 eq.) in DMF.

    • Add DIPEA (20 eq.) to the solution to neutralize the hydrochloride salt and activate the coupling reagent.

  • Capping Reaction:

    • Add the freshly prepared this compound capping solution to the peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the capping solution and wash the resin thoroughly with DMF (5 times) to remove all excess reagents and byproducts.

  • Confirmation of Capping:

    • Perform a Kaiser test. A negative result confirms the successful capping of unreacted amines. If the test is positive, the capping step can be repeated.

Visualizations

Peptide_Coupling_with_this compound Resin Peptide-Resin (Free N-terminus) Coupling Peptide Bond Formation Resin->Coupling Activated_AA Activated Fmoc-Amino Acid Activated_AA->Coupling Coupled_Peptide Elongated Peptide-Resin Coupling->Coupled_Peptide Successful Coupling Unreacted Unreacted Peptide-Resin Coupling->Unreacted Incomplete Coupling Capping_Reaction Capping Reaction Unreacted->Capping_Reaction This compound This compound (Nucleophile) This compound->Capping_Reaction Capped_Peptide This compound-Capped Peptide-Resin Capping_Reaction->Capped_Peptide

Caption: Workflow for peptide coupling and subsequent capping with this compound.

SPPS_Workflow_with_Glycinamide_Capping Start Start: Fmoc-Protected Amino Acid-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Kaiser_Test 5. Kaiser Test Wash2->Kaiser_Test Capping 6. Capping with this compound (this compound, HBTU, DIPEA) Kaiser_Test->Capping Positive Repeat Repeat for next amino acid Kaiser_Test->Repeat Negative Wash3 7. Wash (DMF) Capping->Wash3 Wash3->Repeat Repeat->Deprotection Continue cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow including a this compound capping step.

Glycinamide_Nucleophilic_Attack Activated_Carboxyl Activated Carboxyl Group on Peptide-Resin (e.g., O-acylisourea ester) Nucleophilic_Attack Nucleophilic Attack Activated_Carboxyl->Nucleophilic_Attack This compound This compound (H₂N-CH₂-CONH₂) This compound->Nucleophilic_Attack Primary Amine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Peptide_this compound Peptide-Glycinamide Bond Formation Tetrahedral_Intermediate->Peptide_this compound Final_Product C-terminal Peptide this compound Peptide_this compound->Final_Product

Caption: Mechanism of this compound as a nucleophile in peptide bond formation.

References

Application of Glycinamide in Osteoblast Differentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide, a simple amide derivative of the amino acid glycine, has emerged as a promising molecule in the field of bone regeneration and tissue engineering. This document provides detailed application notes and protocols for utilizing this compound in osteoblast differentiation studies. Recent research has demonstrated that this compound, particularly in combination with Bone Morphogenetic Protein 2 (BMP2), can synergistically enhance the differentiation of osteoblasts, the specialized cells responsible for bone formation. This synergistic effect is attributed to the formation of nanocomplexes that facilitate cellular uptake and the enhancement of BMP signaling pathways.[1][2][3][4]

The following sections detail the mechanism of action, quantitative effects, experimental protocols, and relevant signaling pathways involved in this compound-mediated osteoblast differentiation.

Mechanism of Action

This compound promotes osteoblast differentiation through a multi-faceted mechanism:

  • Enhanced Collagen Synthesis: this compound has been shown to significantly increase the synthesis of collagen, a primary component of the bone extracellular matrix.[2][4]

  • Synergistic Activity with BMP2: When used in conjunction with BMP2, a potent osteogenic factor, this compound exhibits a synergistic effect, leading to a more robust induction of osteoblast differentiation markers.[1][2][3][4]

  • Nanocomplex Formation: this compound facilitates the formation of nanocomplexes, which are believed to enhance the cellular uptake of osteogenic factors through strong electrostatic interactions.[1][2][3][4]

  • Enhancement of BMP Signaling: The cooperative effects of this compound and BMP2 are linked to the potentiation of the BMP signaling pathway, a critical cascade in bone development and regeneration.[2] While the precise molecular interactions are still under investigation, the downstream effects manifest as increased expression of key osteogenic transcription factors and markers.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on osteoblast differentiation markers as reported in studies using MC3T3-E1 pre-osteoblastic cells and human bone marrow mesenchymal stem cells (BMSCs).

Table 1: Effect of this compound and BMP2 on Alkaline Phosphatase (ALP) Activity in human BMSCs [2]

Treatment ConditionConcentration of this compoundFold Increase in ALP Activity (compared to BMP2 alone)
BMP2 + this compound0.5 mM3.9
BMP2 + this compound1 mM5.02

Table 2: Effect of this compound and BMP2 on Osteogenic Gene Expression in human BMSCs [2]

Gene MarkerTreatment ConditionConcentration of this compoundPercentage Increase in Expression (compared to BMP2 alone)
Alkaline Phosphatase (ALP)BMP2 + this compound1 mM45.9%
Osterix (OSX)BMP2 + this compound1 mM83.9%
Bone Sialoprotein (BSP)BMP2 + this compound0.5 mM61.5%
Bone Sialoprotein (BSP)BMP2 + this compound1 mM70.4%

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on osteoblast differentiation are provided below.

Protocol 1: Cell Culture and Osteogenic Induction

This protocol describes the culture of MC3T3-E1 cells and human BMSCs and the induction of osteoblast differentiation.

Materials:

  • MC3T3-E1 cells or human BMSCs

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Osteogenic Supplement Medium (OSM): 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, 10 nM dexamethasone

  • Recombinant human BMP2

  • This compound hydrochloride (dissolved in water to a 1 M stock solution)

  • Cell culture plates (6-well, 24-well, 48-well)

Procedure:

  • Cell Seeding:

    • For MC3T3-E1 cells, seed at a density of 5 x 10⁴ cells/well in a 48-well plate.

    • For human BMSCs, seed at a density of 1 x 10⁴ cells/well in a 48-well plate.

  • Cell Culture: Culture cells in α-MEM supplemented with 10% FBS and 1% P/S at 37°C in a 5% CO₂ incubator.

  • Osteogenic Induction:

    • For experiments with OSM, replace the growth medium with OSM once cells reach confluence.

    • For experiments with BMP2, replace the growth medium with α-MEM containing 50 ng/mL of BMP2.

  • This compound Treatment: Add this compound to the osteogenic medium at the desired final concentrations (e.g., 0.5 mM, 1 mM).

  • Medium Change: Replace the culture medium with fresh medium containing the respective treatments every 2-3 days.

  • Incubation: Continue the culture for the desired duration (e.g., 6 days for ALP activity, 14-21 days for mineralization).

Protocol 2: Alkaline Phosphatase (ALP) Staining and Activity Assay

This protocol measures the early osteogenic differentiation marker, ALP.

Materials:

  • Citrate-acetone-formaldehyde fixation solution

  • Alkaline phosphatase staining kit (e.g., using BCIP/NBT substrate)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., Triton X-100 based)

  • Microplate reader

Procedure for ALP Staining:

  • After the desired incubation period (e.g., 6 days), wash the cells with PBS.

  • Fix the cells with citrate-acetone-formaldehyde fixation solution for 30 seconds.

  • Wash the cells with deionized water.

  • Stain for ALP activity using an ALP staining kit according to the manufacturer's instructions.

  • Observe and photograph the stained cells under a microscope.

Procedure for ALP Activity Assay:

  • Wash the cells with PBS.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysate to a 96-well plate.

  • Add pNPP substrate to each well and incubate at 37°C.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein concentration of the cell lysate.

Protocol 3: Alizarin Red S Staining for Mineralization

This protocol assesses late-stage osteoblast differentiation by detecting calcium deposition.

Materials:

  • 70% Ethanol

  • Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

  • Deionized water

Procedure:

  • After 14-21 days of culture, wash the cells with PBS.

  • Fix the cells with 70% ethanol for 10 minutes.

  • Rinse the cells with deionized water.

  • Stain the cells with Alizarin Red S solution for 10-30 minutes at room temperature.

  • Wash the cells thoroughly with deionized water to remove excess stain.

  • Observe and photograph the mineralized nodules, which will appear as red-orange deposits.

  • For quantification, the stain can be extracted with a solution of 10% acetic acid and 20% methanol and the absorbance measured at 450 nm.

Protocol 4: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

This protocol quantifies the expression of osteogenic marker genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., RUNX2, ALP, COL1A1, BSP, OSX) and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cultured cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix, specific primers for the target and housekeeping genes, and the synthesized cDNA as a template.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Signaling Pathways and Visualizations

This compound is thought to enhance osteoblast differentiation by potentiating the BMP signaling pathway. The following diagrams illustrate the proposed mechanism and experimental workflows.

Glycinamide_BMP2_Signaling cluster_extracellular Extracellular Space cluster_cell Osteoprogenitor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nanocomplex This compound-BMP2 Nanocomplex This compound->Nanocomplex BMP2 BMP2 BMP2->Nanocomplex BMPR BMP Receptor Nanocomplex->BMPR Enhanced Uptake SMADs SMADs BMPR->SMADs Phosphorylation p38_ERK p38/ERK BMPR->p38_ERK Activation RUNX2 RUNX2 SMADs->RUNX2 Activation p38_ERK->RUNX2 Activation Osteogenic_Genes Osteogenic Genes (ALP, COL1A1, BSP, OSX) RUNX2->Osteogenic_Genes Upregulation Osteoblast_Differentiation Osteoblast_Differentiation Osteogenic_Genes->Osteoblast_Differentiation Promotes

Caption: Proposed signaling pathway of this compound and BMP2 in osteoblast differentiation.

Experimental_Workflow cluster_assays Assessment of Osteoblast Differentiation start Start: Seed Osteoprogenitor Cells (MC3T3-E1 or hBMSCs) treatment Induce Differentiation: - Osteogenic Medium - BMP2 - this compound start->treatment early_markers Early Stage (Days 3-7) treatment->early_markers late_markers Late Stage (Days 14-21) treatment->late_markers alp_staining ALP Staining early_markers->alp_staining alp_activity ALP Activity Assay early_markers->alp_activity rt_qpcr_early RT-qPCR (RUNX2, ALP) early_markers->rt_qpcr_early alizarin_red Alizarin Red S Staining late_markers->alizarin_red rt_qpcr_late RT-qPCR (BSP, OCN) late_markers->rt_qpcr_late end End: Data Analysis and Interpretation alp_staining->end alp_activity->end rt_qpcr_early->end alizarin_red->end rt_qpcr_late->end

Caption: General experimental workflow for studying this compound's effect on osteogenesis.

Conclusion

This compound presents a valuable tool for researchers in bone biology and regenerative medicine. Its ability to synergistically enhance BMP2-mediated osteoblast differentiation offers a promising avenue for developing novel therapeutic strategies for bone defects and osteoporosis. The protocols and data presented herein provide a comprehensive guide for investigating the osteogenic potential of this compound in various in vitro models. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its synergistic activity and to translate these findings into clinical applications.

References

Application Notes and Protocols for Glycinamide Ribonucleotide Synthetase (GARS) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide synthetase (GARS), also known as phosphoribosylamine-glycine ligase, is a crucial enzyme in the de novo purine biosynthesis pathway. It catalyzes the second step in this essential metabolic route: the ATP-dependent ligation of glycine and phosphoribosylamine (PRA) to form this compound ribonucleotide (GAR), ADP, and inorganic phosphate (Pi).[1][2][3] Given its vital role in the production of purines, which are fundamental building blocks of DNA and RNA, GARS represents a potential target for the development of antimicrobial and anticancer therapies. These application notes provide detailed protocols for assaying GARS activity, which are essential for kinetic characterization of the enzyme and for high-throughput screening of potential inhibitors.

Signaling Pathway and Experimental Workflow

The GARS enzyme is a key component of the de novo purine biosynthesis pathway, a multi-step process that synthesizes purine nucleotides from simpler precursor molecules. The pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), which is then converted to AMP and GMP.

dot

GARS_Pathway cluster_purine_biosynthesis De Novo Purine Biosynthesis Pathway cluster_GARS_reaction GARS Catalyzed Reaction PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine (PRA) PRPP->PRA PPAT GAR This compound Ribonucleotide (GAR) PRA->GAR GARS PRA->GAR FGAR Formylthis compound Ribonucleotide (FGAR) GAR->FGAR GART IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps AMP_GMP AMP & GMP IMP->AMP_GMP Glycine Glycine Glycine->GAR ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi GARS

Caption: The role of GARS in the de novo purine biosynthesis pathway.

A typical experimental workflow for determining GARS activity involves the preparation of reagents, execution of the enzymatic reaction, and subsequent detection of a product. The choice of detection method will dictate the specific steps in the latter part of the workflow.

dot

GARS_Assay_Workflow cluster_workflow GARS Assay Experimental Workflow cluster_detection_methods Detection Methods Reagent_Prep Reagent Preparation (Buffer, GARS, Substrates) Reaction_Setup Reaction Setup (Enzyme, Substrates, +/- Inhibitor) Reagent_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature and Time) Reaction_Setup->Incubation Detection Product Detection (e.g., ADP or Pi) Incubation->Detection Data_Analysis Data Analysis (Calculate Activity, Kinetic Parameters) Detection->Data_Analysis Coupled_Assay Coupled Spectrophotometric (ADP Detection) Detection->Coupled_Assay Malachite_Green Malachite Green (Pi Detection) Detection->Malachite_Green Radioactive_Assay Radioisotopic ([14C]Glycine Incorporation) Detection->Radioactive_Assay

Caption: General experimental workflow for a GARS enzyme assay.

Quantitative Data

Enzyme SourceSubstrateKmVmaxReference
Human Fibroblasts (intact cells)GlycineNot Reported5.19 nmol GAR formed/5 x 10^5 cells/30 min[2]
Chinese Hamster Ovary (CHO) Cells (intact cells)GlycineNot Reported13.4 nmol GAR formed/5 x 10^5 cells/30 min[2]
Escherichia coli (purified)PRANot ReportedNot Reported[4]
Escherichia coli (purified)MgATPNot ReportedNot Reported[4]
Escherichia coli (purified)GlycineNot ReportedNot Reported[4]

Experimental Protocols

Two common methods for assaying the activity of ATP-dependent enzymes like GARS are the coupled spectrophotometric assay for ADP detection and the Malachite Green assay for inorganic phosphate (Pi) detection.

Protocol 1: Coupled Spectrophotometric Assay for GARS Activity

This protocol measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

1. Principle:

The ADP produced by the GARS reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of ADP production by GARS.

2. Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT.

  • Recombinant GARS Enzyme: Purified GARS at a suitable concentration (e.g., 0.1-1 µM).

  • Substrates:

    • Phosphoribosylamine (PRA): Freshly prepared or generated in situ.

    • Glycine: 100 mM stock solution in water.

    • ATP: 100 mM stock solution in water, pH 7.0.

  • Coupling Enzyme System:

    • Phosphoenolpyruvate (PEP): 100 mM stock solution in water.

    • NADH: 20 mM stock solution in assay buffer.

    • Pyruvate Kinase (PK): 1000 units/mL suspension.

    • Lactate Dehydrogenase (LDH): 1000 units/mL suspension.

3. Procedure:

  • Prepare a reaction mixture in a 96-well UV-transparent plate or a cuvette. For a 200 µL final volume:

    • 100 µL of 2x Assay Buffer.

    • 2 µL of 100 mM Glycine (final concentration 1 mM).

    • 2 µL of 100 mM PEP (final concentration 1 mM).

    • 2 µL of 20 mM NADH (final concentration 200 µM).

    • 1 µL of PK (final concentration 5 units/mL).

    • 1 µL of LDH (final concentration 5 units/mL).

    • Varying concentrations of PRA.

    • Water to a volume of 180 µL.

  • Add 10 µL of the GARS enzyme solution to the reaction mixture.

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration to be varied, e.g., 0-5 mM).

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10-20 minutes) using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Malachite Green Assay for GARS Activity

This endpoint assay measures the amount of inorganic phosphate (Pi) released during the GARS reaction.

1. Principle:

The Malachite Green reagent forms a colored complex with inorganic phosphate under acidic conditions, which can be quantified by measuring the absorbance at around 620-640 nm.[4][5]

2. Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2.

  • Recombinant GARS Enzyme: Purified GARS at a suitable concentration.

  • Substrates:

    • Phosphoribosylamine (PRA).

    • Glycine: 100 mM stock solution.

    • ATP: 100 mM stock solution.

  • Malachite Green Reagent: Commercially available kits are recommended for consistency. Alternatively, it can be prepared by mixing a solution of Malachite Green hydrochloride with a solution of ammonium molybdate in acid.

  • Phosphate Standard: A standard solution of KH2PO4 (e.g., 1 mM) for generating a standard curve.

3. Procedure:

  • Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in the assay buffer.

  • Set up the enzymatic reaction in a 96-well plate. For a 50 µL final volume:

    • 25 µL of 2x Assay Buffer.

    • Varying concentrations of substrates (PRA, Glycine, ATP).

    • Water to a volume of 45 µL.

  • Add 5 µL of the GARS enzyme solution to each well to start the reaction.

  • Incubate the plate at the desired temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (if provided with the kit) or by adding the acidic Malachite Green reagent.

  • Add the Malachite Green reagent to each well, including the phosphate standards.

  • Incubate at room temperature for the time specified by the kit instructions (usually 10-20 minutes) to allow for color development.

  • Measure the absorbance at the recommended wavelength (typically 620-640 nm) using a microplate reader.

  • Calculate the amount of phosphate released in the enzyme reactions by comparing the absorbance values to the phosphate standard curve.

Conclusion

The provided protocols offer robust methods for measuring the enzymatic activity of GARS. The choice of assay will depend on the specific experimental needs, such as the requirement for a continuous versus an endpoint measurement and the available instrumentation. These assays are fundamental tools for advancing our understanding of purine metabolism and for the discovery of novel therapeutic agents targeting GARS.

References

Application Notes and Protocols for the Preparation of Glycinamide Buffer in Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of protein crystallography, the successful growth of high-quality crystals is paramount for the determination of three-dimensional macromolecular structures. The selection of an appropriate buffer system is a critical parameter in crystallization screening and optimization, as it directly influences protein solubility, stability, and homogeneity.[1] An ideal buffer should maintain a constant pH within the desired range for protein stability without interfering with the crystallization process itself.

Glycinamide hydrochloride has emerged as a valuable biological buffer, particularly for its buffering capacity within the physiological pH range.[2][3][4] With a pKa of 8.20 at 20°C, it is well-suited for maintaining pH in the slightly alkaline conditions often favorable for protein crystallization.[2][5][6] This document provides detailed application notes and protocols for the preparation of this compound buffer for use in protein crystallography experiments, aimed at researchers, scientists, and drug development professionals.

Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use as a buffering agent. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula NH₂CH₂CONH₂ · HCl[6]
Molecular Weight 110.54 g/mol [6]
Appearance White to beige crystalline powder[3][5]
pKa (20°C) 8.20[2][5][6]
Effective pH Range ~7.2 - 9.2N/A
Solubility in Water High (e.g., 1100 g/L)[5]
ΔpKa/°C -0.029[2]

Applications in Protein Crystallography

The use of this compound buffer in protein crystallography offers several potential advantages:

  • Physiological pH Range: Its pKa of 8.20 makes it an excellent choice for maintaining a stable pH in the range of 7.2 to 9.2, a region where many proteins exhibit optimal stability and are amenable to crystallization.[2]

  • High Solubility: The high solubility of this compound hydrochloride in water allows for the preparation of concentrated stock solutions, which is convenient for screening and optimization experiments.[5]

  • Minimal Interaction: As a small, zwitterionic molecule at its working pH, this compound is less likely to interact specifically with the protein surface and interfere with crystal packing compared to larger, more complex buffer molecules.

Experimental Protocols

Materials
  • This compound hydrochloride (MW: 110.54 g/mol )

  • Deionized water (ddH₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Graduated cylinders

  • Sterile filters (0.22 µm)

Protocol 1: Preparation of a 1.0 M this compound Hydrochloride Stock Solution

This protocol describes the preparation of a 1.0 M stock solution of this compound hydrochloride, which can then be diluted to the desired working concentration and pH.

  • Weighing: Accurately weigh 11.054 g of this compound hydrochloride.

  • Dissolving: Transfer the weighed this compound hydrochloride to a beaker containing approximately 80 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved.

  • Transfer: Quantitatively transfer the dissolved solution to a 100 mL volumetric flask.

  • Volume Adjustment: Add deionized water to the volumetric flask until the meniscus reaches the 100 mL mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (Optional): If required for long-term storage or sensitive applications, sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the stock solution at 4°C.

Protocol 2: Preparation of a 100 mM this compound Buffer at a Specific pH (e.g., pH 8.5)

This protocol details the preparation of a working buffer solution from the 1.0 M stock solution.

  • Dilution: In a beaker, add 10 mL of the 1.0 M this compound hydrochloride stock solution to approximately 80 mL of deionized water.

  • pH Adjustment: Place the beaker on a magnetic stirrer with a stir bar and immerse a calibrated pH electrode into the solution.

  • Titration: While monitoring the pH, slowly add 1 M NaOH dropwise to the solution until the desired pH of 8.5 is reached. If the pH overshoots, it can be adjusted back with 1 M HCl.

  • Final Volume: Transfer the pH-adjusted solution to a 100 mL volumetric flask.

  • Volume Adjustment: Add deionized water to bring the final volume to 100 mL.

  • Mixing: Cap the flask and invert to ensure homogeneity.

  • Sterilization and Storage: If necessary, sterile-filter the buffer and store at 4°C.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and considerations for the preparation and use of this compound buffer in protein crystallography.

Glycinamide_Buffer_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Buffer Preparation weigh Weigh this compound HCl dissolve Dissolve in ddH₂O weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer adjust_vol_stock Adjust to Final Volume transfer->adjust_vol_stock mix_stock Mix Thoroughly adjust_vol_stock->mix_stock dilute Dilute Stock Solution mix_stock->dilute 1.0 M Stock ph_adjust Adjust pH with NaOH/HCl dilute->ph_adjust transfer_working Transfer to Volumetric Flask ph_adjust->transfer_working adjust_vol_working Adjust to Final Volume transfer_working->adjust_vol_working mix_working Mix Thoroughly adjust_vol_working->mix_working sterile_filter Sterile Filter (0.22 µm) mix_working->sterile_filter Final Buffer storage Store at 4°C sterile_filter->storage

Caption: Workflow for this compound Buffer Preparation.

Crystallization_Considerations cluster_factors Key Crystallization Variables protein_prep Purified & Concentrated Protein buffer_screen Buffer Screening (Including this compound) protein_prep->buffer_screen ph pH concentration Buffer Concentration precipitant Precipitant Type & Conc. additives Additives/Salts optimization Optimization of Conditions buffer_screen->optimization ph->optimization concentration->optimization precipitant->optimization additives->optimization crystal_growth Crystal Growth optimization->crystal_growth xray X-ray Diffraction crystal_growth->xray

Caption: Role of Buffer in Crystallization Workflow.

Conclusion

This compound hydrochloride is a versatile and effective buffering agent for protein crystallography, particularly for proteins that are stable in the physiological to slightly alkaline pH range. Its favorable physicochemical properties, including a relevant pKa and high solubility, make it a valuable component in crystallization screening kits and for optimization studies. The protocols provided herein offer a straightforward approach to the preparation of this compound buffer, enabling researchers to systematically explore its potential to facilitate the growth of high-quality protein crystals. As with any biological buffer, it is recommended to screen a range of pH values and buffer concentrations to determine the optimal conditions for the specific protein of interest.

References

The Use of Glycinamide as a Cryoprotectant for Cell Lines: An Overview of Current Research and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique in biomedical research and drug development, enabling the long-term storage of valuable cell lines. The process typically involves the use of cryoprotective agents (CPAs) to mitigate cellular damage during freezing and thawing. While dimethyl sulfoxide (DMSO) and glycerol are the most commonly used CPAs, their inherent toxicity to some cell types has prompted a search for safer and more effective alternatives.[1][2][3] Among the compounds being explored are amino acids and their derivatives, which are valued for their biocompatibility and potential to stabilize cellular structures during freezing.

This document explores the current landscape of glycinamide as a potential cryoprotectant for cell lines. Despite interest in related compounds, direct and detailed evidence supporting the use of this compound for this application remains limited in publicly available scientific literature. Therefore, this document will also discuss the cryoprotective effects of the closely related amino acid, glycine, and other amino acid derivatives, providing a broader context for researchers interested in exploring novel cryopreservation agents.

This compound: Current State of Research

Extensive searches of scientific databases and patent literature did not yield specific studies or established protocols for the use of this compound as a primary cryoprotectant for the cryopreservation of mammalian cell lines. This compound hydrochloride is recognized as one of Good's buffers, useful for maintaining pH in a physiological range in cell culture work.[4] However, its application as a cryoprotectant is not well-documented.

Glycine and Other Amino Acid Derivatives as Cryoprotectants

Research into other amino acids and their derivatives has shown some promise in the field of cryopreservation. These compounds are thought to protect cells by various mechanisms, including stabilizing proteins, maintaining osmotic balance, and mitigating the damaging effects of ice crystal formation.[5]

A recent study highlighted that a mixed cryoprotectant derived from amino acids, including L-proline, L-carnitine, and betaine, achieved comparable preservation efficacy to 10% DMSO at lower concentrations.[5] Another study demonstrated that the addition of glycine to cryomedia could improve the percentage of sperm with functional mitochondria after thawing when used in conjunction with DMSO.[6] Specifically for oocytes, the inclusion of 1 mM glycine in vitrification solutions was found to protect mitochondrial homeostasis and improve blastocyst development.[7]

However, it is important to note that the effects of these compounds can be cell-type specific and may not always be beneficial. For instance, one study on the recovery of frozen-thawed Lavandula vera (lavender) cells suggested that glycine could inhibit the recovery of freeze-injured cells and even promote the lethal effects of freezing injury.[1]

General Principles of Cryopreservation

Successful cryopreservation depends on several key factors, including the choice of cryoprotectant, the cooling rate, and proper storage and thawing procedures.[8][9][10] The primary goal is to minimize the formation of intracellular ice crystals and the damaging effects of increased solute concentrations as extracellular water freezes.[11]

Key steps in the cryopreservation process include:

  • Preparation of Cells: Cells should be in the logarithmic growth phase and have high viability (typically >90%) before freezing.[10]

  • Cryoprotectant Addition: The chosen cryoprotectant is added to the cell suspension. This is a critical step where the concentration and exposure time must be optimized to maximize protection while minimizing toxicity.

  • Controlled Cooling: A slow cooling rate, typically -1°C per minute, allows for gradual dehydration of the cells, which reduces the likelihood of intracellular ice formation.[3]

  • Storage: For long-term preservation, cells are stored at ultra-low temperatures, typically in the vapor phase of liquid nitrogen (below -130°C).

  • Thawing: Rapid thawing in a 37°C water bath is generally recommended to minimize the formation of damaging ice crystals during rewarming.[12]

  • Post-Thaw Recovery: After thawing, the cryoprotectant is typically removed by gentle centrifugation and resuspension in fresh culture medium to restore the cells to their normal growth environment.

Experimental Protocols

While a specific protocol for this compound is not available, researchers interested in evaluating its potential as a cryoprotectant can adapt standard cryopreservation protocols. The following are generalized protocols for the evaluation of a novel cryoprotectant, which can be used as a starting point.

Protocol 1: Evaluation of Cryoprotectant Efficacy for Adherent Cell Lines

Materials:

  • Adherent cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cryopreservation medium (basal medium with 10-20% fetal bovine serum)

  • Test cryoprotectant (e.g., this compound) at various concentrations

  • Control cryoprotectant (e.g., 10% DMSO)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer and liquid nitrogen storage

  • Trypan blue solution and hemocytometer for cell viability assessment

  • Cell proliferation assay kit (e.g., MTT, WST-1)

Procedure:

  • Culture adherent cells to approximately 80-90% confluency.

  • Wash the cells with PBS and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and collect the cells in a conical tube.

  • Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in cryopreservation medium at a concentration of 1-2 x 10^6 cells/mL.

  • Divide the cell suspension into aliquots for testing different cryoprotectant conditions (e.g., no cryoprotectant, 10% DMSO, various concentrations of this compound).

  • Add the respective cryoprotectants to the cell suspensions and gently mix. Incubate at room temperature for 10-15 minutes.

  • Dispense 1 mL of each cell suspension into labeled cryovials.

  • Place the cryovials into a controlled-rate freezing container and transfer to a -80°C freezer overnight.

  • The next day, transfer the vials to a liquid nitrogen storage tank for long-term storage.

  • To assess post-thaw viability, rapidly thaw a vial from each condition in a 37°C water bath.

  • Transfer the thawed cells to a tube containing pre-warmed complete culture medium and centrifuge to remove the cryoprotectant.

  • Resuspend the cell pellet in fresh medium and perform a viable cell count using trypan blue exclusion.

  • Seed the recovered cells in a new culture flask and monitor their attachment and proliferation over several days.

  • Perform a cell proliferation assay at 24, 48, and 72 hours post-thaw to compare the recovery rates between different cryoprotectant conditions.

Protocol 2: Post-Thaw Viability and Proliferation Assessment

1. Trypan Blue Exclusion Assay for Immediate Viability:

  • Mix a small aliquot of the thawed cell suspension with an equal volume of 0.4% trypan blue solution.
  • Incubate for 1-2 minutes at room temperature.
  • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

2. MTT Assay for Cell Proliferation:

  • Seed a known number of thawed cells in a 96-well plate and incubate.
  • At desired time points (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
  • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
  • Compare the absorbance values between different cryoprotectant conditions to assess relative cell proliferation.

Data Presentation

To effectively compare the efficacy of a novel cryoprotectant like this compound against a standard like DMSO, quantitative data should be summarized in a clear and structured format.

Table 1: Post-Thaw Viability of [Cell Line Name] with Different Cryoprotectants

CryoprotectantConcentrationImmediate Post-Thaw Viability (%)
No Cryoprotectant-[Enter Data]
DMSO10% (v/v)[Enter Data]
This compound[Conc. 1][Enter Data]
This compound[Conc. 2][Enter Data]
This compound[Conc. 3][Enter Data]

Table 2: Post-Thaw Proliferation of [Cell Line Name] Assessed by MTT Assay (Absorbance at 570 nm)

CryoprotectantConcentration24 hours48 hours72 hours
Fresh Cells (No Freeze)-[Enter Data][Enter Data][Enter Data]
DMSO10% (v/v)[Enter Data][Enter Data][Enter Data]
This compound[Conc. 1][Enter Data][Enter Data][Enter Data]
This compound[Conc. 2][Enter Data][Enter Data][Enter Data]
This compound[Conc. 3][Enter Data][Enter Data][Enter Data]

Visualizations

Experimental Workflow for Cryoprotectant Evaluation

Cryoprotectant_Evaluation_Workflow cluster_prep Cell Preparation cluster_treatment Cryoprotectant Treatment cluster_freezing Freezing and Storage cluster_thawing Thawing and Recovery cluster_analysis Post-Thaw Analysis prep1 Culture Cells to 80-90% Confluency prep2 Harvest and Count Viable Cells prep1->prep2 treat1 Resuspend in Cryopreservation Medium prep2->treat1 treat2 Aliquot and Add Cryoprotectants (Control & Test) treat1->treat2 freeze1 Controlled Cooling (-1°C/min) to -80°C treat2->freeze1 freeze2 Transfer to Liquid Nitrogen Storage freeze1->freeze2 thaw1 Rapid Thawing at 37°C freeze2->thaw1 thaw2 Remove Cryoprotectant thaw1->thaw2 thaw3 Resuspend in Fresh Medium thaw2->thaw3 analysis1 Immediate Viability (Trypan Blue) thaw3->analysis1 analysis2 Adhesion and Morphology analysis1->analysis2 analysis3 Proliferation Assay (e.g., MTT) analysis2->analysis3

Caption: Workflow for evaluating a novel cryoprotectant for adherent cell lines.

Potential Mechanisms of Cryoprotectant-Induced Cell Stress and Protection

Cryo_Stress_Pathways stress1 Extracellular Ice Formation stress2 Osmotic Shock stress1->stress2 damage1 Membrane Damage stress2->damage1 stress3 Intracellular Ice Formation stress3->damage1 stress4 Cryoprotectant Toxicity damage3 Mitochondrial Dysfunction stress4->damage3 damage4 Apoptosis Induction damage1->damage4 damage2 Protein Denaturation damage2->damage4 damage3->damage4 protect1 Reduces Ice Crystal Growth protect1->stress1 protect1->stress3 protect2 Maintains Osmotic Balance protect2->stress2 protect3 Stabilizes Proteins and Membranes protect3->damage1 protect3->damage2

Caption: Potential cellular stress and protection pathways during cryopreservation.

Conclusion

While this compound is not currently established as a cryoprotectant for cell lines, the broader class of amino acids and their derivatives presents a promising area of research for the development of less toxic and more effective cryopreservation agents. The protocols and evaluation methods outlined in this document provide a framework for researchers to systematically investigate the potential of novel compounds like this compound. Further studies are warranted to determine if this compound, either alone or in combination with other agents, can offer a viable alternative to traditional cryoprotectants for the long-term storage of sensitive cell lines.

References

Application Notes and Protocols for the Synthesis of N-Protected Amino Acids Utilizing Glycinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of N-protected amino acids and their derivatives using glycinamide. Three primary methodologies are presented: Solid-Phase Peptide Synthesis (SPPS) for C-terminal this compound peptides, solution-phase asymmetric synthesis of N-protected amino acids using a this compound-derived chiral auxiliary, and enzymatic synthesis of N-acyl glycinamides.

Solid-Phase Synthesis of Peptides with C-Terminal this compound

This protocol details the synthesis of a peptide with a C-terminal this compound using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The example provided is for the synthesis of Prolyl-Lysyl-Glycinamide (Pro-Lys-Gly-NH2), which can be adapted for the synthesis of any N-Fmoc-aminoacyl-glycinamide.[1]

Application Note

SPPS offers a robust and efficient method for obtaining high-purity peptides with a C-terminal amide.[1] The use of a Rink Amide resin allows for the direct cleavage of the peptide with a C-terminal amide functionality.[1] The Fmoc/tBu strategy provides mild deprotection conditions, making it compatible with a wide range of amino acids and modifications.[1] This method is ideal for producing N-protected peptide fragments ending in this compound.

Quantitative Data
ParameterValueNotes
Resin Loading0.5 - 1.0 mmol/gDetermined by UV-Vis spectrophotometry of the fulvene-piperidine adduct after Fmoc removal.[1]
Coupling Efficiency>99% per stepMonitored by a qualitative ninhydrin (Kaiser) test.[1]
Overall Crude Yield70 - 90%Based on the initial loading of the first amino acid on the resin.[1]
Crude Purity (HPLC)60 - 85%Dependent on the success of individual coupling and deprotection steps.[1]
Final Purity (HPLC)>98%After purification by preparative RP-HPLC.[1]
Experimental Protocol

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-Gly-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Pro-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Initial Fmoc Deprotection:

    • Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes to remove the Fmoc protecting group.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[1]

  • Coupling of the First Amino Acid (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (colorless or yellow beads) indicates completion.[1]

    • Wash the resin with DMF (5 times) and DCM (3 times).[1]

  • Subsequent Deprotection and Coupling Cycles:

    • Repeat step 1 for Fmoc deprotection of the newly coupled glycine.

    • Repeat step 2 for the coupling of the next amino acid (Fmoc-Lys(Boc)-OH), followed by deprotection and coupling of Fmoc-Pro-OH.

  • Cleavage and Peptide Isolation:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.[1]

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by preparative reversed-phase HPLC (RP-HPLC) with a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[1]

    • Collect and lyophilize the pure fractions.

Workflow Diagram

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 CouplingN Couple Next Fmoc-AA-OH Deprotection2->CouplingN Repeat Repeat Cycles CouplingN->Repeat Cleavage Cleavage from Resin (TFA Cocktail) CouplingN->Cleavage Repeat->Deprotection2 Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalPeptide N-Protected-AA-Gly-NH2 Purification->FinalPeptide

Caption: Solid-Phase Synthesis Workflow for C-Terminal this compound Peptides.

Asymmetric Synthesis of N-Protected α-Amino Acids via Alkylation of Pseudoephedrine this compound

This protocol describes a highly practical method for the synthesis of enantiomerically enriched N-protected α-amino acids. The key step involves the asymmetric alkylation of the chiral auxiliary, pseudoephedrine this compound.[2]

Application Note

This solution-phase method allows for the efficient synthesis of a wide variety of D- and L-α-amino acids, which can then be N-protected.[2] The use of pseudoephedrine as a chiral auxiliary leads to high diastereoselectivity in the alkylation step. The auxiliary can be removed and recovered. Subsequent hydrolysis and acylation provide the desired N-protected amino acids (e.g., N-Boc or N-Fmoc) with high enantiomeric purity.[2]

Quantitative Data
ParameterValueNotes
DiastereoselectivityHighThe alkylation of the pseudoephedrine this compound enolate proceeds with high diastereoselectivity for a variety of alkyl halides.[2]
Hydrolysis YieldHighThe alkylated products are hydrolyzed in high yield with little to no racemization.[2]
Enantiomeric PurityHighThe final N-protected amino acids are obtained with high enantiomeric purity.[2]
Experimental Protocol

Materials:

  • (+)-Pseudoephedrine

  • Glycine methyl ester hydrochloride

  • Lithium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LHMDS)

  • Alkyl halide (R-X)

  • Aqueous Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O) or Fmoc-OSu

  • Dioxane

  • Hydrochloric Acid (HCl)

Procedure:

  • Synthesis of Pseudoephedrine this compound:

    • Combine pseudoephedrine, glycine methyl ester hydrochloride, and lithium tert-butoxide in an appropriate solvent.

    • Stir the reaction mixture until the formation of pseudoephedrine this compound is complete.

    • Purify the product by crystallization.[3]

  • Asymmetric Alkylation:

    • Dissolve the pseudoephedrine this compound in anhydrous THF and cool to a low temperature (e.g., -78 °C).

    • Add a solution of LHMDS in THF dropwise to form the lithium enolate.

    • Add the desired alkyl halide (R-X) and allow the reaction to proceed until completion.

    • Quench the reaction with an aqueous solution.

  • Hydrolysis of the Alkylated Adduct:

    • The alkylated pseudoephedrine this compound can be hydrolyzed by heating with aqueous NaOH.[2] This cleaves the amino acid from the chiral auxiliary.

  • N-Protection of the α-Amino Acid:

    • To the alkaline hydrolysate containing the free amino acid, add an acylating agent such as Boc₂O or Fmoc-OSu in a suitable solvent like dioxane.[2]

    • Stir the reaction mixture to allow for the N-protection to occur.

    • Acidify the reaction mixture with HCl to protonate the carboxylic acid.

    • Extract the N-protected amino acid with an organic solvent and purify by standard methods (e.g., crystallization or chromatography).

Workflow Diagram

Asymmetric_Synthesis_Workflow Pseudoephedrine (+)-Pseudoephedrine + Glycine Methyl Ester This compound Pseudoephedrine This compound Pseudoephedrine->this compound Enolization Enolization (LHMDS, THF, -78°C) This compound->Enolization Alkylation Alkylation (R-X) Enolization->Alkylation AlkylatedProduct Alkylated Adduct Alkylation->AlkylatedProduct Hydrolysis Hydrolysis (aq. NaOH) AlkylatedProduct->Hydrolysis FreeAA Free α-Amino Acid Hydrolysis->FreeAA NProtection N-Protection (Boc₂O or Fmoc-OSu) FreeAA->NProtection FinalProduct N-Protected α-Amino Acid NProtection->FinalProduct

Caption: Asymmetric Synthesis of N-Protected α-Amino Acids.

Enzymatic Synthesis of N-Acyl Glycinamides

This protocol outlines an environmentally friendly, enzyme-catalyzed approach for the synthesis of N-acyl glycines (a type of N-protected this compound) in an aqueous system.

Application Note

Enzymatic synthesis provides a "green" alternative to chemical methods, often avoiding the use of toxic reagents and harsh reaction conditions.[4] This specific method utilizes an engineered lipase to catalyze the amidation of a fatty acid with glycine, achieving high yields in an aqueous medium.[5][6] This approach is particularly useful for the synthesis of N-acyl amino acids which have applications as biosurfactants and in cosmetics.[4]

Quantitative Data
ParameterValueNotes
Substrate (Fatty Acid)C₈-C₁₈The engineered enzyme accepts a broad range of medium to long-chain fatty acids.[6]
Substrate (Amine)GlycineThe protocol is optimized for glycine.
EnzymeEngineered Rhizomucor miehei lipase (proRML)Specific mutations enhance aminolysis activity.[5][6]
Reaction MediumAqueous buffer with glycerolGlycerol activates the fatty acid for subsequent aminolysis.[5]
Yield of N-lauroylglycine80%Achieved with the evolved proRML enzyme.[5][6]
Experimental Protocol

Materials:

  • Fatty acid (e.g., Lauric acid)

  • Glycine

  • Engineered lipase (e.g., evolved proRML)

  • Glycerol

  • Aqueous buffer (e.g., phosphate buffer at a specific pH)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare an aqueous buffer solution at the optimal pH for the enzyme.

    • Add the fatty acid, glycine, and glycerol to the buffer.

    • Initiate the reaction by adding the engineered lipase.

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature (e.g., 37°C) with agitation.

    • The reaction proceeds via a glycerol-activated fatty acid intermediate, which then undergoes aminolysis with glycine.[5]

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC).

    • Once the reaction has reached completion or the desired conversion, stop the reaction (e.g., by heating or filtering off the enzyme if it is immobilized).

  • Product Isolation and Purification:

    • Acidify the reaction mixture to precipitate the N-acyl glycine.

    • Collect the precipitate by filtration.

    • Wash the product with water to remove any unreacted glycine and salts.

    • The product can be further purified by recrystallization from a suitable solvent.

Workflow Diagram

Enzymatic_Synthesis_Workflow Substrates Fatty Acid + Glycine + Glycerol EnzymeReaction Engineered Lipase (Aqueous Buffer) Substrates->EnzymeReaction Intermediate Glycerol Ester Intermediate EnzymeReaction->Intermediate Activation Aminolysis Aminolysis Intermediate->Aminolysis with Glycine ReactionMixture Reaction Mixture Aminolysis->ReactionMixture Acidification Acidification ReactionMixture->Acidification Precipitation Precipitation Acidification->Precipitation Purification Filtration & Recrystallization Precipitation->Purification FinalProduct N-Acyl Glycine Purification->FinalProduct

Caption: Enzymatic Synthesis of N-Acyl Glycine.

References

Quantifying Glycinamide in Biological Samples: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Application Note & Protocol]

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of established and emerging methods for the accurate quantification of glycinamide in various biological matrices. Detailed protocols, comparative data, and visual workflows are presented to guide researchers in selecting and implementing the most suitable method for their specific application, from pharmacokinetic studies to biomarker discovery.

Introduction to this compound Quantification

This compound is a critical molecule in various biological and pharmaceutical research areas. As the C-terminal amide of the simplest amino acid, glycine, its accurate quantification in biological samples such as plasma, urine, and tissue homogenates is essential for understanding its metabolic fate, therapeutic efficacy, and potential as a biomarker. The inherent polarity and small size of this compound present unique analytical challenges, often necessitating specialized sample preparation and detection strategies. This guide explores several robust methods, including the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and innovative enzymatic and biosensor-based approaches.

Quantification Methodologies

A variety of analytical techniques can be employed to quantify this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier method for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity. This technique is capable of detecting and quantifying low levels of this compound, making it ideal for pharmacokinetic and metabolic studies.[1]

Principle: The method involves chromatographic separation of this compound from other matrix components, followed by ionization and mass-to-charge ratio analysis. The use of a tandem mass spectrometer allows for the selection of a specific parent ion of this compound and its subsequent fragmentation into characteristic product ions, providing a high degree of confidence in identification and quantification.

Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, Tissue) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection LC Chromatographic Separation (Reversed-Phase or HILIC) Injection->LC MS1 Mass Spectrometry (Parent Ion Selection) LC->MS1 MS2 Tandem MS (Fragmentation & Product Ion Detection) MS1->MS2 Quantification Quantification (Standard Curve) MS2->Quantification Result Concentration of This compound Quantification->Result

Caption: LC-MS/MS workflow for this compound quantification.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection offers a viable alternative. However, due to the lack of a strong chromophore or fluorophore in the this compound molecule, a derivatization step is necessary to enhance its detectability.[2][3]

Principle: Pre-column derivatization involves a chemical reaction that attaches a UV-active or fluorescent tag to the this compound molecule.[2][4] This derivatized product is then separated by HPLC and detected. Common derivatizing agents for primary amines like this compound include phenylisothiocyanate (PITC)[5], 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)[4], and dansyl chloride.[6]

Workflow Diagram:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Derivatization Add Derivatizing Agent (e.g., PITC, AQC) Deproteinization->Derivatization Incubation Incubation Derivatization->Incubation Injection Inject into HPLC System Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification Result Concentration Quantification->Result

Caption: HPLC with pre-column derivatization workflow.

Enzymatic Assays

Principle: A hypothetical enzymatic assay could involve an enzyme that converts this compound to a detectable product. For instance, a "glycinamidase" could hydrolyze this compound to glycine and ammonia. The production of glycine could then be quantified using a commercially available glycine assay kit, which typically involves an enzyme that generates hydrogen peroxide from glycine. The hydrogen peroxide is then used to oxidize a probe, resulting in a colorimetric or fluorometric signal.[7]

Signaling Pathway Diagram:

Enzymatic_Assay This compound This compound Glycinamidase Glycinamidase (Hypothetical) This compound->Glycinamidase Glycine Glycine Glycinamidase->Glycine GlycineOxidase Glycine Oxidase Glycine->GlycineOxidase H2O2 Hydrogen Peroxide (H₂O₂) GlycineOxidase->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe Fluorometric Probe (Non-fluorescent) Probe->HRP Fluorescence Fluorescent Product HRP->Fluorescence

Caption: Hypothetical enzymatic assay signaling pathway.

Biosensors

Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal.[8] A this compound biosensor could offer rapid, real-time measurements.

Principle: A potential biosensor for this compound could be an electrochemical sensor utilizing an immobilized enzyme, such as the hypothetical "glycinamidase" mentioned above. The enzymatic reaction would produce an electroactive substance (e.g., ammonia or changes in pH) that can be detected by the transducer. The resulting electrical signal would be proportional to the this compound concentration.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the described methods. Note that values for enzymatic assays and biosensors are hypothetical and would require experimental determination.

MethodAnalyteMatrixLLOQLinear RangeReference
LC-MS/MS GlycidamidePlasma10 ng/mLNot Specified[1]
GlycineCSF100 nM100 nM - 100 µM[9]
GlycineCSF50 ng/mL50 - 10,000 ng/mL[5]
HPLC with Derivatization GlycinePlasma160 µM160 - 640 µM[4]
Enzymatic Assay GlycineLysates, Serum, Plasma1.56 µMNot Specified[7]
Biosensor L-GlutamateBrain ECFNot SpecifiedNot Specified[10]

LLOQ: Lower Limit of Quantification; CSF: Cerebrospinal Fluid; ECF: Extracellular Fluid.

Experimental Protocols

Protocol for LC-MS/MS Quantification of this compound

This protocol is a general guideline and should be optimized for the specific instrumentation and biological matrix used.

1. Materials and Reagents:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-glycinamide)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (plasma, urine, etc.)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with a reversed-phase or HILIC column

2. Sample Preparation (Protein Precipitation): [1][11]

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

3. LC-MS/MS Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from matrix interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Monitor specific parent-to-product ion transitions for this compound and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol for HPLC with Pre-column AQC Derivatization

This protocol is adapted from a method for other amino acids and would require optimization for this compound.[3][4]

1. Materials and Reagents:

  • This compound standard

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatizing reagent

  • Borate buffer (0.2 M, pH 8.8)

  • Perchloric acid

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

2. Sample Preparation and Derivatization:

  • Precipitate proteins in 100 µL of plasma by adding an equal volume of perchloric acid.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer 10 µL of the supernatant (or standard solution) to a reaction vial.

  • Add 70 µL of borate buffer.

  • Add 20 µL of the AQC reagent.

  • Vortex and incubate at 55°C for 10 minutes.

  • Inject the derivatized sample directly into the HPLC system.

3. HPLC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetate-phosphate buffer and acetonitrile.

  • Detection: UV at 248 nm or fluorescence (Excitation: 250 nm, Emission: 395 nm).

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Conclusion

The quantification of this compound in biological samples can be effectively achieved through several analytical techniques. LC-MS/MS stands out as the most sensitive and selective method, suitable for demanding applications in drug development and clinical research. HPLC with derivatization provides a reliable and more accessible alternative. While enzymatic assays and biosensors are currently less developed for this compound specifically, they represent promising future directions for high-throughput and point-of-care applications. The protocols and data presented in this guide serve as a valuable resource for researchers to establish robust and reliable methods for this compound quantification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Glycinamide Byproduct Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of peptides, with a specific focus on the formation of glycinamide-related byproducts.

Frequently Asked Questions (FAQs)

Q1: I've detected a peak in my HPLC/MS analysis corresponding to the mass of this compound or a short peptide ending in this compound. What is the likely cause?

A1: The presence of a this compound-related impurity is most often not due to a side reaction with free this compound, but rather the result of a deletion sequence . This occurs when an amino acid fails to couple to the growing peptide chain. If the intended sequence was, for example, R-X-Gly-NH2 (where R is the rest of the peptide and X is any amino acid), a failure to couple 'X' would result in the unintended synthesis of R-Gly-NH2. If this truncated peptide is cleaved from a Rink Amide resin, it will have a this compound at the C-terminus.

The primary causes for incomplete coupling, especially involving glycine, are:

  • Peptide Aggregation: Glycine's lack of a side chain allows peptide chains to pack closely together, forming secondary structures like β-sheets on the resin. This aggregation can block reactive sites, preventing reagents from reaching the N-terminus for the next coupling step.

  • Inefficient Activation/Coupling: The coupling reagents or reaction conditions may not be sufficiently robust to drive the reaction to completion, particularly for sterically hindered amino acids or within aggregated sequences.

Q2: My synthesis involves a Gly-Gly or other glycine-rich sequence, and I'm seeing significant impurities and low yield. How can I solve this?

A2: Glycine-rich sequences are notoriously prone to aggregation. To mitigate this, several strategies can be employed:

  • Backbone Protection: Utilize a pseudo-proline dipeptide or a backbone-protected glycine derivative like Fmoc-(Dmb)Gly-OH . The dimethoxybenzyl (Dmb) group on the glycine nitrogen disrupts the hydrogen bonding that leads to aggregation, significantly improving synthetic efficiency.

  • Optimized Reagents: Switch to more powerful and faster-acting coupling reagents. Urionium/aminium salt-based reagents like HATU are often more effective than carbodiimides in difficult coupling scenarios.

  • Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-75°C), either through conventional heating or microwave-assisted synthesis, can help disrupt secondary structures and improve coupling efficiency.

Q3: Can the Fmoc-deprotection step cause the formation of deletion sequences?

A3: Yes, incomplete removal of the Fmoc protecting group is a common cause of deletion sequences. If the Fmoc group is not fully cleaved, the N-terminus remains blocked, and the subsequent amino acid cannot be coupled.

  • Extend Deprotection Time: For difficult sequences, simply extending the standard deprotection time with 20% piperidine in DMF can be effective.

  • Use a Stronger Base: Adding a small percentage (e.g., 2%) of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance the rate and completeness of Fmoc removal. However, DBU should be used with caution as it can promote aspartimide formation in Asp-containing sequences.[1]

Q4: I am synthesizing a peptide with a C-terminal glycine on a Rink Amide resin. Are there any specific side reactions I should be aware of?

A4: Yes, a significant risk at the dipeptide stage (when the second amino acid is coupled to the C-terminal glycine) is the formation of diketopiperazine (DKP) . The deprotected N-terminal amine of the second amino acid can attack the ester linkage connecting the glycine to the resin, cleaving the dipeptide as a cyclic DKP. This results in a significant loss of yield.

  • Mitigation Strategy: To prevent DKP formation, it is often recommended to couple the first two amino acids as a pre-formed Fmoc-dipeptide . This bypasses the vulnerable dipeptide stage on the resin. Alternatively, using a more sterically hindered resin, like a 2-chlorotrityl chloride (2-CTC) resin to synthesize a protected fragment, can also reduce DKP formation.[2]

Troubleshooting Workflows & Signaling Pathways

The following diagrams illustrate the chemical pathways leading to common byproducts and a logical workflow for troubleshooting these issues.

cluster_coupling Coupling Step cluster_byproduct Byproduct Pathways Resin_Peptide_NH2 Resin-Peptide-NH2 Desired_Product Resin-Peptide-NH-CO-AA-Fmoc Resin_Peptide_NH2->Desired_Product Successful Coupling Aggregation Aggregation Blocks NH2 Resin_Peptide_NH2->Aggregation Fmoc_AA_OH Fmoc-AA-OH Activated_AA Activated Fmoc-AA Fmoc_AA_OH->Activated_AA Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_AA Activated_AA->Desired_Product Desired_Product->Resin_Peptide_NH2 Next Cycle (Deprotection) Incomplete_Coupling Incomplete Coupling Aggregation->Incomplete_Coupling Incomplete_Coupling->Resin_Peptide_NH2 Unreacted Starting Material Deletion_Sequence Deletion Sequence (e.g., R-Gly-NH2) Incomplete_Coupling->Deletion_Sequence

Fig 1. Pathway of Deletion Byproduct Formation.

Start Impurity Detected (e.g., this compound byproduct) Check_Coupling Was Coupling Monitored? Start->Check_Coupling Check_Deprotection Was Deprotection Monitored? Check_Coupling->Check_Deprotection No / Unsure Kaiser_Test_Positive Kaiser Test Positive (Incomplete Coupling) Check_Coupling->Kaiser_Test_Positive Yes Action_Deprotection Action: Improve Deprotection - Extend deprotection time - Add DBU to piperidine Check_Deprotection->Action_Deprotection No / Unsure Consider_DKP Is Glycine at C-Terminus (pos 1 or 2)? Check_Deprotection->Consider_DKP Yes Action_Coupling Action: Improve Coupling - Use HATU/HCTU - Double couple - Increase temperature - Use Fmoc-(Dmb)Gly-OH Kaiser_Test_Positive->Action_Coupling Kaiser_Test_Negative Kaiser Test Negative (Suggests Complete Coupling) Re_Synthesize Re-synthesize with Optimized Protocol Action_Coupling->Re_Synthesize Action_Deprotection->Re_Synthesize DKP_Risk High Risk of Diketopiperazine (DKP) Consider_DKP->DKP_Risk Yes Consider_DKP->Re_Synthesize No Action_DKP Action: Mitigate DKP - Use Fmoc-dipeptide coupling DKP_Risk->Action_DKP Action_DKP->Re_Synthesize

Fig 2. Troubleshooting Workflow for this compound Byproducts.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of various strategies for improving synthesis outcomes. Direct comparison can be challenging as results are sequence-dependent.

Table 1: Comparison of Coupling Reagent Performance for Glycine

Coupling ReagentClassRelative EfficiencyTypical Yield RangeNotes
DIC/Oxyma CarbodiimideGood85-95%Cost-effective, standard choice for non-problematic sequences.
HBTU Urionium SaltVery Good90-99%Faster activation than DIC-based methods.[3]
HATU Urionium SaltExcellent95-99+%Generally considered one of the most efficient reagents, especially for difficult or sterically hindered couplings.[3][4]
PyBOP Phosphonium SaltVery Good90-98%A good alternative to uronium salts, with low racemization potential.[4]

Yields are highly sequence- and protocol-dependent. Data compiled from multiple sources for general comparison.

Table 2: Strategies to Mitigate Glycine-Related Synthesis Problems

StrategyProblem AddressedReported ImprovementReference
Fmoc-(Dmb)Gly-OH Aggregation in Gly-rich sequencesSignificant reduction in byproducts and improved yield compared to standard Fmoc-Gly-OH.[5]
Fmoc-Dipeptide Coupling Diketopiperazine (DKP) FormationCan nearly eliminate yield loss from DKP formation at the dipeptide stage.[2]
DBU in Deprotection Mix Incomplete Fmoc RemovalCan improve deprotection yield, leading to higher purity of the desired peptide.[1]
Elevated Temperature Aggregation, Slow CouplingCan significantly speed up synthesis and improve purity, but must be optimized for each sequence.

Key Experimental Protocols

Protocol 1: Kaiser Test (for Monitoring Coupling Completeness)

The Kaiser test is a highly sensitive colorimetric assay to detect free primary amines on the resin. A positive result (blue color) indicates that the coupling reaction is incomplete.

Reagents:

  • Reagent A: 1 mL of 0.1 M KCN in water diluted into 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of resin beads (approx. 10-15 beads) into a small glass test tube.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue color on beads and in solution.

    • Negative Result (Complete Coupling): Beads and solution remain colorless or slightly yellow.

Note: The Kaiser test does not work for secondary amines like Proline.[6]

Protocol 2: General Analytical RP-HPLC Method

This protocol is a starting point for analyzing the purity of a crude peptide product.

Instrumentation & Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm (for peptide backbone) and 280 nm (for aromatic residues).

  • Injection Volume: 20 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 60% B (linear gradient)

    • 22-24 min: 60% to 95% B (wash)

    • 24-26 min: Hold at 95% B

    • 26.1-30 min: 95% to 5% B (re-equilibration)

Sample Preparation:

  • Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in Mobile Phase A or a suitable solvent.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. % Purity = (Area_Main_Peak / Total_Peak_Area) * 100

References

Technical Support Center: Optimizing Glycinamide Reaction Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of glycinamide and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of the target peptide containing this compound is low after purification. What are the common causes and how can I improve it?

A1: Low final yield is a frequent issue in peptide synthesis. The causes can stem from various stages of the process. Here are the primary areas to investigate:

  • Incomplete Reactions: Each coupling and deprotection step in solid-phase peptide synthesis (SPPS) must be highly efficient. A 99% yield at each step can result in a final crude yield of only 24% for a 140-amino acid peptide.[1] For shorter peptides like tripeptides, overall crude yields of 70-90% are expected, with final purified yields around 30-50%.[2]

  • Peptide Precipitation: During cleavage from the resin, the peptide needs to be precipitated effectively, typically using cold diethyl ether.[2] Inefficient precipitation will lead to significant loss of product.

  • Purification Losses: The purification process itself, often reversed-phase HPLC (RP-HPLC), can lead to yield loss. This can be due to suboptimal gradient conditions, poor solubility of the crude peptide, or irreversible adsorption to the column.

  • Side Reactions: The formation of by-products such as deletion sequences or truncated peptides reduces the amount of the desired full-length product.[3]

Troubleshooting Steps:

  • Monitor Coupling/Deprotection: Use a qualitative method like the Kaiser test to confirm the completion of each coupling and deprotection step before proceeding to the next.[2][3]

  • Optimize Cleavage and Precipitation: Ensure the cleavage cocktail is freshly prepared and used in sufficient volume (e.g., 10 mL per gram of resin).[2] Use a 10-fold excess of cold diethyl ether for precipitation and ensure the peptide pellet is washed thoroughly.[2]

  • Refine Purification Strategy: Adjust the HPLC gradient to achieve better separation of the target peptide from impurities. Ensure the crude peptide is fully dissolved before injection.[2]

Q2: My mass spectrometry (MS) analysis shows peaks corresponding to deletion sequences (e.g., missing an amino acid). How do I prevent this?

A2: Deletion sequences are a common impurity resulting from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[3]

  • Possible Cause 1: Incomplete Deprotection: The protecting group (e.g., Fmoc) on the N-terminus of the growing peptide chain is not fully removed. This prevents the next amino acid from being coupled. Proline residues, due to their secondary amine structure, can exhibit slower deprotection kinetics.[3]

    • Solution: Extend the deprotection time or perform the deprotection step twice, especially for problematic residues like proline.[3] Use a qualitative test (e.g., Kaiser test) to confirm complete deprotection before proceeding.[3]

  • Possible Cause 2: Incomplete Coupling: The incoming amino acid does not couple completely to the deprotected N-terminus of the peptide on the resin.

    • Solution: Increase the coupling reaction time or consider using a more efficient coupling reagent. For difficult couplings, a double coupling protocol can be implemented. Monitoring coupling efficiency with a ninhydrin (Kaiser) test is crucial.[2]

Q3: I'm observing a peak in my MS with a mass of +100 Da relative to my target peptide containing a Boc-protected Lysine. What is the issue?

A3: A mass increase of 100 Da strongly suggests the incomplete removal of a tert-butyloxycarbonyl (Boc) protecting group from an amino acid side chain, such as Lysine.[3]

  • Cause: The cleavage reaction, typically performed with trifluoroacetic acid (TFA), was not sufficient to completely remove the Boc group.

  • Troubleshooting:

    • Extend Cleavage Time: Increase the duration of the TFA cleavage reaction from the standard 2-3 hours.[2][3]

    • Verify Cleavage Cocktail: Ensure the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) is freshly prepared and used in the correct proportions.[2]

Q4: During the synthesis of a peptide with a Pro-Gly sequence, I'm seeing a significant impurity. What could it be?

A4: The formation of diketopiperazine (DKP) is a common side reaction in peptides containing proline, particularly when it is the second amino acid in the sequence.[3] This leads to the cleavage of the dipeptide from the resin, resulting in a truncated sequence and lower yield.

  • Solution:

    • Use Milder Activation: When coupling the third amino acid (the one before Proline), employ a milder activation method such as DIC/HOBt, which can reduce DKP formation compared to more reactive reagents.[3]

    • Use Pre-coupled Dipeptides: Consider using a pre-formed Fmoc-Pro-Gly-OH dipeptide for the coupling step to bypass the problematic stage.

Quantitative Data Summary

The following tables summarize typical quantitative data for different this compound synthesis protocols. Actual results may vary based on specific experimental conditions, reagents, and instrumentation.

Table 1: Typical Parameters for Solid-Phase Synthesis of a Tripeptide this compound [2]

ParameterValueNotes
Resin Loading0.5 - 1.0 mmol/gDetermined by UV-Vis spectrophotometry after Fmoc removal.
Coupling Efficiency>99% per stepMonitored by a qualitative ninhydrin (Kaiser) test.
Overall Crude Yield70 - 90%Based on the initial loading of the first amino acid.
Crude Purity (HPLC)60 - 85%Dependent on the success of individual steps.
Final Purity (HPLC)>98%After preparative RP-HPLC.
Final Yield30 - 50%Overall yield of purified peptide based on initial resin loading.

Table 2: Comparison of this compound Hydrochloride Synthesis Methods

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Aminoacetonitrile HClIsopropanol, HCl gas60-65488.7%[4]
Aminoacetonitrile HClIsopropanol, HCl gas65-70586.4%[4]
Aminoacetonitrile HClIsopropanol, HCl gas55-60485.0%[4]
Chloroacetyl chloride10% Ammonia/Methanol-5 to 00.575.3%[5]
Chloroacetyl chloride10% Ammonia/Methanol0 to 50.575.9%[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Prolyl-Lysyl-Glycinamide[2]

This protocol uses the Fmoc/tBu strategy on a Rink Amide resin to produce a C-terminal amide.

1. Resin Preparation and Swelling:

  • Swell Fmoc-Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Initial Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

3. Amino Acid Coupling (Example: Glycine):

  • Dissolve Fmoc-Gly-OH and a coupling agent (e.g., HBTU/HOBt) in DMF.

  • Add a base (e.g., DIPEA) and then add the solution to the deprotected resin.

  • Agitate for 1-2 hours.

  • Monitor coupling completion with a Kaiser test.

  • Wash the resin with DMF and DCM.

4. Subsequent Cycles:

  • Repeat the deprotection (Step 2) and coupling (Step 3) steps for the subsequent amino acids (Lysine, then Proline).

5. Cleavage and Peptide Isolation:

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: Handle TFA in a fume hood.

  • Add the cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify using a preparative reversed-phase HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 5-60% acetonitrile over 30 minutes.

  • Monitor elution at 220 nm and collect fractions containing the main peak.

  • Analyze collected fractions for purity by analytical RP-HPLC.

Protocol 2: Preparation of this compound Hydrochloride[4]

This protocol describes the synthesis from aminoacetonitrile hydrochloride.

1. Reaction Setup:

  • In a 500ml three-necked flask, add 92ml of isopropanol (99.0%) and 27.8g of aminoacetonitrile hydrochloride.

2. Reaction:

  • Heat the mixture to 60-65°C.

  • Pass dry hydrogen chloride gas through the solution for 1.5 hours until saturation is achieved.

  • Maintain the temperature and stir for an additional 4 hours.

3. Isolation and Purification:

  • Cool the reaction mixture to room temperature.

  • Collect the resulting solid by suction filtration.

  • Recrystallize the crude solid from methanol to obtain pure this compound hydrochloride.

Visual Guides

Troubleshooting_Workflow Start Problem Identified: Low Yield or Purity Check_Crude Analyze Crude Product (HPLC, MS) Start->Check_Crude Low_Yield Primary Issue: Low Crude Yield Check_Crude->Low_Yield Low target peak Low_Purity Primary Issue: Low Purity (Multiple Peaks) Check_Crude->Low_Purity Multiple impurity peaks Monitor_Steps Action: Monitor individual coupling/deprotection steps (e.g., Kaiser Test) Low_Yield->Monitor_Steps Optimize_Cleavage Action: Optimize cleavage and precipitation conditions Low_Yield->Optimize_Cleavage Identify_Impurity Identify Impurity Mass via MS Low_Purity->Identify_Impurity Deletion Impurity: Deletion Sequence (e.g., M-AA) Identify_Impurity->Deletion Mass indicates missing residue Incomplete_Protect Impurity: Incomplete Side-Chain Deprotection (e.g., M+100 for Boc) Identify_Impurity->Incomplete_Protect Mass indicates remaining protecting group Other_Side_Reaction Impurity: Other Side Reaction (e.g., DKP) Identify_Impurity->Other_Side_Reaction Mass indicates other structure Solve_Deletion Solution: Extend coupling/ deprotection times; Double couple/deprotect Deletion->Solve_Deletion Solve_Protect Solution: Extend cleavage time Incomplete_Protect->Solve_Protect Solve_Side_Reaction Solution: Use milder coupling reagents; Change sequence strategy Other_Side_Reaction->Solve_Side_Reaction SPPS_Workflow Resin 1. Start: Swell Resin Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Wash1 3. Wash (DMF, DCM) Deprotect1->Wash1 Couple 4. Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Loop Repeat Steps 2-5 for each amino acid Wash2->Loop Cleave 6. Cleave & Deprotect Side Chains (TFA Cocktail) Loop->Cleave After final AA Precipitate 7. Precipitate (Cold Diethyl Ether) Cleave->Precipitate Purify 8. Purify (RP-HPLC) Precipitate->Purify End Final Purified Peptide Purify->End MS_Impurity_Analysis MS_Result MS Spectrum Shows Impurity Peak Mass_Check Compare Impurity Mass (M_i) to Target Mass (M_t) MS_Result->Mass_Check Deletion Cause: Deletion Sequence (Incomplete Coupling/Deprotection) Mass_Check->Deletion M_i < M_t (e.g., M_i ≈ M_t - AA residue) Protect_Group Cause: Incomplete Deprotection (Side-Chain) Mass_Check->Protect_Group M_i > M_t (e.g., M_i = M_t + 100 Da for Boc) DKP Cause: Diketopiperazine Formation Mass_Check->DKP M_i ≈ Mass of C-terminal dipeptide-DKP Aggregation Cause: Dimer or Aggregate Mass_Check->Aggregation M_i ≈ 2 * M_t

References

Technical Support Center: Glycinamide Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with glycinamide solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the organic solvent?

A1: The low solubility of this compound in many common organic solvents is a known issue. This can be attributed to its zwitterionic nature in the free base form and the high lattice energy of its crystalline structure. The hydrochloride salt (this compound HCl) is often more soluble in polar protic solvents but may still present challenges in non-polar organic solvents.

Q2: What is the difference in solubility between this compound free base and this compound hydrochloride?

A2: this compound hydrochloride is generally more soluble in polar solvents, including water and some polar organic solvents, due to its ionic nature. The free base form tends to be less soluble in a broad range of organic solvents. The choice between the two forms will depend on the specific reaction conditions and solvent system.

Q3: Can heating the mixture improve the solubility of this compound?

A3: Yes, in many cases, gently heating the mixture can increase the solubility of this compound. However, it is crucial to consider the thermal stability of your reactants and the boiling point of the solvent to avoid degradation or solvent loss. A solubility test at elevated temperatures is recommended.

Q4: Are there any recommended solvent systems for dissolving this compound?

A4: For this compound hydrochloride, polar protic solvents like methanol and ethanol can be effective. For the free base, highly polar aprotic solvents such as DMSO and DMF are often used. However, complete dissolution may still be challenging. A co-solvent system can sometimes be employed to enhance solubility.

Troubleshooting Guide

This guide addresses common problems and provides systematic steps to resolve this compound solubility issues during your experiments.

Problem 1: this compound (or its HCl salt) fails to dissolve completely in the chosen organic solvent.

Troubleshooting Workflow:

start Start: this compound Undissolved check_form 1. Verify this compound Form (Free Base vs. HCl Salt) start->check_form check_solvent 2. Assess Solvent Polarity check_form->check_solvent Correct form confirmed increase_temp 3. Increase Temperature check_solvent->increase_temp Appropriate solvent selected use_cosolvent 4. Employ a Co-Solvent System increase_temp->use_cosolvent Solubility still low success Success: this compound Dissolved increase_temp->success Dissolution achieved consider_alternative 5. Consider Alternative Reagent or Synthesis Route use_cosolvent->consider_alternative Co-solvent ineffective use_cosolvent->success Dissolution achieved

Caption: Troubleshooting workflow for this compound solubility issues.

Detailed Steps:

  • Verify the Form of this compound: Confirm whether you are using the free base or the hydrochloride (HCl) salt. Their solubility profiles differ significantly.

  • Assess Solvent Polarity: Match the polarity of your solvent to the form of this compound.

    • This compound HCl: Favors polar protic solvents.

    • This compound Free Base: May show slightly better solubility in polar aprotic solvents.

  • Increase Temperature: Gently heat the mixture while stirring. Monitor for dissolution and any signs of degradation.

  • Employ a Co-Solvent System: If a single solvent is ineffective, try a co-solvent system. For example, adding a small amount of a polar solvent like DMSO or DMF to a less polar solvent can sometimes improve solubility.

  • Consider Alternatives: If solubility remains an issue, it may be necessary to consider an alternative, more soluble glycine derivative or a different synthetic strategy that avoids the need for high concentrations of this compound in that specific solvent.

Problem 2: this compound precipitates out of solution during the reaction.

Troubleshooting Steps:

  • Maintain Temperature: Ensure the reaction temperature is consistently maintained at a level where this compound remains in solution.

  • Monitor Concentration: The concentration of this compound may be exceeding its solubility limit as the reaction progresses and the composition of the mixture changes. Consider if the reaction can be run at a higher dilution.

  • Check for Product Insolubility: The precipitate may not be the starting material but rather an insoluble product or intermediate. Analyze the precipitate to confirm its identity.

Quantitative Solubility Data

The following tables summarize the approximate solubility of this compound and its hydrochloride salt in various organic solvents at ambient temperature. Please note that these values are approximate and can be influenced by factors such as purity, particle size, and the presence of moisture.

Table 1: this compound (Free Base) Solubility

SolventMolar Mass ( g/mol )Density (g/mL)Solubility ( g/100 mL)
Dimethyl Sulfoxide (DMSO)78.131.100Moderately Soluble
Dimethylformamide (DMF)73.090.944Sparingly Soluble
Methanol32.040.792Sparingly Soluble
Ethanol46.070.789Poorly Soluble
Acetonitrile41.050.786Insoluble
Dichloromethane84.931.326Insoluble
Ethyl Acetate88.110.902Insoluble

Table 2: this compound Hydrochloride Solubility

SolventMolar Mass ( g/mol )Density (g/mL)Solubility ( g/100 mL)
Water18.021.000Highly Soluble
Methanol32.040.792Soluble
Ethanol46.070.789Sparingly Soluble
Dimethyl Sulfoxide (DMSO)78.131.100Soluble
Dimethylformamide (DMF)73.090.944Sparingly Soluble
Acetonitrile41.050.786Insoluble
Dichloromethane84.931.326Insoluble

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol provides a general method for determining the approximate solubility of this compound in a given organic solvent.

Experimental Workflow:

start Start: Prepare Saturated Solution add_excess 1. Add excess this compound to a known volume of solvent. start->add_excess equilibrate 2. Equilibrate the mixture at a constant temperature with stirring. add_excess->equilibrate separate 3. Separate the undissolved solid (centrifugation/filtration). equilibrate->separate aliquot 4. Take a known volume of the supernatant. separate->aliquot evaporate 5. Evaporate the solvent from the aliquot. aliquot->evaporate weigh 6. Weigh the remaining solid. evaporate->weigh calculate 7. Calculate the solubility. weigh->calculate end End: Solubility Determined calculate->end

Caption: Experimental workflow for determining this compound solubility.

Methodology:

  • Preparation: To a vial containing a known volume (e.g., 5 mL) of the organic solvent, add an excess amount of this compound.

  • Equilibration: Seal the vial and stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful decantation of the supernatant or by filtration through a syringe filter.

  • Aliquot: Accurately transfer a known volume of the clear supernatant (e.g., 1 mL) to a pre-weighed vial.

  • Evaporation: Remove the solvent from the aliquot under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

  • Weighing: Once the solvent is completely removed, weigh the vial containing the dried solid.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of vial with solid) - (Weight of empty vial)] / (Volume of aliquot in mL) * 100

degradation pathways of glycinamide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of glycinamide degradation.

Disclaimer: Specific peer-reviewed stability studies detailing the degradation kinetics of this compound under forced conditions are not extensively available in the public domain. The following information is based on established principles of peptide and amide chemistry, data from analogous compounds, and general guidelines for forced degradation studies.[1] The experimental protocols provided are general templates and require optimization and validation for specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield glycine and ammonia.[2] This is the most common degradation pathway for amides in aqueous solutions.

  • Cyclization/Dimerization: Under certain conditions, particularly thermal stress, two molecules of this compound may undergo intermolecular condensation to form a cyclic dipeptide, 2,5-piperazinedione (also known as diketopiperazine or DKP). This is a common degradation pathway for small peptides and amino acid amides.[3]

Q2: What are the expected major degradation products of this compound?

A2: The expected major degradation products are:

  • Glycine: Formed via hydrolysis of the amide bond.[3]

  • 2,5-Piperazinedione (DKP): Formed via the self-condensation of two this compound molecules.[3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The rate of hydrolysis of the amide bond in this compound is expected to be highly pH-dependent.[4][5]

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis will occur, leading to the formation of glycine.

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for primary amides and will also yield glycine.[2]

  • Neutral Conditions (pH ≈ 7): Hydrolysis still occurs but is generally at its slowest rate. Peptides are often most stable in a slightly acidic pH range (pH 4-6).[6]

Q4: What analytical methods are suitable for monitoring this compound degradation?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used technique for separating and quantifying this compound and its primary degradation product, glycine.[7] Since this compound and glycine are polar, a hydrophilic interaction liquid chromatography (HILIC) method may also be suitable.[8] For definitive identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is recommended.[9][10]

Q5: How should I store this compound to minimize degradation?

A5: To ensure the stability of this compound:

  • Solid Form: Store lyophilized this compound hydrochloride at -20°C or -80°C in a desiccated environment.[6][11]

  • In Solution: Prepare solutions fresh for each experiment. If storage is necessary, create single-use aliquots and store them at -80°C to prevent freeze-thaw cycles. For short-term storage, keep solutions at 2-8°C.[6] It is advisable to use a slightly acidic buffer (pH 4-6) for aqueous solutions to minimize hydrolysis.[6]

Degradation Pathway Diagrams

Hydrolysis_Pathway This compound This compound Glycine Glycine This compound->Glycine + H₂O (Acid or Base) Ammonia Ammonia This compound->Ammonia + H₂O (Acid or Base) Dimerization_Pathway Glycinamide1 This compound DKP 2,5-Piperazinedione (DKP) Glycinamide1->DKP Condensation (e.g., Thermal Stress) Glycinamide2 This compound Glycinamide2->DKP Water 2 H₂O DKP->Water Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_results 5. Data Interpretation Prep Prepare 1 mg/mL This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidative Oxidation (3% H₂O₂, 25°C) Thermal Thermal (Solid) (80°C) Photo Photolytic (ICH Q1B) Sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize/Dilute Samples Sampling->Quench HPLC Stability-Indicating HPLC-UV Analysis Quench->HPLC LCMS LC-MS for Peak Identification Quench->LCMS Data Quantify Degradation & Identify Products HPLC->Data LCMS->Data

References

preventing glycinamide interference in Bradford protein assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bradford protein assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent interference from glycinamide and other small molecules containing primary amines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my protein sample?

This compound is the amide derivative of the amino acid glycine. It is sometimes used in biological buffers or as a component in cell culture media. If your protein purification or experimental procedure involves such buffers, this compound can be carried over into your final protein sample, potentially interfering with downstream applications like protein quantification.

Q2: How does this compound interfere with the Bradford protein assay?

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic amino acid residues (like arginine and lysine) and aromatic residues.[1] this compound is a small molecule with a primary amine group. This amine group can interact with the Coomassie dye, mimicking the basic residues of a protein. This interaction can stabilize the blue, anionic form of the dye even in the absence of protein, leading to an elevated background signal and an overestimation of the actual protein concentration. While direct studies on this compound are limited, interference from other amine-containing compounds like Tris buffers is well-documented.

Q3: What are the common signs of this compound interference in my assay?

Key indicators of interference in your Bradford assay include:

  • High background absorbance: Your "zero protein" blank (containing only buffer and Bradford reagent) appears blue and has an unusually high reading at 595 nm.

  • Artificially high protein concentrations: The calculated protein concentrations are much higher than expected.

  • Non-linear standard curve: Your standard curve may lose its expected shape, particularly at the low end.

  • Poor reproducibility: Replicate measurements of the same sample yield inconsistent results.

Q4: How can I confirm that this compound is the cause of the interference?

To test for interference, you can run a control experiment. Prepare a set of solutions containing the same concentration of this compound as in your samples, but without any protein. Add the Bradford reagent and measure the absorbance at 595 nm. If you observe a significant absorbance, it confirms that this compound is interfering with the assay.

Q5: What are the primary methods to prevent or minimize this compound interference?

There are three main strategies to address interference from small molecules like this compound:

  • Sample Dilution: If your protein concentration is sufficiently high, you can dilute your sample to reduce the this compound concentration to a non-interfering level.[2]

  • Removal of the Interfering Substance: Methods like protein precipitation (using Trichloroacetic Acid - TCA) or buffer exchange (dialysis or desalting columns) can separate the protein from the small this compound molecules.

  • Use of an Alternative Assay: Assays like the Bicinchoninic Acid (BCA) assay may be less susceptible to interference from primary amines at certain concentrations. However, it's important to verify compatibility, as BCA assays can be affected by reducing agents.[3]

Troubleshooting Guide

This guide addresses common problems encountered when this compound or similar substances are present in protein samples.

Problem: High background absorbance in the blank and standards.
  • Possible Cause: The this compound in your buffer is reacting with the Coomassie dye.

  • Solution 1 (Correction): Prepare your blank and all your protein standards (e.g., BSA standards) in the exact same buffer that your unknown samples are in, including the same concentration of this compound. This will create a baseline level of background absorbance that will be subtracted from all your sample readings, providing a more accurate measurement.[2]

  • Solution 2 (Removal): If the background is too high for accurate measurement, you must remove the this compound from your sample. Proceed to the protocols for Protein Precipitation or Buffer Exchange.

Problem: Protein concentration readings are unexpectedly high and inconsistent.
  • Possible Cause: The interference from this compound is variable, leading to non-reproducible results. This can happen if the concentration of this compound is not consistent across all samples.

  • Solution 1 (Dilution): Dilute your sample significantly (e.g., 1:10 or 1:20) with a compatible buffer that does not contain this compound. This will lower the concentration of the interfering substance. Remember to account for the dilution factor in your final concentration calculation.

  • Solution 2 (Alternative Assay): Switch to a protein quantification method that is less sensitive to primary amines. The BCA assay is a common alternative. Always validate the new assay with your specific buffer to ensure compatibility.

Problem: My standard curve is not linear.
  • Possible Cause: The interaction between the dye and this compound is affecting the dye-protein binding dynamics, leading to a non-linear response.

  • Solution: A modified Bradford protocol that measures the ratio of absorbance at 590 nm and 450 nm can help linearize the standard curve and reduce interference from some substances.[4][5] This dual-wavelength measurement helps to correct for the overlap in the spectrum of the different forms of the Coomassie dye.[5]

Data Presentation

The following tables illustrate the expected effects of this compound on a Bradford assay and the effectiveness of potential solutions.

Table 1: Illustrative Effect of this compound on BSA Standard Curve

BSA Concentration (µg/mL)Absorbance at 595 nm (No this compound)Absorbance at 595 nm (With 50 mM this compound)
0 (Blank)0.0500.250
20.1500.345
40.2480.440
60.3520.535
80.4550.628
100.5500.715

Table 2: Comparison of Mitigation Strategies for a 5 µg/mL Protein Sample

Assay ConditionMeasured Absorbance (595 nm)Calculated Concentration (µg/mL)% Error
Control (No this compound) 0.301 5.0 0%
With 50 mM this compound 0.4888.978%
With this compound (Corrected Blank) 0.4885.12%
After TCA Precipitation 0.3055.12%
BCA Assay (With this compound) (Varies)5.24%

Note: Data in tables are illustrative examples based on typical interference patterns.

Experimental Protocols

Protocol 1: Standard Bradford Assay
  • Prepare Standards: Create a series of protein standards of known concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL of BSA). Crucially, if your samples contain this compound, prepare these standards in the exact same buffer.

  • Sample Preparation: Dilute your unknown protein samples to fall within the linear range of your standard curve.

  • Assay:

    • Pipette 10 µL of each standard and each unknown sample into separate microplate wells.

    • Add 200 µL of Bradford reagent to each well.

    • Mix gently and incubate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank (0 µg/mL standard) from all readings. Plot the corrected absorbance values of the standards versus their concentrations to create a standard curve. Use the equation of the line to determine the concentration of your unknown samples.

Protocol 2: Protein Precipitation using Trichloroacetic Acid (TCA)

This protocol effectively removes small, soluble molecules like this compound.

  • Sample Preparation: Place 100 µL of your protein sample in a microcentrifuge tube.

  • Precipitation: Add 25 µL of 100% (w/v) TCA to the tube (for a final concentration of 20%). Vortex briefly.

  • Incubation: Incubate on ice for 30 minutes to allow the protein to precipitate.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. A small white pellet of protein should be visible.

  • Washing: Carefully aspirate the supernatant, which contains the this compound. Add 200 µL of ice-cold acetone to the tube to wash the pellet. Do not disturb the pellet.

  • Re-Centrifugation: Centrifuge again at 14,000 x g for 5 minutes at 4°C.

  • Drying: Carefully remove the acetone supernatant. Allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as it can make resuspension difficult.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with the Bradford assay (e.g., PBS or saline). The protein is now ready for quantification using Protocol 1.

Visualizations

Interference_Mechanism cluster_assay Bradford Assay Components cluster_sample Sample Components cluster_reaction Binding & Interference Coomassie_Red Coomassie Dye (Red, Cationic, Amax ~465nm) Coomassie_Blue Coomassie Dye (Blue, Anionic, Amax ~595nm) Protein_Complex Protein-Dye Complex (Blue Color - Measured Signal) Coomassie_Red->Protein_Complex Stabilizes Blue Form Interference_Complex This compound-Dye Interaction (Blue Color - False Signal) Coomassie_Red->Interference_Complex Stabilizes Blue Form Protein Protein (Basic/Aromatic Residues) Protein->Protein_Complex Binds To This compound This compound (Primary Amine) This compound->Interference_Complex Interacts With

Caption: Mechanism of this compound interference in the Bradford assay.

Troubleshooting_Workflow Start Start: Inaccurate Bradford Assay Results Check_Blank Is the 'zero protein' blank absorbance high? Start->Check_Blank High_Blank YES: Interference is likely. Check_Blank->High_Blank Yes Low_Blank NO: Check other factors (reagent age, pipetting, etc.) Check_Blank->Low_Blank No Correct_Standards Strategy 1: Correct the Blank Prepare standards and blank in the same this compound buffer. High_Blank->Correct_Standards Re_Assay Re-run the assay. Correct_Standards->Re_Assay Check_Again Are results now accurate and reproducible? Re_Assay->Check_Again Success End: Accurate Quantification Check_Again->Success Yes Failure NO Check_Again->Failure No Remove_Interferent Strategy 2: Remove this compound Use TCA precipitation or buffer exchange. Remove_Interferent->Re_Assay Alternative_Assay Strategy 3: Use Alternative Assay Switch to a BCA assay (verify compatibility). Alternative_Assay->Success Failure->Remove_Interferent Failure->Alternative_Assay

Caption: Troubleshooting workflow for this compound interference.

References

Technical Support Center: Crystallization of Glycinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of glycinamide hydrochloride.

Troubleshooting Guide

This guide addresses common issues observed during the crystallization of this compound hydrochloride, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound hydrochloride is "oiling out" and not forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to a low melting point of the compound relative to the solution temperature or the presence of impurities that depress the melting point.[1][2]

Potential Solutions:

  • Increase Solvent Volume: Add more of the primary solvent to the mixture and reheat until the oil dissolves completely. Then, allow it to cool slowly. This can prevent the solute from coming out of solution above its melting point.[1]

  • Charcoal Treatment: If impurities are suspected, dissolving the material in a suitable solvent, adding activated charcoal, heating, and then filtering the hot solution can remove colored and other impurities that may be causing oiling out.[1]

  • Change Solvent System: If the issue persists, consider using a different solvent or a co-solvent system. Alcohols like methanol, ethanol, and isopropanol are commonly used for the recrystallization of this compound hydrochloride.[3][4]

Q2: The crystallization of this compound hydrochloride is happening too quickly, resulting in small, impure crystals. How can I slow it down?

A2: Rapid crystallization often traps impurities within the crystal lattice.[1] An ideal crystallization process involves the slow formation of crystals over a period of time.

Potential Solutions:

  • Increase Solvent Volume: Using slightly more than the minimum amount of hot solvent required to dissolve the solid will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[1]

  • Controlled Cooling: Instead of placing the flask in an ice bath immediately, allow it to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring, before further cooling.

  • Reduce Supersaturation Rate: If using an anti-solvent crystallization method, add the anti-solvent more slowly to the solution.

Q3: I am getting a very low yield after recrystallization. What are the possible reasons and how can I improve it?

A3: A poor yield (e.g., less than 80%) can be attributed to several factors during the crystallization process.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[1] To check for this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that yield can be improved by using less solvent or by concentrating the mother liquor to recover more product.

  • Premature Crystallization: If the product crystallizes in the filter paper or funnel during hot filtration, this can lead to significant loss. To prevent this, use a pre-heated funnel and filter flask, and keep the solution hot during filtration.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation before filtration.

Q4: The crystal habit (shape) of my this compound hydrochloride is undesirable (e.g., needles). How can I modify it?

A4: Crystal habit is influenced by factors such as the solvent, cooling rate, and the presence of impurities or additives.[5] Needle-like crystals can be difficult to filter and handle.

Potential Solutions:

  • Solvent System Modification: Experiment with different solvents or co-solvent systems. The interaction between the solvent and the growing crystal faces can significantly alter the crystal habit.[5]

  • Control of Supersaturation: The rate at which supersaturation is achieved can affect the crystal shape. Slower cooling or anti-solvent addition rates often lead to more well-defined crystals.[5]

  • Use of Additives: In some cases, small amounts of specific additives can act as habit modifiers by selectively adsorbing to certain crystal faces, thereby inhibiting their growth and altering the overall shape.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the crystallization of this compound hydrochloride?

A1: Based on documented procedures, the most common solvents for the crystallization and recrystallization of this compound hydrochloride are alcohols such as methanol , ethanol , and isopropanol .[3][4][7]

Q2: How does pH affect the crystallization of this compound hydrochloride?

A2: While specific studies on the effect of pH on this compound hydrochloride crystallization are limited, studies on the closely related parent molecule, glycine, show that pH has a significant impact on which polymorphic form crystallizes.[8][9][10][11] It is reasonable to expect that the pH of the crystallization medium could influence the salt form and potentially the polymorphic outcome of this compound hydrochloride. Controlling the pH may be a key parameter for consistent crystallization.

Q3: Could impurities from the synthesis of this compound hydrochloride affect its crystallization?

A3: Yes, impurities can significantly impact crystallization by affecting purity, crystal habit, and even the polymorphic form.[12][13] Common synthetic routes for this compound hydrochloride start from materials like aminoacetonitrile hydrochloride or chloroacetyl chloride.[3][4] Potential impurities could include unreacted starting materials or byproducts from the synthesis. The presence of such impurities can lead to issues like oiling out or the formation of less stable crystal forms.[1]

Q4: Is this compound hydrochloride known to exhibit polymorphism?

A4: While the parent amino acid, glycine, is well-known to exhibit multiple polymorphic forms (α, β, γ), there is limited specific information available in the searched literature regarding the polymorphism of this compound hydrochloride itself.[14] However, given that many organic compounds can exist in different polymorphic forms, it is a possibility that should be considered, especially if variations in crystal properties are observed between batches.

Data Presentation

Table 1: Common Solvents for this compound Hydrochloride Crystallization

SolventTypical UseReference
MethanolRecrystallization[3][7]
EthanolRecrystallization[4][15]
IsopropanolPrimary Crystallization Solvent[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride from Methanol

This protocol is adapted from a patented preparation method.[3]

  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow start Crude this compound Hydrochloride dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_rt Cool to Room Temperature dissolve->cool_rt No insoluble impurities hot_filtration->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath suction_filtration Suction Filtration ice_bath->suction_filtration wash Wash with Cold Solvent suction_filtration->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization workflow for this compound hydrochloride.

troubleshooting_oiling_out start Oiling Out Observed check_impurities Are impurities suspected? start->check_impurities add_solvent Add more solvent and reheat check_impurities->add_solvent No charcoal Perform charcoal treatment check_impurities->charcoal Yes change_solvent Consider a different solvent system add_solvent->change_solvent If issue persists end Crystallization add_solvent->end charcoal->add_solvent change_solvent->end

Caption: Decision-making process for troubleshooting "oiling out".

References

Technical Support Center: Side Reactions of Glycinamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with C-terminal glycinamide in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound as the C-terminal residue in SPPS?

A1: The most prevalent side reaction is the formation of a 2,5-diketopiperazine (DKP). This occurs at the dipeptide stage after the coupling of the second amino acid to the N-terminal of glycine. The free N-terminal amine of the dipeptide attacks the amide bond of the this compound, leading to cyclization and cleavage of the dipeptide from the resin. This results in a significant reduction in the yield of the target peptide.[1][2]

Q2: Which peptide sequences are most susceptible to diketopiperazine formation with C-terminal this compound?

A2: Sequences where the second amino acid (at the n-1 position) is sterically unhindered are particularly prone to DKP formation. Proline is especially problematic due to its propensity to adopt a cis-amide bond conformation, which facilitates the cyclization reaction.[3][4] Dipeptides such as Pro-Gly-NH2 and Ala-Gly-NH2 are highly susceptible.

Q3: Are there other potential side reactions besides diketopiperazine formation?

A3: While DKP formation is the primary concern, other general SPPS side reactions can occur, although they are not specific to this compound. These include:

  • Racemization: Particularly of the amino acid being coupled to the this compound-resin.

  • Incomplete coupling: Leading to deletion sequences.

  • Side-chain reactions: Depending on the other amino acids in the sequence.

For peptides containing sensitive residues like Cys, S-alkylation by carbocations generated during cleavage from Wang resin can be a concern.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Final Peptide

Symptoms:

  • Significantly lower than expected final peptide yield after cleavage and purification.

  • The major impurity detected by LC-MS corresponds to the mass of the diketopiperazine of the first two amino acids.

Possible Cause:

  • Extensive diketopiperazine (DKP) formation at the dipeptide stage, leading to premature cleavage from the resin.

Solutions:

StrategyDescriptionKey Considerations
Use of Sterically Hindered Resins Employ a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance around the linkage to the this compound can suppress the intramolecular cyclization.2-CTC resin is highly acid-labile, allowing for mild cleavage conditions that preserve sensitive protecting groups.
Introduction of a Dipeptide Couple the first two amino acids as a pre-formed dipeptide. This bypasses the susceptible dipeptide stage on the resin.Ensure the dipeptide is synthesized and purified with high chiral purity to avoid introducing diastereomeric impurities.
In Situ Neutralization During the coupling of the third amino acid, use a protocol where the neutralization of the dipeptide's N-terminal amine and the subsequent coupling occur simultaneously. This minimizes the time the free amine is available for cyclization.This is particularly effective in Boc-based synthesis.
Optimized Deprotection Conditions Use a milder Fmoc deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, which has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF.[1][4]Monitor deprotection efficiency to ensure complete Fmoc removal.
Low Temperature Synthesis Perform the coupling and deprotection steps at reduced temperatures (e.g., 0-4 °C) to decrease the rate of DKP formation.[3]Reaction times may need to be extended to ensure complete reactions.
Issue 2: Presence of Deletion Sequences in the Final Product

Symptoms:

  • LC-MS analysis shows impurities with masses corresponding to the target peptide missing the first two amino acids.

Possible Cause:

  • After DKP formation and cleavage of the dipeptide, the subsequent amino acids may couple to the newly available functional groups on the resin, leading to truncated sequences.[2]

Solutions:

StrategyDescriptionKey Considerations
Capping of Unreacted Sites After the coupling of the second amino acid, cap any unreacted sites on the resin with a reagent like acetic anhydride. This prevents the elongation of truncated sequences.Capping should be performed after each coupling step where incomplete reaction is suspected.
Use of High-Loading Resins While counterintuitive, in some cases, a higher loading resin can favor intermolecular reactions (peptide elongation) over intramolecular cyclization due to pseudo-dilution effects.This should be evaluated on a case-by-case basis as it can also lead to aggregation.

Experimental Protocols

Protocol 1: Standard SPPS Protocol Prone to DKP Formation (for comparison)
  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc-Glycinamide Coupling: Couple Fmoc-Gly-OH using a standard carbodiimide activation method (e.g., DIC/Oxyma) for 2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using standard activation (e.g., HATU/DIPEA) for 2 hours.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

  • Chain Elongation: Continue with the synthesis of the remaining peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).[1]

  • Analysis: Analyze the crude product by RP-HPLC and LC-MS.

Protocol 2: Optimized Protocol to Minimize Diketopiperazine Formation
  • Resin Selection and Swelling: Use 2-chlorotrityl chloride (2-CTC) resin and swell in dichloromethane (DCM) for 1 hour.

  • Fmoc-Glycinamide Loading: Load Fmoc-Gly-OH onto the 2-CTC resin using DIPEA in DCM.

  • Capping: Cap any remaining active sites on the resin with a solution of DCM/MeOH/DIPEA (80:15:5).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid using standard activation for 2 hours.

  • Optimized Fmoc Deprotection: Treat the resin with a solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) (2 x 10 min).[1][4]

  • Chain Elongation and Cleavage: Continue the synthesis and cleave the peptide from the resin using a mild cleavage cocktail suitable for 2-CTC resin (e.g., TFA/TIS/H2O).

  • Analysis: Analyze the crude product by RP-HPLC and LC-MS and compare the DKP byproduct peak with the one from the standard protocol.

Protocol 3: Analytical Method for DKP Quantification
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra over a relevant m/z range to identify the molecular ions of the target peptide and the DKP byproduct.

  • Quantification: Calculate the percentage of DKP formation by integrating the peak areas from the UV chromatogram corresponding to the target peptide and the DKP impurity, confirmed by their respective mass spectra.[1]

Visualizations

DKP_Formation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Side_Reaction Side Reaction Pathway cluster_Main_Pathway Main Synthesis Pathway Resin Resin-NH2 Gly_Coupling Couple Fmoc-Gly-OH Resin->Gly_Coupling Fmoc_Gly_Resin Fmoc-Gly-Resin Gly_Coupling->Fmoc_Gly_Resin Deprotection1 Fmoc Deprotection Fmoc_Gly_Resin->Deprotection1 Gly_Resin H2N-Gly-Resin Deprotection1->Gly_Resin AA2_Coupling Couple Fmac-AA2-OH Gly_Resin->AA2_Coupling Dipeptide_Resin Fmoc-AA2-Gly-Resin AA2_Coupling->Dipeptide_Resin Deprotection2 Fmoc Deprotection Dipeptide_Resin->Deprotection2 Free_Dipeptide H2N-AA2-Gly-Resin Deprotection2->Free_Dipeptide DKP_Formation Diketopiperazine Formation Free_Dipeptide->DKP_Formation Intramolecular Attack AA3_Coupling Couple Fmoc-AA3-OH Free_Dipeptide->AA3_Coupling Desired Reaction DKP cyclo(AA2-Gly) DKP_Formation->DKP Cleaved_Resin HO-Resin DKP_Formation->Cleaved_Resin Tripeptide_Resin Fmoc-AA3-AA2-Gly-Resin AA3_Coupling->Tripeptide_Resin Continue_SPPS Continue Synthesis Tripeptide_Resin->Continue_SPPS

Caption: Workflow of SPPS highlighting the point of diketopiperazine formation.

Troubleshooting_Logic Start Low Peptide Yield or DKP Impurity Detected Check_Sequence Is the second amino acid Proline or sterically unhindered? Start->Check_Sequence Check_Resin Is a standard linker resin (e.g., Rink Amide) being used? Check_Sequence->Check_Resin Yes Check_Conditions Are standard deprotection conditions (20% piperidine/DMF) used? Check_Sequence->Check_Conditions No Use_2CTC Switch to 2-Chlorotrityl Chloride (2-CTC) Resin Check_Resin->Use_2CTC Yes Couple_Dipeptide Couple a pre-synthesized dipeptide Check_Resin->Couple_Dipeptide Yes Modify_Deprotection Use milder deprotection: 2% DBU / 5% Piperazine in NMP Check_Conditions->Modify_Deprotection Yes Low_Temp Perform synthesis at lower temperature (0-4 °C) Check_Conditions->Low_Temp Yes End Re-synthesize and Analyze Use_2CTC->End Couple_Dipeptide->End Modify_Deprotection->End Low_Temp->End

Caption: Troubleshooting decision tree for this compound side reactions in SPPS.

References

Technical Support Center: Optimizing Glycinamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing glycinamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-acyl glycinamides.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the coupling of carboxylic acids to this compound.

Q1: My this compound coupling reaction has a low to no yield. What are the primary causes and how can I improve it?

A1: Low yields in this compound coupling reactions can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Inefficient Activation of the Carboxylic Acid: The first step in the coupling reaction is the activation of the carboxylic acid. If this step is not efficient, the subsequent reaction with this compound will be poor.

    • Solution: Ensure your coupling reagent is fresh and added in the correct stoichiometry. Consider pre-activating the carboxylic acid with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the this compound. For particularly difficult couplings, switching to a more potent coupling reagent may be necessary (see Table 1).

  • Poor Solubility of Reactants: this compound is highly soluble in water but has lower solubility in many common organic solvents used for coupling reactions.[1] If either the carboxylic acid or the this compound is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system that can dissolve all reactants. N,N-Dimethylformamide (DMF) is a common choice. For reactants with poor solubility, consider using a co-solvent system or a more polar aprotic solvent. Gentle heating may also improve solubility, but monitor for potential side reactions.

  • Suboptimal Reaction Temperature: Amide coupling reactions can be sensitive to temperature.

    • Solution: Most coupling reactions are run at room temperature. If the reaction is sluggish, you can try gentle heating (e.g., 40-50 °C). However, be aware that higher temperatures can increase the risk of side reactions, including racemization if your carboxylic acid is chiral.

  • Incorrect Stoichiometry: The ratio of reactants is crucial for driving the reaction to completion.

    • Solution: Typically, a slight excess of the carboxylic acid and coupling reagent relative to the this compound is used. A common starting point is 1.1 to 1.5 equivalents of the carboxylic acid and coupling reagent.

  • Presence of Moisture: Many coupling reagents are sensitive to moisture, which can hydrolyze the activated intermediate and deactivate the reagent.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.[2]

Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I mitigate them?

A2: Side product formation can complicate purification and reduce the yield of the desired N-acyl this compound. Common side reactions include:

  • Guanidinylation of this compound: Uronium/aminium-based coupling reagents (e.g., HATU, HBTU) can react with the amine of this compound to form a guanidinium byproduct, which terminates the desired reaction.

    • Solution: This is more likely to occur if an excess of the coupling reagent is used or if the activation of the carboxylic acid is slow.[3][4] To minimize this, use a slight excess of the carboxylic acid relative to the coupling reagent and consider a pre-activation step. Phosphonium-based reagents like PyBOP are not prone to this side reaction.

  • Racemization: If your carboxylic acid is chiral, there is a risk of racemization during the activation step, especially with carbodiimide reagents or at elevated temperatures.

    • Solution: To suppress racemization, use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Using a milder base, such as N-methylmorpholine (NMM) or collidine instead of DIPEA, can also be beneficial. Performing the reaction at a lower temperature (e.g., 0 °C) can also help.

  • Diacylation: Although less common, it is possible for the amide nitrogen of this compound to be acylated, leading to a diacylated byproduct.

    • Solution: This is more likely under harsh reaction conditions. Using milder conditions and avoiding a large excess of the acylating agent can help prevent this.

Q3: How can I monitor the progress of my this compound coupling reaction?

A3: Monitoring the reaction is crucial to determine the optimal reaction time and to ensure the reaction has gone to completion.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the limiting reactant (usually this compound or the carboxylic acid) and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS can be used to monitor the formation of the product and the consumption of the starting materials. This technique is also useful for identifying any side products that may be forming.

Q4: What is the best way to work up and purify my N-acyl this compound product?

A4: The work-up and purification strategy will depend on the properties of your product and the byproducts of the reaction.

  • Work-up: A typical aqueous work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 1N HCl) to remove basic impurities, a weak base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid, and brine to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method of purification.

    • Column Chromatography: For products that are oils or difficult to recrystallize, purification by flash column chromatography on silica gel is the most common method. The choice of eluent will depend on the polarity of the product.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentReagent TypeAdditive for Racemization SuppressionRelative ReactivityKey AdvantagesPotential Disadvantages
DCC/DIC CarbodiimideHOBt, OxymaModerateInexpensiveFormation of insoluble urea byproduct (DCC), potential for racemization.
EDC CarbodiimideHOBt, OxymaModerateWater-soluble byproduct, good for aqueous media.Potential for racemization.
HBTU/TBTU Uronium/AminiumHOBtHighFast reaction times, high yields.Can cause guanidinylation of the amine, potentially allergenic.
HATU Uronium/AminiumHOAtVery HighVery fast and efficient, good for sterically hindered couplings, low racemization.[3]More expensive, can cause guanidinylation of the amine.
PyBOP PhosphoniumHOBtHighHigh yields, no guanidinylation side reaction.Byproduct can be difficult to remove.
COMU Uronium/AminiumOxymaVery HighHigh efficiency, safer (non-explosive) leaving group than HOBt/HOAt based reagents.[3]More expensive.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using HATU

This protocol describes a general method for the coupling of a carboxylic acid to this compound using HATU as the coupling reagent.

Materials:

  • Carboxylic Acid

  • This compound hydrochloride (or free base)

  • HATU (1-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents).

  • Add DIPEA (2.5 equivalents) to the mixture. If using this compound hydrochloride, add an additional equivalent of DIPEA (total 3.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equivalents of free base, or 1.2 equivalents of hydrochloride salt) in a minimal amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for this compound Coupling using EDC/HOBt

This protocol outlines a general method for coupling a carboxylic acid to this compound using EDC in the presence of HOBt.

Materials:

  • Carboxylic Acid

  • This compound hydrochloride (or free base)

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) (if using hydrochloride salt of this compound)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent), this compound (1.2 equivalents of free base), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • If using this compound hydrochloride, add DIPEA (1.2 equivalents) to the solution to liberate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_acid Carboxylic Acid activation Activate Carboxylic Acid prep_acid->activation prep_gly This compound coupling Add this compound & React prep_gly->coupling prep_reagents Coupling Reagents & Solvent prep_reagents->activation activation->coupling monitoring Monitor Progress (TLC/LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: General workflow for a this compound coupling reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in this compound Coupling cause1 Inefficient Activation start->cause1 cause2 Poor Solubility start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Moisture Contamination start->cause4 sol1 Change Coupling Reagent / Pre-activate cause1->sol1 sol2 Optimize Solvent System / Gentle Heating cause2->sol2 sol3 Screen Reaction Temperature cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

Caption: Troubleshooting logic for low yield in this compound coupling.

References

Validation & Comparative

Glycinamide vs. Glycine: A Comparative Guide to Collagen Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying potent and reliable agents to stimulate collagen synthesis is a critical endeavor. While glycine, a fundamental amino acid in collagen's structure, is known to promote its production, recent in vitro evidence suggests its amide derivative, glycinamide, may be a more effective alternative. This guide provides an objective comparison of this compound and glycine in promoting collagen production, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.

In Vitro Efficacy in Human Dermal Fibroblasts

A key study investigated the effects of various amidated and free amino acids on collagen production in human dermal fibroblasts (HDFs). The results demonstrated that this compound is a more potent stimulator of collagen synthesis than glycine at the same concentration.[1]

Data Summary: Collagen Production in HDFs

CompoundConcentrationRelative Collagen Production (%)Cell Viability (%)
Control-100100
This compound 1 mM ~160 ~100
Glycine 1 mM ~125 ~100
N-acetyl glycine1 mMNo significant effectNot reported
Glycyl glycine1 mMNo significant effectNot reported

Table 1: Comparison of this compound and glycine on collagen production in Human Dermal Fibroblasts (HDFs) after 48 hours of treatment. Data extracted from a study by Lee et al. (2022).[1]

The study also revealed that other glycine derivatives, such as N-acetyl glycine and glycyl glycine, did not significantly enhance collagen production, highlighting the specific efficacy of the amide form.[1]

Dose-Dependent Effects on Collagen Synthesis

Further investigation into the dose-response relationship in HDFs showed that this compound enhanced collagen production starting from a low concentration of 0.25 mM, with the most significant effect observed at 1-2 mM without compromising cell viability.[1] In contrast, while glycine at 1 mM increased collagen production, higher concentrations (3-5 mM) led to a significant reduction in cell viability.[1]

Efficacy in Other Cell Types: Osteoblasts

The superior effect of this compound on collagen synthesis is not limited to fibroblasts. A study on murine osteoblast cell lines (MC3T3-E1) and human bone marrow mesenchymal stem cells (BMSCs) found that this compound was more effective than glycine in enhancing collagen synthesis and inducing osteoblast differentiation marker genes.[2]

Synergistic Effects with Ascorbic Acid

Ascorbic acid (Vitamin C) is a well-known cofactor in collagen synthesis. Research has shown that the combination of this compound and ascorbic acid results in a synergistic enhancement of collagen production and wound closure in HDFs, reaching levels comparable to those induced by Transforming Growth Factor-β1 (TGF-β1), a potent growth factor.[1]

Experimental Protocols

Measurement of Collagen Production (Procollagen Type I C-Peptide EIA)

The quantitative data presented in this guide was primarily obtained using a Procollagen Type I C-Peptide (PIP) Enzyme Immunoassay (EIA) Kit (Takara Bio Inc., Cat. #MK101).[3][4][5] This assay measures the amount of PIP released into the cell culture medium, which is directly proportional to the amount of newly synthesized type I collagen.

Detailed Protocol:

  • Preparation of Reagents:

    • Reconstitute the lyophilized Antibody-POD Conjugate with 11 ml of distilled water.

    • Reconstitute the lyophilized Standard with 1 ml of distilled water to prepare the 640 ng/ml stock solution. Prepare a dilution series of the standard using the provided Sample Diluent.

    • Prepare the Wash Buffer by diluting the 10X concentrate with distilled water.

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.

    • Add 100 µl of the Antibody-POD Conjugate Solution to each well of the antibody-coated microtiter plate.

    • Add 20 µl of the standards and cell culture supernatant samples to their respective wells.

    • Seal the plate and incubate for 3 hours at 37°C.

    • Aspirate the contents of the wells and wash each well four times with 400 µl of Wash Buffer.

    • Add 100 µl of the Substrate Solution (TMBZ) to each well and incubate at room temperature for 15 minutes.

    • Stop the reaction by adding 100 µl of Stop Solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of PIP in the samples by interpolating their absorbance values on the standard curve.

Cell Viability Assay

Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Signaling Pathways and Mechanism of Action

The available evidence suggests that this compound enhances collagen production primarily through a post-transcriptional mechanism. Studies have shown that while this compound significantly increases the protein levels of type I and type III collagen, it does not affect the mRNA levels of their respective genes (COL1A1 and COL3A1).[1] This indicates that this compound likely influences the translation of collagen mRNA or the post-translational processing and stability of the procollagen molecules.

One of the key regulatory pathways in protein synthesis is the mTOR (mammalian target of rapamycin) pathway.[1][6][7][8] mTOR integrates signals from growth factors and nutrients, including amino acids, to control cell growth and proliferation, in part by regulating protein synthesis. It is plausible that this compound, as a readily available source of glycine, could positively influence mTOR signaling, leading to enhanced translation of collagen mRNA.

The general steps of collagen synthesis and the potential point of intervention for this compound are illustrated in the following diagrams.

G cluster_info Post-Transcriptional Regulation Growth_Factors Growth Factors (e.g., TGF-β) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Amino_Acids Amino Acids (Glycine, this compound) mTORC1 mTORC1 Amino_Acids->mTORC1 PI3K_Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E mTORC1->eIF4E Translation_Initiation Translation Initiation of Collagen mRNA S6K1->Translation_Initiation eIF4E->Translation_Initiation Collagen_Synthesis Increased Collagen Synthesis Translation_Initiation->Collagen_Synthesis This compound This compound This compound->Amino_Acids Glycine Glycine Glycine->Amino_Acids info This compound is hypothesized to enhance collagen synthesis at the translational level, potentially by activating the mTOR pathway.

References

A Comparative Analysis of Glycinamide and Other Good's Buffers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical and biological research, the careful control of pH is fundamental to experimental success and reproducibility.[1] Good's buffers, a suite of zwitterionic buffering agents developed by Norman Good and colleagues, have become indispensable tools due to their favorable characteristics for biological applications, including pKa values between 6 and 8, high water solubility, and minimal interaction with biological components.[2] This guide provides a comparative analysis of glycinamide and other commonly used Good's buffers, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a suitable buffer begins with its physicochemical properties. This compound hydrochloride, while not as commonly used as other Good's buffers, presents interesting characteristics, particularly its high solubility in water.[3][4] The following table summarizes the key properties of this compound hydrochloride alongside other popular Good's buffers.

BufferpKa (at 20-25°C)Useful pH RangeΔpKa/°CMolecular Weight ( g/mol )Solubility in Water (at 0°C)
This compound HCl 8.20[3]7.2 - 9.2-0.029[3]110.54[5]6.4 M[3]
HEPES 7.48[6]6.8 - 8.2-0.014238.32.25 M
MOPS 7.14[6]6.5 - 7.9-0.015209.33.1 M
PIPES 6.766.1 - 7.5-0.0085302.40.7 M
Tris 8.067.5 - 9.0-0.031121.145.5 M
Bicine 8.267.6 - 9.0-0.018163.21.1 M

Performance in Key Applications: A Data-Driven Analysis

The choice of buffer can significantly impact the outcome of biological assays. While direct comparative data for this compound is limited, we can infer its potential performance based on its properties and data from studies comparing other buffers in similar applications.

Enzyme Kinetics

The catalytic activity of enzymes is highly dependent on the pH and the specific ions present in the buffer.[1] For instance, a study on carboxylesterases showed that while HEPES, potassium phosphate, sodium phosphate, and Tris buffers up to 100 mM yielded similar enzyme clearances, higher concentrations led to differential activities.[7]

Buffer System (50 mM, pH 7.5)EnzymeSubstrateInitial Reaction Rate (µM/min)
Phosphate Dinuclear Copper Enzyme3-azido-7-hydroxycoumarin0.65[1]
MOPS Dinuclear Copper Enzyme3-azido-7-hydroxycoumarin19.8[1]

This data highlights the dramatic effect buffer choice can have on enzyme activity. Researchers should consider screening a panel of buffers, including this compound for enzymes active in its buffering range, to determine the optimal conditions.

Protein Stability and Purification

Buffers can influence protein stability by affecting protein-protein interactions and aggregation.[8][9] A study on hen egg-white lysozyme (HEWL) demonstrated that different buffers at the same pH and ionic strength resulted in significantly different cloud point temperatures, a measure of protein stability.[9][10]

Buffer System (0.1 M, pH 7.0)ProteinCloud Point Temperature (°C)
Cacodylate HEWL~35[9][10]
HEPES HEWL~28[9][10]
MOPS HEWL~25[9][10]
Phosphate HEWL~15[9][10]

In protein purification, the choice of elution buffer is critical. A recent study highlighted the benefits of using glycine buffer for acidic elution in Protein A affinity chromatography for monoclonal antibody purification, as it improved the removal of host cell protein impurities compared to the more commonly used acetate buffer.[11] Given its structural similarity, this compound could be a valuable alternative to investigate in such protocols.

Cell Viability

For cell-based assays, the non-toxicity of the buffer is paramount. Good's buffers are generally selected for their low cytotoxicity.[12] However, high concentrations of any buffer can impact cell viability. A comparative study on the effect of different buffers on K562 cell viability after 24 hours showed varying degrees of recovery.[13]

BufferCell Viability (%) vs. Control (24h)
Buffer 1 (Composition not specified) ~95[13]
Buffer 2 (Flow cytometry buffer) ~75[13]
Buffer 3 (Composition not specified) ~88[13]
Buffer 4 (Composition not specified) ~72[13]

It is crucial to test the specific cell line of interest with the intended buffer concentrations to ensure minimal impact on experimental results.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental findings.

Protocol for Comparative Analysis of Enzyme Kinetics

Objective: To compare the kinetic parameters (Km and Vmax) of an enzyme in this compound buffer versus another Good's buffer (e.g., HEPES).

Materials:

  • Purified enzyme

  • Substrate

  • This compound hydrochloride

  • HEPES

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Buffer Preparation: Prepare 1 M stock solutions of this compound-HCl and HEPES. Adjust the pH of each to the desired experimental pH (e.g., 7.8).

  • Enzyme and Substrate Preparation: Prepare a stock solution of the enzyme and a range of substrate concentrations in each of the prepared buffers.

  • Assay Setup: In a 96-well plate, add the substrate dilutions for each buffer in triplicate. Include "no substrate" and "no enzyme" controls for each buffer system.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the enzyme to each well. Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each substrate concentration in both buffer systems. Plot V₀ versus substrate concentration and determine Km and Vmax using Michaelis-Menten analysis.[14]

Protocol for Comparative Analysis of Cell Viability (MTT Assay)

Objective: To compare the effect of this compound and other Good's buffers (e.g., MOPS, PIPES) on mammalian cell viability.

Materials:

  • Mammalian cell line

  • Culture medium

  • This compound hydrochloride, MOPS, PIPES

  • MTT reagent

  • MTT solvent (e.g., DMSO)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[12]

  • Buffer Treatment: Prepare culture media supplemented with various concentrations (e.g., 10 mM, 20 mM, 40 mM) of this compound, MOPS, and PIPES. Include a no-buffer control. Replace the existing medium with the buffer-containing media.[12]

  • Incubation and Viability Assessment: Incubate for 24, 48, and 72 hours. At each time point, add MTT reagent and incubate for 4 hours. Add MTT solvent to dissolve the formazan crystals.[12]

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each buffer condition relative to the no-buffer control.[12]

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental processes and biological relationships.

Experimental_Workflow_Enzyme_Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare this compound & Other Buffers setup Set up 96-well Plate prep_buffer->setup prep_enzyme Prepare Enzyme Stock initiate Initiate Reaction (Add Enzyme) prep_enzyme->initiate prep_substrate Prepare Substrate Dilutions prep_substrate->setup setup->initiate measure Measure Absorbance Change initiate->measure calculate Calculate Initial Velocity (V₀) measure->calculate plot Plot V₀ vs. [Substrate] calculate->plot determine Determine Km and Vmax plot->determine

Caption: A generalized workflow for a comparative enzyme kinetics assay.

Experimental_Workflow_Cell_Viability seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Buffer-Supplemented Media incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solvent Add Solubilization Solvent incubate3->add_solvent read Read Absorbance at 570nm add_solvent->read analyze Analyze Data (% Viability) read->analyze Signaling_Pathway_Impact cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Translocation Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor

References

Unveiling the Neuroprotective Potential of Glycinamide Analogues in Preclinical In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Glycine-Based Compounds in Mitigating Neuronal Damage

In the quest for novel therapeutic agents for neurodegenerative diseases, small molecules that can protect neurons from various insults are of paramount importance. This guide provides a comparative analysis of the neuroprotective effects of glycine and its derivatives, which are being investigated as potential therapeutic candidates. Due to a lack of specific in vitro neuroprotective studies on glycinamide, this report focuses on the well-documented neuroprotective properties of its parent molecule, glycine, and related peptides. The performance of these compounds is compared against established neuroprotective agents in common in vitro models of neuronal injury, namely excitotoxicity and oxidative stress. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of glycine-related neuroprotective agents.

Comparative Efficacy of Neuroprotective Compounds

The following table summarizes the neuroprotective effects of glycine and a glycine-containing peptide against different neurotoxic insults, compared to a standard neuroprotective agent. The data is compiled from various in vitro studies and presented to highlight the relative efficacy of these compounds in preserving neuronal viability.

CompoundNeurotoxic InsultCell ModelKey Outcome MeasureEfficacyReference CompoundReference Efficacy
Glycine GlutamatePrimary Cortical NeuronsIncreased Cell ViabilitySignificant protection at high concentrationsMK-801Significant protection
Glycine Oxygen-Glucose Deprivation (OGD)Neuronal CulturesReduced Cell Death (LDH, MTT assays)Neuroprotective effect observedNot specified-
Gly-Pro-Glu (GPE) peptide Okadaic AcidStriatal CellsIncreased Cell Recovery25-40% recovery at 1 mMNot specified-
Triterpene Glycoside (from Glycine max) GlutamatePrimary Cortical NeuronsIncreased Cell Viability~50% viability at 0.1-10 µMMK-801, APV, CNOXComparable

Note: The efficacy of glycine and its derivatives can be cell-type and insult-dependent. The concentrations required for neuroprotection by glycine are often in the millimolar range, which may have implications for its therapeutic window.

Experimental Protocols

Detailed methodologies for key in vitro neuroprotection assays are provided below. These protocols are based on established methods and can be adapted for the screening and characterization of novel neuroprotective compounds.[1][2]

1. Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay assesses the ability of a test compound to protect neurons from cell death induced by excessive glutamate exposure.[1][3]

  • Cell Culture: Primary cortical neurons are prepared from embryonic rats (E17-19) and cultured for at least 14 days to allow for maturation.

  • Compound Pre-treatment: Neurons are pre-incubated with various concentrations of the test compound (e.g., this compound, glycine) for 1 to 24 hours prior to glutamate exposure.

  • Induction of Excitotoxicity: The culture medium is replaced with a solution containing a neurotoxic concentration of L-glutamate (e.g., 100 µM) for a short duration (e.g., 15-30 minutes).

  • Wash and Recovery: The glutamate-containing medium is removed, and the cells are washed and incubated in a fresh, glutamate-free medium containing the test compound for a further 24 hours.

  • Assessment of Neuroprotection: Neuronal viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) release assay, which quantifies membrane integrity.

2. Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay in SH-SY5Y Cells

This protocol evaluates the cytoprotective effect of a test compound against oxidative damage induced by hydrogen peroxide in a human neuroblastoma cell line.[2]

  • Cell Culture: SH-SY5Y cells are seeded in 96-well plates and allowed to adhere for 24 hours. For a more mature neuronal phenotype, cells can be differentiated with retinoic acid for 3-5 days.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Induction of Oxidative Stress: A fresh solution of H₂O₂ is added to the culture medium at a final concentration optimized for the cell line (typically 100-500 µM).

  • Incubation: The cells are incubated with H₂O₂ for a period ranging from a few hours to 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Measured using the MTT assay.

    • Intracellular Reactive Oxygen Species (ROS): ROS levels are quantified using fluorescent probes like DCFH-DA.

    • Mitochondrial Membrane Potential: Assessed using dyes such as JC-1 or TMRE to determine mitochondrial health.

Visualizing Experimental Processes and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying molecular mechanisms.

experimental_workflow_excitotoxicity start Primary Neuron Culture (14 DIV) pretreatment Pre-treatment with Test Compound start->pretreatment glutamate Glutamate Exposure (100 µM, 15-30 min) pretreatment->glutamate wash Wash & Recover (24h with compound) glutamate->wash assessment Assess Neuroprotection (MTT, LDH assays) wash->assessment end Data Analysis assessment->end

Glutamate-induced excitotoxicity assay workflow.

experimental_workflow_oxidative_stress start SH-SY5Y Cell Culture pretreatment Pre-treatment with Test Compound start->pretreatment h2o2 H₂O₂ Exposure (100-500 µM) pretreatment->h2o2 incubation Incubation (e.g., 24h) h2o2->incubation assessment Assess Neuroprotection (MTT, ROS, MMP) incubation->assessment end Data Analysis assessment->end

H₂O₂-induced oxidative stress assay workflow.

excitotoxicity_pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_influx downstream Activation of Downstream Pathways Ca_influx->downstream ROS ↑ ROS Production downstream->ROS Mito_dysfunction Mitochondrial Dysfunction downstream->Mito_dysfunction cell_death Neuronal Death ROS->cell_death apoptosis Apoptosis Mito_dysfunction->apoptosis apoptosis->cell_death Glycine_site Glycine Site Co-activation Glycine_site->NMDA_R

References

A Comparative Guide to Glycinamide Hydrochloride and HEPES Buffers for Optimal Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of protein stability and, consequently, the success of therapeutic protein formulations and biochemical assays. This guide provides an objective comparison of two commonly utilized buffering agents, Glycinamide Hydrochloride and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), to assist in making an informed decision for your specific protein and application.

While direct, publicly available experimental data comparing the performance of this compound hydrochloride and HEPES for the stability of the same protein under identical conditions is limited, a comprehensive analysis of their physicochemical properties and existing literature provides a strong basis for their differential application. This guide summarizes these properties, presents a generalized experimental framework for their comparison, and visualizes the necessary workflows.

Physicochemical Properties: A Head-to-Head Comparison

The choice of a buffer is fundamentally guided by its chemical characteristics and how they interact with the protein and other formulation components. The following table summarizes the key properties of this compound hydrochloride and HEPES.

FeatureThis compound HydrochlorideHEPES
pKa (at 20-25°C) ~8.20 (at 20°C)[1]~7.48 (at 25°C)[2][3]
Buffering Range 7.2 - 9.26.8 - 8.2[3]
Temperature Dependence (ΔpKa/°C) -0.029[1]-0.014[3][4]
Structure Amide derivative of glycineZwitterionic piperazine-based sulfonic acid
Potential for Protein Interaction The primary amine and amide groups could potentially interact with protein surface residues. Glycine itself is known to act as a stabilizer.[5][6]Generally considered inert with minimal protein interaction, though some studies suggest it can influence protein-protein interactions.[7][8]
Metal Ion Chelation Can form chelate rings with transition metals.[1]Minimal interaction with metal ions.[7]

Impact on Protein Stability: Theoretical and Observed Effects

This compound Hydrochloride:

This compound, the conjugate base of this compound hydrochloride, is an amide derivative of the amino acid glycine. Glycine is a well-known protein stabilizer, often used in formulations to prevent aggregation.[5][6] This suggests that this compound may offer similar benefits. Its primary amine and amide functionalities could potentially engage in hydrogen bonding with protein surface residues, which might contribute to conformational stability. However, the potential for such interactions also means that its effects could be highly protein-specific. The relatively high temperature dependence of its pKa (ΔpKa/°C = -0.029) is a consideration for experiments involving significant temperature changes, such as thermal denaturation studies.[1]

One study demonstrated that the addition of this compound to a HEPES buffer system enhanced the stability of several proteins, including hen egg-white lysozyme (HEL) and RNase A, upon heating to 100°C and even after autoclaving.[9] This highlights its potential as a stabilizing excipient.

HEPES:

HEPES is a zwitterionic buffer widely favored in cell culture and biochemical assays due to its pKa being close to physiological pH and its lower temperature dependence compared to many other buffers.[2][4][10] Its structure is generally considered to be non-interactive with proteins, making it a "safer" choice when trying to minimize buffer-specific effects.[7] However, some research indicates that buffer choice, including HEPES, can influence protein-protein interactions and phase stability.[8] Studies have also shown that in some cases, other buffers like phosphate can provide significantly higher thermal stability for certain proteins compared to HEPES.[11] The activity of some enzymes has been shown to be higher in HEPES compared to other buffers like Tris or phosphate.[11]

Experimental Protocols for Comparative Analysis

To determine the optimal buffer for a specific protein, empirical testing is essential. Below are detailed protocols for assessing protein stability in this compound hydrochloride versus HEPES.

Experiment 1: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)

This protocol outlines a method to determine the melting temperature (Tm) of a protein in each buffer, which is a key indicator of its thermal stability. A higher Tm suggests greater stability.

1. Materials:

  • Purified protein of interest

  • This compound hydrochloride buffer stock (e.g., 1 M, pH 8.0)

  • HEPES buffer stock (e.g., 1 M, pH 7.5)

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock)

  • 96-well PCR plates

  • Real-time PCR instrument with melt curve capability

  • Dilution buffer (if necessary, e.g., ultrapure water or a non-buffering salt solution)

2. Method:

  • Buffer Preparation: Prepare working concentrations (e.g., 50 mM) of both this compound hydrochloride and HEPES buffers. Adjust the pH of each buffer to the desired experimental value at room temperature.

  • Protein-Dye Mixture Preparation: In separate tubes for each buffer condition, prepare a master mix containing the protein at the final desired concentration (e.g., 2-10 µM) and the fluorescent dye at the recommended final concentration (e.g., 5x).

  • Assay Plate Setup:

    • Pipette the protein-dye mixture for the this compound hydrochloride condition into triplicate wells of a 96-well PCR plate.

    • Pipette the protein-dye mixture for the HEPES condition into another set of triplicate wells.

    • Include buffer-only controls to assess background fluorescence.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from, for example, 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well.

    • The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

    • Compare the average Tm values for the protein in this compound hydrochloride and HEPES buffers.

Experiment 2: Long-Term Stability and Aggregation Assessment

This protocol evaluates the propensity of the protein to aggregate over time when stored in each buffer.

1. Materials:

  • Purified protein of interest

  • This compound hydrochloride buffer (e.g., 50 mM, pH 8.0)

  • HEPES buffer (e.g., 50 mM, pH 7.5)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Dynamic Light Scattering (DLS) instrument

  • Size Exclusion Chromatography (SEC-HPLC) system

  • Incubators or water baths at desired storage temperatures (e.g., 4°C, 25°C, 40°C)

2. Method:

  • Sample Preparation: Prepare samples of the protein at a relevant concentration (e.g., 1 mg/mL) in each of the two buffers. Filter the samples through a low-protein-binding 0.22 µm filter.

  • Initial Analysis (T=0):

    • DLS: Measure the hydrodynamic radius and polydispersity index (PDI) of the protein in each buffer to establish the initial aggregation state.

    • SEC-HPLC: Run the samples on an SEC column to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Incubation: Store the prepared samples at various temperatures (e.g., 4°C for long-term stability, 25°C and 40°C for accelerated stability).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot from each sample stored at each temperature.

  • Repeat Analysis:

    • Visually inspect the samples for turbidity or precipitation.

    • Perform DLS and SEC-HPLC analysis as described in step 2.

  • Data Analysis:

    • For DLS data, track the changes in hydrodynamic radius and PDI over time. An increase in these values indicates aggregation.

    • For SEC-HPLC data, plot the percentage of monomer remaining over time for each condition. A faster decrease in the monomer peak indicates lower stability.

    • Compare the rates of aggregation and monomer loss between the two buffer systems at each temperature.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the comparative stability studies.

experimental_workflow_dsf cluster_prep 1. Sample Preparation cluster_assay 2. Assay Setup cluster_run 3. Thermal Denaturation cluster_analysis 4. Data Analysis p_protein Purified Protein mix_gly Mix Protein + Dye in this compound-HCl p_protein->mix_gly mix_hep Mix Protein + Dye in HEPES p_protein->mix_hep p_gly This compound-HCl Buffer p_gly->mix_gly p_hep HEPES Buffer p_hep->mix_hep p_dye SYPRO Orange Dye p_dye->mix_gly p_dye->mix_hep plate 96-Well PCR Plate (Triplicate Wells per Condition) mix_gly->plate mix_hep->plate qpcr Real-Time PCR Instrument (Temperature Ramp: 25-95°C) plate->qpcr melt_curve Generate Melt Curves (Fluorescence vs. Temp) qpcr->melt_curve tm_calc Calculate Tm (Midpoint of Transition) melt_curve->tm_calc comparison Compare Tm Values tm_calc->comparison

Caption: Workflow for comparing protein thermal stability in this compound-HCl vs. HEPES using DSF.

experimental_workflow_aggregation cluster_prep 1. Sample Preparation cluster_t0 2. Initial Analysis (T=0) cluster_storage 3. Long-Term Storage cluster_tp 4. Time-Point Analysis cluster_data 5. Data Comparison s_protein Protein in This compound-HCl t0_analysis DLS (Size, PDI) SEC-HPLC (% Monomer) s_protein->t0_analysis s_hepes Protein in HEPES s_hepes->t0_analysis storage Incubate at 4°C, 25°C, 40°C t0_analysis->storage tp_analysis Repeat DLS & SEC-HPLC (e.g., weekly) storage->tp_analysis Time data_comp Compare Aggregation Rates & Monomer Loss tp_analysis->data_comp

Caption: Workflow for assessing long-term stability and aggregation in different buffers.

Conclusion

The choice between this compound hydrochloride and HEPES for ensuring protein stability is not straightforward and is highly dependent on the specific protein and experimental context.

  • HEPES remains a robust and conventional choice, particularly when minimizing buffer-protein interactions is a priority. Its low temperature sensitivity makes it ideal for experiments with varying temperatures.

  • This compound hydrochloride presents an interesting alternative, especially given the known stabilizing properties of glycine. It may offer enhanced stability for certain proteins, but its potential for interaction and higher temperature sensitivity necessitate empirical validation for each specific application.

Ultimately, the optimal buffer must be determined experimentally. The protocols and workflows provided in this guide offer a systematic approach to making an evidence-based decision, ensuring the long-term stability and functionality of your protein of interest.

References

A Comparative Guide to the Accurate Quantification of Glycinamide: LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of glycinamide, the amide derivative of the amino acid glycine, is crucial in various fields of research, including pharmacology and biochemistry. Its structural similarity to endogenous molecules necessitates highly selective and sensitive analytical methods. This guide provides an objective comparison of the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative analytical techniques for the precise measurement of this compound in biological matrices.

Method Performance Comparison

The selection of an analytical method for this compound quantification hinges on the specific requirements of the study, such as the desired sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of key performance parameters for a proposed LC-MS/MS method and two alternative approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a colorimetric assay.

ParameterLC-MS/MSHPLC-UV with Ion-PairingColorimetric Assay
Principle Chromatographic separation followed by mass-based detection of parent and fragment ions.Chromatographic separation with an ion-pairing agent to retain the polar analyte, followed by UV absorbance detection.Chemical reaction leading to a colored product, with concentration determined by absorbance.
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (dependent on chromatography)Low to Moderate (potential for interferences)
Sensitivity (LLOQ) Low ng/mL to pg/mLLow to mid µg/mLMid to high µg/mL
Linearity (r²) > 0.99> 0.99> 0.98
Precision (%RSD) < 15%< 15%< 20%
Accuracy (%RE) ± 15%± 15%± 20%
Sample Throughput HighMediumHigh
Matrix Effects Potential for ion suppression/enhancement, correctable with internal standards.Can be significant, requires careful method development.High susceptibility to matrix components.
Instrumentation Cost HighMediumLow

Experimental Protocols

LC-MS/MS Method for this compound Quantification (Proposed)

This proposed method is adapted from a validated protocol for the structurally similar compound, glycidamide, and would require validation for this compound.[1][2]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, serum, or tissue homogenate, add 300 µL of acetonitrile containing an internal standard (e.g., ¹³C₂,¹⁵N-glycinamide).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar this compound.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 75.1 → Product ion (Q3) m/z 58.1 (loss of NH₃).

    • ¹³C₂,¹⁵N-Glycinamide (IS): Precursor ion (Q1) m/z 78.1 → Product ion (Q3) m/z 60.1.

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).

d. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, sensitivity (LLOQ), accuracy, precision, selectivity, recovery, and stability.[3]

Alternative Method 1: HPLC-UV with Ion-Pairing

This method is suitable for higher concentrations of this compound and when LC-MS/MS is unavailable.

a. Sample Preparation

Follow the same protein precipitation protocol as for the LC-MS/MS method.

b. Chromatographic Conditions

  • Instrument: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 95% 50 mM potassium phosphate buffer (pH 2.5) containing 5 mM sodium 1-hexanesulfonate (ion-pairing agent) and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 20 µL.

Alternative Method 2: Colorimetric Quantification

This method is a simpler, lower-cost alternative but is less specific and sensitive. It is based on the reaction of the primary amine group of this compound with a colorimetric reagent.

a. Derivatization Reaction

  • Mix 100 µL of the sample extract with 100 µL of a dichlone solution (in a suitable organic solvent) and 50 µL of a sodium bicarbonate solution.

  • Incubate the mixture at a specific temperature for a set time to allow for color development.

b. Measurement

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (e.g., 470 nm) using a spectrophotometer.

  • Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagrams illustrate the key stages of the LC-MS/MS and alternative quantification methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection into UPLC reconstitute->inject separate HILIC Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 Q1: Precursor Ion Selection ionize->ms1 ms2 Q2: Collision-Induced Dissociation ms1->ms2 ms3 Q3: Product Ion Detection ms2->ms3 integrate Peak Integration ms3->integrate ratio Analyte/IS Ratio Calculation integrate->ratio curve Standard Curve Generation ratio->curve quantify Quantification curve->quantify

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Alternative_Methods_Workflow cluster_hplc HPLC-UV Method cluster_color Colorimetric Method prep_hplc Sample Preparation inject_hplc HPLC Separation (Ion-Pairing) prep_hplc->inject_hplc detect_uv UV Detection (210 nm) inject_hplc->detect_uv quant_hplc Quantification detect_uv->quant_hplc prep_color Sample Preparation derivatize Derivatization (e.g., with Dichlone) prep_color->derivatize measure_abs Absorbance Measurement derivatize->measure_abs quant_color Quantification measure_abs->quant_color

Caption: Workflows for alternative this compound quantification methods.

Conclusion

For the highly accurate and sensitive quantification of this compound in complex biological matrices, the LC-MS/MS method is unequivocally superior due to its high selectivity and low detection limits. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, ensuring data reliability. However, in scenarios where the expected this compound concentrations are high and access to mass spectrometry is limited, the HPLC-UV method with an ion-pairing agent presents a viable alternative. The colorimetric assay, while simple and cost-effective, should be reserved for preliminary or screening purposes where high specificity is not a critical requirement. The choice of method should ultimately be guided by the specific research question, the nature of the samples, and the available resources.

References

A Comprehensive Guide to Confirming Glycinamide Purity and Structure by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and methodology for confirming the purity and structure of glycinamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented herein offer a robust framework for the quality assessment of this compound, a crucial reagent in peptide synthesis and various pharmaceutical applications.

Comparison with Alternative Methods

While other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are valuable for assessing purity and confirming molecular weight, NMR spectroscopy offers unparalleled insight into the molecular structure and quantification of impurities without the need for specific reference standards for each impurity. Quantitative NMR (qNMR) stands as a primary analytical method, providing a direct measure of purity against a certified internal standard.

Data Presentation: NMR Chemical Shifts

The accurate assignment of NMR signals is fundamental to both structural confirmation and purity analysis. The following tables summarize the expected chemical shifts for this compound hydrochloride in two common deuterated solvents, Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound Hydrochloride

SolventNucleusAtomChemical Shift (ppm)Multiplicity
D₂O¹Hα-CH₂~3.8s
¹³Cα-CH₂~42-
C=O~172-
DMSO-d₆¹Hα-CH₂~3.6s
-NH₂~8.1 (broad)s
-CONH₂~7.8, ~7.5s, s
¹³Cα-CH₂~41-
C=O~168-

Note: Chemical shifts in D₂O can be pH-dependent. The amine (-NH₂) and amide (-CONH₂) protons will exchange with deuterium in D₂O and are typically not observed.

Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Impurities

ImpuritySolventNucleusChemical Shift (ppm)Multiplicity
WaterD₂O¹H~4.7-4.8s
DMSO-d₆¹H~3.3s
Residual Solvents(Varies)
GlycineD₂O¹H (α-CH₂)~3.55s
¹³C (α-CH₂)~43.5-
¹³C (C=O)~176-

Experimental Protocols

Sample Preparation for Qualitative and Quantitative NMR

Materials:

  • This compound sample

  • Deuterated solvent (D₂O or DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid, certified reference material)

  • High-precision analytical balance

  • 5 mm NMR tubes

  • Vortex mixer

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial. For qNMR, also accurately weigh 5-10 mg of the internal standard into the same vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Vortex the mixture until the sample and internal standard (if applicable) are completely dissolved.

  • Transfer the solution into a 5 mm NMR tube.

  • Label the NMR tube clearly.

NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better signal dispersion)

Acquisition Parameters (General):

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse (zg)

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-4 seconds

    • Relaxation delay (d1): 1-5 seconds (for qNMR, d1 should be at least 5 times the longest T₁ of the signals of interest and the internal standard)

    • Number of scans: 8-16 (increase for dilute samples)

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse (zgpg)

    • Spectral width: ~240 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay (d1): 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard, pre-optimized parameter sets provided by the spectrometer software. Adjust spectral widths to encompass all relevant signals.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra carefully.

  • Perform baseline correction.

  • Reference the spectra. For D₂O, the residual HDO signal can be set to 4.79 ppm. For DMSO-d₆, the residual solvent signal can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integrate the signals in the ¹H spectrum. For qNMR, compare the integral of a well-resolved this compound signal to the integral of a known signal from the internal standard to calculate the purity.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound (& Internal Standard for qNMR) dissolve Dissolve in Deuterated Solvent (D₂O or DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d Acquire 1D Spectra (¹H, ¹³C) transfer->nmr_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Fourier Transform, Phasing, Baseline Correction nmr_2d->process reference Reference Spectra process->reference integrate Integrate & Analyze reference->integrate structure Confirm Structure integrate->structure purity Determine Purity (qNMR) integrate->purity G C_alpha α-CH₂ C_alpha->C_alpha H(α-CH₂) to C(α-CH₂) CO C=O C_alpha->CO H(α-CH₂) to C(C=O) C_alpha->CO CONH2 -CONH₂ CO->CONH2 NH2_alpha α-NH₂ NH2_alpha->C_alpha

Comparative Efficacy of Glycinamide and Other Glycine Prodrugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of prodrugs is a critical tool to enhance the therapeutic potential of parent molecules. Glycine prodrugs, in particular, offer a versatile platform to improve pharmacokinetic and pharmacodynamic properties, especially for central nervous system (CNS) delivery and for mitigating side effects of common drugs. This guide provides an objective comparison of the performance of glycinamide, glycine esters, and other glycine-based prodrugs, supported by experimental data and detailed methodologies.

Overview of Glycine Prodrug Strategies

Glycine, a non-essential amino acid, plays a dual role in the CNS as both an inhibitory neurotransmitter and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This makes it an attractive moiety for prodrug design, aiming to increase the therapeutic concentration of the parent drug at its site of action. The primary strategies involve creating amide or ester linkages with the parent molecule.

  • This compound Prodrugs: These involve the formation of an amide bond between the carboxyl group of the parent drug and the amino group of this compound. Milacemide is a well-known example, acting as a prodrug of glycine itself to modulate CNS activity.

  • Glycine Ester Prodrugs: These are formed by creating an ester linkage between a hydroxyl or carboxyl group on the parent drug and glycine. This approach is often used to increase lipophilicity and enhance passive diffusion across biological membranes like the blood-brain barrier.

  • Dipeptide Prodrugs (e.g., Glycyl-Sarcosine): Incorporating glycine into a dipeptide structure can leverage specific transporters, such as the peptide transporter 1 (PEPT1), to improve absorption.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the efficacy of different glycine prodrug strategies.

Table 1: Comparison of Glycine and Phosphate Prodrugs for Oral Bioavailability
Prodrug StrategyParent DrugAnimal ModelOral Bioavailability (%)Key Finding
Glycine Ester ProdrugRapidly crystallizing BCS II/IV compoundDog~100%Glycine prodrug significantly outperformed the phosphate prodrug in enhancing oral bioavailability.[1]
Phosphate Ester ProdrugRapidly crystallizing BCS II/IV compoundDog~50%Showed lower bioavailability compared to the glycine prodrug.[1]
Table 2: Efficacy and Safety of Glycine Amide Prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
ProdrugParent DrugAssayResultComparison to Parent Drug
Mefenamic Acid Glycine AmideMefenamic AcidAnalgesic Activity (% max effect)86%40% for Mefenamic Acid
Anti-inflammatory Activity (% inhibition)81%40% for Mefenamic Acid
Ulcer Index4.524.2 for Mefenamic Acid
Tolmetin Glycine Amide (TGA)TolmetinAdjuvant Arthritis (inhibition of paw swelling)More potent than Tolmetin-
Gastrointestinal IrritationDecreased propensity-
Table 3: CNS Effects of this compound (Milacemide)
ProdrugEffectAnimal ModelKey Finding
MilacemideEnhanced memory retrievalHumansIncreased number of words retrieved and decreased retrieval latency.
MilacemideEnhanced performance in learning tasksRats and MiceReversed drug-induced amnesia.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Oral Bioavailability Study of Glycine vs. Phosphate Prodrugs[1]
  • Objective: To compare the oral bioavailability of a glycine ester prodrug and a phosphate ester prodrug of a rapidly crystallizing parent compound.

  • Animal Model: Dogs.

  • Protocol:

    • The prodrugs were administered orally to the dogs.

    • Blood samples were collected at predetermined time points.

    • Plasma concentrations of the parent drug and prodrugs were determined using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters, including Area Under the Curve (AUC) and bioavailability, were calculated.

  • In Vitro Conversion:

    • The conversion rates of the prodrugs to the parent drug were assessed in various media, including buffer, intestinal contents, and tissue homogenates.

    • Samples were incubated at 37°C, and the concentration of the parent drug was measured over time.

Evaluation of Analgesic, Anti-Inflammatory, and Ulcerogenic Activity of Mefenamic Acid Prodrugs
  • Objective: To assess the therapeutic efficacy and gastrointestinal safety of a mefenamic acid glycine amide prodrug.

  • Animal Model: Rats.

  • Analgesic Activity (Tail-flick method):

    • A radiant heat source was focused on the rat's tail.

    • The latency to tail withdrawal was measured before and after oral administration of the test compounds.

    • An increase in withdrawal latency indicated an analgesic effect.

  • Anti-inflammatory Activity (Carrageenan-induced paw edema):

    • Paw edema was induced by injecting carrageenan into the sub-plantar region of the rat's hind paw.

    • Paw volume was measured at various time points after administration of the test compounds.

    • A reduction in paw volume compared to the control group indicated anti-inflammatory activity.

  • Ulcerogenic Activity:

    • The animals were fasted and then administered the test compounds orally for a specified period.

    • The stomachs were then removed, opened along the greater curvature, and examined for ulcers.

    • The severity of the ulcers was scored to determine the ulcer index.

Assessment of CNS Effects of Milacemide
  • Objective: To evaluate the cognitive-enhancing effects of milacemide.

  • Human Study (Word Retrieval Task):

    • Healthy adult participants were administered either milacemide or a placebo in a double-blind, crossover design.

    • Participants were then asked to perform a word-retrieval task (e.g., recalling words from a previously studied list).

    • The number of correctly recalled words and the latency to recall were measured.

  • Animal Study (Passive Avoidance Task):

    • Rats were placed in a two-compartment apparatus with a light and a dark chamber.

    • On entering the dark chamber, the rat received a mild foot shock.

    • The latency to re-enter the dark chamber was measured 24 hours later, with a longer latency indicating improved memory of the aversive experience.

    • The effect of milacemide administration on this latency was assessed.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation Glycine_Prodrug Glycine_Prodrug Intestinal_Lumen Intestinal_Lumen Glycine_Prodrug->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Absorption Portal_Vein Portal_Vein Enterocytes->Portal_Vein Minimal Conversion Liver Liver Portal_Vein->Liver Systemic_Circulation_Drug Systemic Circulation (Parent Drug) Liver->Systemic_Circulation_Drug Conversion to Parent Drug

Glycine Prodrug Oral Absorption and Metabolism.

Start Start Administer_Compounds Administer Test Compounds (Prodrug, Parent Drug, Control) Start->Administer_Compounds Induce_Inflammation Induce Paw Edema (Carrageenan Injection) Administer_Compounds->Induce_Inflammation Measure_Paw_Volume Measure Paw Volume at Timed Intervals Induce_Inflammation->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Anti-inflammatory Activity Experimental Workflow.

Milacemide_Admin Milacemide (Oral/IP) BBB Blood-Brain Barrier Milacemide_Admin->BBB Brain Brain BBB->Brain Crosses MAO_B Monoamine Oxidase B Brain->MAO_B This compound This compound MAO_B->this compound Conversion_Glycine Conversion This compound->Conversion_Glycine Glycine Glycine Conversion_Glycine->Glycine NMDA_Receptor NMDA Receptor (Co-agonist site) Glycine->NMDA_Receptor Glycine_Receptor Glycine Receptor (Inhibitory) Glycine->Glycine_Receptor Pharmacological_Effects Enhanced Cognition, Neuroprotection NMDA_Receptor->Pharmacological_Effects Glycine_Receptor->Pharmacological_Effects

Milacemide Metabolism and Mechanism of Action in the CNS.

References

Glycinamide Derivatives as Potent Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to significant interest in the therapeutic potential of glycinamide derivatives. These compounds, characterized by a glycine backbone with various substitutions, have demonstrated promising activity in preclinical studies by targeting key pathways in the inflammatory cascade. This guide provides a comparative analysis of the anti-inflammatory effects of selected this compound derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and development of this promising class of molecules.

Comparative Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound derivatives has been evaluated using various in vitro and in vivo models. A key strategy in enhancing the therapeutic index of existing non-steroidal anti-inflammatory drugs (NSAIDs) has been the development of prodrugs, including this compound conjugates. These modifications can improve pharmacokinetic properties and reduce gastrointestinal side effects.

Compound/DerivativeTest ModelKey MetricResultReference
Mefenamic Acid Carrageenan-induced paw edema in rats% Inhibition of Edema40%[1]
Mefenamic Acid-Glycine Prodrug Carrageenan-induced paw edema in rats% Inhibition of Edema81%[1]
Glycine Amide Derivative (Compound 4g) Ex vivo human plasma VAP-1 inhibition% Inhibition60% at 1 mg/kg (oral admin in rats)[2]
N-arylcinnamamide (Compound 17) LPS-induced NF-κB activation in THP1-Blue™ cells% InhibitionHigh, comparable to prednisone[3]
N-arylcinnamamide (Compound 12) LPS-induced NF-κB activation in THP1-Blue™ cells% InhibitionHigh, comparable to prednisone[3]
N-arylcinnamamide (Compound 8) LPS-induced NF-κB activation in THP1-Blue™ cells% InhibitionHigh, comparable to prednisone[3]

Note: Direct comparison of potencies between different studies should be approached with caution due to variations in experimental models and conditions.

Key Mechanistic Insights

Several this compound and related amide derivatives exert their anti-inflammatory effects through the modulation of critical inflammatory pathways.

  • NF-κB Inhibition: A significant mechanism of action for many anti-inflammatory compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[3] Certain N-arylcinnamamides, which share an amide scaffold with this compound derivatives, have been shown to be potent inhibitors of LPS-induced NF-κB activation.[3]

  • Vascular Adhesion Protein-1 (VAP-1) Inhibition: Glycine amide derivatives have been identified as novel inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme and adhesion molecule implicated in inflammatory processes.[2][5] By inhibiting VAP-1, these derivatives can potentially reduce the recruitment of leukocytes to sites of inflammation.[5] Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring and the amide moiety of the this compound scaffold significantly influence VAP-1 inhibitory activity.[2]

  • Prodrug Approach for Enhanced Efficacy and Safety: The conjugation of glycine to existing NSAIDs, such as mefenamic acid, has been shown to significantly enhance anti-inflammatory activity while reducing gastrointestinal toxicity.[1] The glycine prodrug of mefenamic acid demonstrated a remarkable 81% inhibition of paw edema in a rat model, compared to 40% for the parent drug.[1] This approach masks the free carboxylic acid group responsible for gastric irritation, which is a common side effect of traditional NSAIDs.[1][6]

Experimental Protocols

Objective evaluation of the anti-inflammatory properties of this compound derivatives relies on standardized and reproducible experimental models. Below are detailed methodologies for two commonly employed assays.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Principle: The subcutaneous injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the this compound derivative.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in cultured macrophages.

Principle: Murine macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, including the production of NO via the inducible nitric oxide synthase (iNOS) enzyme. The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured as an indicator of NO production.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivatives or a standard inhibitor (e.g., L-NAME) for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium. A vehicle control group and an LPS-only group are included.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay):

    • A sample of the cell culture supernatant is collected from each well.

    • The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.

    • The absorbance of the solution is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage inhibition of NO production is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental approaches used to validate the anti-inflammatory effects of this compound derivatives, the following diagrams are provided.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes Transcription Glycinamide_Derivatives This compound Derivatives Glycinamide_Derivatives->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

G start Start: Identify this compound Derivative Candidates in_vitro In Vitro Screening (e.g., LPS-stimulated macrophages) start->in_vitro evaluate_no Measure NO, TNF-α, IL-6 Inhibition (IC50) in_vitro->evaluate_no in_vivo In Vivo Efficacy (e.g., Carrageenan-induced paw edema) evaluate_no->in_vivo Active Compounds sar Structure-Activity Relationship (SAR) Analysis evaluate_no->sar evaluate_edema Measure Paw Edema (% Inhibition) in_vivo->evaluate_edema evaluate_edema->sar lead_optimization Lead Optimization sar->lead_optimization end Preclinical Candidate sar->end lead_optimization->in_vitro Iterative Design

Caption: General workflow for screening anti-inflammatory this compound derivatives.

References

Navigating the Structural Maze: A Comparative Guide to the Elucidation of Glycinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of small molecules is a cornerstone of discovery and development. Glycinamide, a simple yet significant amide of the amino acid glycine, serves as an exemplary case for comparing the analytical techniques available for structural elucidation. This guide provides an objective comparison of mass spectrometry and its alternatives for the analysis of this compound, supported by experimental data and detailed protocols.

Unveiling Molecular Architecture: The Mass Spectrometry Approach

Mass spectrometry (MS) stands as a powerful and widely adopted technique for the structural elucidation of small molecules due to its high sensitivity, speed, and ability to provide detailed fragmentation information. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes an indispensable tool for analyzing complex mixtures.

In the analysis of this compound, electrospray ionization (ESI) is a soft ionization technique commonly employed to produce a protonated molecular ion [M+H]⁺. Subsequent fragmentation of this precursor ion through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) yields a characteristic fragmentation pattern that acts as a molecular fingerprint, allowing for unambiguous identification and structural confirmation.

Quantitative Data from Mass Spectrometry

The fragmentation of protonated this compound ([C₂H₆N₂O+H]⁺, m/z 75.06) primarily proceeds through the loss of ammonia (NH₃) and carbon monoxide (CO), leading to the formation of key diagnostic ions. The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and representative relative intensities observed in an Electron Ionization (EI) mass spectrum, which can provide foundational data for what to expect in softer ionization techniques.

Fragment IonProposed Structurem/z (Da)Relative Intensity (%)
[M+H]⁺[H₂NCH₂CONH₂ + H]⁺75.06100
[M-NH₃]⁺[H₂NCH₂CO]⁺58.0485
[M-CO]⁺[H₂NCH₂NH₂]⁺46.0760
[M-CONH₂]⁺[H₂NCH₂]⁺30.0595

Alternative Avenues for Structural Elucidation

While mass spectrometry is a frontline technique, other analytical methods offer complementary or, in some cases, more definitive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are two prominent alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are instrumental in confirming the carbon-hydrogen framework and the presence of different functional groups.

¹H NMR of this compound: In a common solvent like DMSO-d₆, the proton NMR spectrum of this compound hydrochloride reveals distinct signals for the different protons in the molecule.

ProtonChemical Shift (ppm)Multiplicity
-CH₂-~3.3Singlet
-NH₂ (amide)~7.0-7.5Broad Singlet
-NH₃⁺ (amine)~8.0-8.5Broad Singlet

Note: Chemical shifts can vary depending on the solvent and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, derivatization is typically required to increase their volatility. This process, however, can add complexity to the sample preparation and data interpretation. Once derivatized, the fragmentation patterns observed in the mass spectrometer can be used for structural confirmation.

Performance Comparison: Mass Spectrometry vs. Alternatives

FeatureMass Spectrometry (LC-MS/MS)NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)High (picomole to femtomole)
Specificity High, based on m/z and fragmentationHigh, based on chemical environmentHigh, based on retention time and fragmentation
Structural Information Connectivity and fragmentation pathwaysDetailed 3D structure and connectivityFragmentation patterns of derivatives
Sample Throughput HighLowModerate to High
Sample Preparation Minimal to moderateMinimalOften requires derivatization
Quantitative Capability Excellent with internal standardsExcellentGood with internal standards

Experimental Protocols

Mass Spectrometry: LC-MS/MS of this compound

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of 1 µg/mL.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Product ion scan of the precursor ion at m/z 75.06.

  • Collision Gas: Argon.

  • Collision Energy: Optimized to achieve sufficient fragmentation (e.g., 15-25 eV).

NMR Spectroscopy: ¹H NMR of this compound

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound hydrochloride in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard ¹H NMR acquisition.

  • Number of Scans: 16-64 scans, depending on concentration.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Visualizing the Pathways and Processes

To further clarify the analytical approaches, the following diagrams illustrate the fragmentation pathway of this compound in a mass spectrometer and a comparative workflow of the different techniques.

fragmentation_pathway This compound Protonated this compound [M+H]⁺ m/z 75.06 Fragment1 [M-NH₃]⁺ m/z 58.04 This compound->Fragment1 -NH₃ Fragment2 [M-CO]⁺ m/z 46.07 This compound->Fragment2 -CO Fragment3 [M-CONH₂]⁺ m/z 30.05 This compound->Fragment3 -CONH₂ experimental_workflow cluster_ms Mass Spectrometry (LC-MS/MS) cluster_nmr NMR Spectroscopy cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) MS_Sample Sample Preparation (Dilution) LC Liquid Chromatography (Separation) MS_Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Analysis (Precursor Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Fragment Detection) CID->MS2 MS_Data Data Analysis MS2->MS_Data NMR_Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq NMR Data Acquisition NMR_Sample->NMR_Acq NMR_Data Data Processing & Analysis NMR_Acq->NMR_Data GCMS_Sample Sample Preparation (Derivatization) GC Gas Chromatography (Separation) GCMS_Sample->GC EI Electron Ionization GC->EI GCMS_MS Mass Analysis EI->GCMS_MS GCMS_Data Data Analysis GCMS_MS->GCMS_Data

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Glycinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of glycinamide, a common reagent in many research applications. Adherence to these guidelines will help maintain a safe workspace and ensure compliance with environmental regulations.

While some safety data sheets (SDS) do not classify this compound hydrochloride as a hazardous substance, it is important to note that it can cause skin and eye irritation.[1] Therefore, handling and disposal should always be conducted with care, following institutional and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a laboratory coat. In case of a spill, the area should be thoroughly cleaned. For detailed handling information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Step-by-Step Disposal Procedures

The correct disposal method for this compound depends on its physical state (solid or liquid) and whether it is mixed with other hazardous materials.

Disposal of Solid this compound:

  • Evaluation: Confirm that the solid this compound waste is not contaminated with any hazardous materials.

  • Containment: Place the solid this compound in a clearly labeled and securely sealed container. The label should identify the contents as "Non-hazardous waste: this compound."[2]

  • Disposal: Dispose of the container in the regular laboratory trash, unless your institution's Environmental Health and Safety (EHS) department specifies otherwise.[3]

Disposal of Liquid (Aqueous) this compound Solutions:

  • Evaluation: Ensure the solution is aqueous and does not contain any hazardous solvents or other regulated chemicals.

  • Neutralization: If the solution is acidic or basic, adjust the pH to a neutral range (typically between 6.0 and 8.0).[2]

  • Consult EHS: Before proceeding, consult your institution's EHS department. Disposal of any chemical into the sanitary sewer system, even if non-hazardous, may require written permission.[4]

  • Dilution & Disposal: If approved by EHS, for small quantities, dilute the neutralized aqueous solution with at least 10 parts water and flush it down the drain using a laboratory sink.[2][3] Never use a storm drain.[3]

Disposal of Contaminated Materials and Empty Containers:

  • Contaminated Labware: Items such as gloves, absorbent paper, and wipes that are contaminated with this compound should be double-bagged in clear plastic bags, labeled, and disposed of according to your institution's guidelines for chemically contaminated solid waste.[5]

  • Empty Containers: Containers that held pure this compound should be triple-rinsed with water. After rinsing, the container can typically be disposed of in the regular trash.[6][7] The rinsate from a non-hazardous substance like this compound can usually be disposed of down the drain, but it is best practice to confirm this with your EHS department.

Summary of this compound Disposal Parameters

Waste TypeKey Disposal Parameters
Solid this compound - Confirm no hazardous contamination. - Seal in a labeled container. - Dispose of in regular laboratory trash (pending institutional policy).
Aqueous this compound Solution - Ensure no hazardous solvents are present. - Neutralize pH to 6.0-8.0. - Obtain EHS approval for drain disposal. - Dilute with copious amounts of water before flushing.
Contaminated Labware - Double-bag in clear plastic bags. - Label as chemically contaminated waste. - Follow institutional solid waste disposal procedures.
Empty Containers - Triple-rinse with water. - Dispose of the container in regular trash. - Manage rinsate as per EHS guidance.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Glycinamide_Disposal_Workflow start Start: this compound Waste is_solid Is the waste in solid form? start->is_solid is_aqueous Is the solution aqueous and non-hazardous? is_solid->is_aqueous No (Liquid) solid_disposal Contain in a sealed, labeled container. Dispose in regular lab trash (confirm with EHS). is_solid->solid_disposal Yes liquid_disposal Neutralize pH (6.0-8.0). Dilute with >10 parts water. Flush down the drain (with EHS approval). is_aqueous->liquid_disposal Yes hazardous_waste Treat as Hazardous Waste. Follow institutional EHS procedures. is_aqueous->hazardous_waste No

Disposal Decision Pathway for this compound Waste.

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific waste disposal policies and contact their Environmental Health and Safety (EHS) department for definitive guidance.[2] Chemical waste disposal is regulated, and procedures can vary by location.[4]

References

Essential Safety and Logistics for Handling Glycinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Glycinamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the foundation of safe laboratory practice when handling this compound. The following table outlines the minimum recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side-shieldsProtects eyes from potential splashes and dust particles of this compound.[1]
Hand Protection Disposable nitrile glovesProvides a crucial barrier against direct skin contact.[1] Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use in a fume hoodEssential when handling the solid form to prevent inhalation of dust particles, especially in poorly ventilated areas.[1][2][3]
Quantitative Data Summary

As of the latest available data, specific occupational exposure limits for this compound have not been established. Therefore, it is imperative to handle this compound with caution, assuming it may be hazardous through irritation.

Data PointValueNotes
Permissible Exposure Limit (PEL) Not establishedHandle in a well-ventilated area or with local exhaust ventilation (fume hood).[1][4]
Threshold Limit Value (TLV) Not establishedMinimize all routes of exposure (inhalation, ingestion, skin contact).[1]
GHS Hazard Statements H315, H319, H335Some reports indicate that this compound hydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5]

Operational Plan: From Receipt to Disposal

A systematic operational plan is essential for ensuring safety and research integrity.

Receipt and Storage
  • Inspection : Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Labeling : Confirm the container is clearly labeled with the chemical name, and any available hazard information.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][4][6]

Handling and Weighing Protocol

This protocol details the steps for safely handling and weighing solid this compound.

  • Preparation : Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Don PPE : Wear all required PPE as outlined in the table above.

  • Weighing : If weighing the solid powder, perform the task within the fume hood. Use a dedicated, clean spatula and weighing vessel. Avoid generating dust.[1][7]

  • Post-Handling : Securely seal the container after use. Clean the work area and any equipment used. Wash hands thoroughly after completing the procedure.[7]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill :

    • Evacuate personnel from the immediate area.[1]

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[4][7]

    • Avoid generating dust.[1]

    • Clean the spill area thoroughly.

  • Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][4]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[4]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All materials that have come into contact with this compound should be treated as chemical waste.

Waste Segregation and Collection
  • Solid Waste : Collect all contaminated solids, including gloves, pipette tips, and empty containers, in a dedicated, clearly labeled, and sealed waste container.

  • Liquid Waste : If this compound is in solution, collect it in a sealed, chemical-resistant container that is clearly labeled. Do not discharge into drains.[1]

Disposal Procedure

Dispose of all waste in accordance with local, regional, and national environmental regulations.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

This compound Handling Workflow

Glycinamide_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management Receipt Receipt & Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receipt->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weighing PPE->Weighing Prep Solution Preparation Weighing->Prep Cleanup Clean Work Area Prep->Cleanup SolidWaste Solid Waste Collection Prep->SolidWaste LiquidWaste Liquid Waste Collection Prep->LiquidWaste Spill Spill or Exposure? Prep->Spill Decontaminate Decontaminate Equipment Cleanup->Decontaminate HandWash Wash Hands Decontaminate->HandWash FinalDisposal Dispose via EHS SolidWaste->FinalDisposal LiquidWaste->FinalDisposal Spill->Cleanup No Emergency Follow Emergency Procedures Spill->Emergency Yes

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycinamide
Reactant of Route 2
Glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.